DL-2-Methylbutyric acid-13C2
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
分子式 |
C5H10O2 |
|---|---|
分子量 |
104.12 g/mol |
IUPAC名 |
2-methyl(3,4-13C2)butanoic acid |
InChI |
InChI=1S/C5H10O2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7)/i1+1,3+1 |
InChIキー |
WLAMNBDJUVNPJU-ZKDXJZICSA-N |
異性体SMILES |
CC([13CH2][13CH3])C(=O)O |
正規SMILES |
CCC(C)C(=O)O |
製品の起源 |
United States |
Foundational & Exploratory
In-depth Technical Guide: DL-2-Methylbutyric acid-13C2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, analytical methodologies, and metabolic significance of DL-2-Methylbutyric acid-13C2. This isotopically labeled compound is a valuable tool in metabolic research, particularly in studies involving branched-chain amino acid catabolism and gut microbiome activity.
Core Chemical Properties
This compound is a stable isotope-labeled version of 2-methylbutyric acid, a branched-chain fatty acid. The inclusion of two carbon-13 isotopes makes it an ideal internal standard or tracer for mass spectrometry-based analyses.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₃¹³C₂H₁₀O₂ | MedChemExpress[1][2] |
| Molecular Weight | 104.12 g/mol | MedChemExpress[1][2] |
| Unlabeled CAS Number | 116-53-0 | MedChemExpress[1][2] |
| SMILES Notation | O=C(O)C(C)[13CH2][13CH3] | MedChemExpress[1][3] |
| Appearance | Clear, colorless to pale yellow liquid | (unlabeled)[4] |
| Boiling Point | ~177 °C | (unlabeled)[5] |
| Density | ~0.937 g/cm³ at 20°C | (unlabeled)[4] |
| Solubility | Slightly soluble in water; soluble in organic solvents | (unlabeled)[4] |
Note: Physical properties such as appearance, boiling point, density, and solubility are for the unlabeled compound and should be considered as close approximations for the labeled counterpart.
Metabolic Significance and Signaling Pathways
2-Methylbutyric acid is a product of the catabolism of the branched-chain amino acids (BCAAs) leucine (B10760876) and isoleucine.[6][7][8] These pathways are significant in various organisms, from bacteria to humans, and play a role in energy metabolism and the production of flavor and aroma compounds.
Leucine Catabolism to 2-Methylbutyric Acid
In some bacteria, under conditions of nutrient starvation, leucine can be catabolized to 2-methylbutyric acid.[6][9] This pathway involves a series of enzymatic reactions that convert leucine into intermediates that eventually yield 2-methylbutyryl-CoA, which is then hydrolyzed to 2-methylbutyric acid.
Isoleucine Catabolism to 2-Methylbutyric Acid
The more conventional pathway for the production of 2-methylbutyric acid is through the catabolism of isoleucine.[10][11] This metabolic route is active in a wide range of organisms.
Experimental Protocols
This compound is primarily used as an internal standard for the quantification of unlabeled 2-methylbutyric acid and other short-chain fatty acids (SCFAs) in biological matrices. Below are representative protocols for its use in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantification by GC-MS
This protocol outlines a derivatization-free method for the analysis of SCFAs.
1. Sample Preparation:
-
For aqueous samples, no derivatization is necessary.[12]
-
For complex matrices like plasma or tissue homogenates, a liquid-liquid extraction is recommended.
-
Spike the sample with a known concentration of this compound.
-
Acidify the sample to protonate the fatty acids, increasing their volatility.
2. GC-MS Analysis:
-
Column: A wax-type capillary column (e.g., SH-WAX, 60 m x 0.25 mm I.D., 0.5 µm film thickness) is suitable.[12]
-
Injection: Splitless injection is preferred for trace analysis.
-
Oven Program: Start at a low temperature (e.g., 55°C) and ramp up to a higher temperature (e.g., 190°C) to separate the SCFAs.[13]
-
Mass Spectrometry: Operate in Selected Ion Monitoring (SIM) mode for the highest sensitivity and selectivity. Monitor characteristic ions for both the analyte and the internal standard.
3. Data Analysis:
-
Integrate the peak areas for the target analyte and this compound.
-
Calculate the concentration of the analyte based on the response factor relative to the internal standard.
Quantification by LC-MS/MS
For LC-MS/MS analysis, derivatization is often employed to improve chromatographic retention and ionization efficiency.
1. Sample Preparation and Derivatization:
-
Extract SCFAs from the sample matrix.
-
Add this compound as an internal standard.
-
Derivatize the SCFAs using an appropriate reagent, such as aniline (B41778) or 3-nitrophenylhydrazine (B1228671) (3-NPH).[14][15] This is typically done in the presence of a coupling agent like EDC.
2. LC-MS/MS Analysis:
-
Column: A reverse-phase column (e.g., C18) is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile), both containing a small amount of acid (e.g., formic acid), is typical.
-
Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode. Set specific precursor-product ion transitions for the derivatized analyte and the internal standard.
3. Data Analysis:
-
Similar to GC-MS, quantify the analyte based on the peak area ratio relative to the internal standard.
This technical guide provides foundational information for the use of this compound in a research setting. For specific applications, further optimization of the experimental protocols may be necessary.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DL-2-Methylbutyric Acid 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. Methylbutyric Acid, Dl-2-(RG) | LGC Standards [lgcstandards.com]
- 6. Identification of the leucine-to-2-methylbutyric acid catabolic pathway of Lactococcus lactis [pubmed.ncbi.nlm.nih.gov]
- 7. Isoleucine biosynthesis from 2-methylbutyric acid by anaerobic bacteria from the rumen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isoleucine Biosynthesis from 2-Methylbutyric Acid by Anaerobic Bacteria from the Rumen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of the Leucine-to-2-Methylbutyric Acid Catabolic Pathway of Lactococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. shimadzu.com [shimadzu.com]
- 13. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lipidmaps.org [lipidmaps.org]
DL-2-Methylbutyric acid-13C2 certificate of analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of DL-2-Methylbutyric acid-13C2, a stable isotope-labeled internal standard crucial for quantitative analysis in various research and development settings. This document outlines its chemical and physical properties, provides detailed experimental protocols for its use, and illustrates key analytical workflows.
Certificate of Analysis - Representative Data
While a specific Certificate of Analysis for every manufactured lot of this compound will vary, the following table summarizes the typical quality specifications and physical properties for this compound. This data is compiled from information provided by various chemical suppliers.
| Parameter | Specification |
| Chemical Identity | |
| Chemical Name | DL-2-Methylbutanoic acid-13C2 |
| Synonyms | This compound, Natural 2-Methyl Butyric Acid-13C2 |
| CAS Number | 95926-94-6 (Labeled) |
| Unlabeled CAS Number | 116-53-0 |
| Molecular Formula | C₃¹³C₂H₁₀O₂ |
| Molecular Weight | 104.12 g/mol |
| Purity and Composition | |
| Chemical Purity (by GC) | ≥98%[1] |
| Isotopic Purity | ≥99 atom % 13C |
| Physical Properties | |
| Appearance | Colorless to pale yellow liquid[1] |
| Boiling Point | 176-177 °C (unlabeled)[1] |
| Density | 0.936 g/mL at 25 °C (unlabeled) |
| Refractive Index | n20/D 1.405 (unlabeled) |
| Solubility | Soluble in most organic solvents |
| Storage and Handling | |
| Storage Conditions | Store at room temperature, protected from light and moisture. |
Experimental Protocols
This compound is primarily utilized as an internal standard in chromatographic and mass spectrometric analyses for the accurate quantification of its unlabeled counterpart and other short-chain fatty acids (SCFAs).[2] The following are representative protocols for its application.
Quantification of 2-Methylbutyric Acid in Biological Samples by GC-MS
This protocol outlines the general steps for the analysis of 2-Methylbutyric acid in biological matrices like plasma, urine, or fecal extracts.
2.1.1. Sample Preparation (Extraction and Derivatization)
-
Internal Standard Spiking: To a known volume or weight of the biological sample, add a precise amount of this compound solution of a known concentration.
-
Acidification: Acidify the sample to a pH of approximately 2-3 with a suitable acid (e.g., HCl) to protonate the carboxylic acids.
-
Liquid-Liquid Extraction (LLE): Extract the SCFAs from the acidified sample using an organic solvent such as diethyl ether or ethyl acetate. This step should be repeated to ensure quantitative recovery.
-
Derivatization: Evaporate the organic extract to dryness under a gentle stream of nitrogen. To make the SCFAs volatile for GC analysis, derivatize them by adding a derivatizing agent. A common method is esterification to form methyl or ethyl esters. For example, add a solution of 2% (v/v) sulfuric acid in methanol (B129727) and heat at 60°C for 30 minutes.
-
Final Extraction: After derivatization, add water and a nonpolar organic solvent (e.g., hexane) to extract the derivatized SCFAs. The organic layer is then collected for GC-MS analysis.
2.1.2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Equipped with a capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., a wax or a mid-polarity column).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the SCFAs. A typical program might start at 50°C, hold for 2 minutes, then ramp to 220°C at 10°C/min.
-
Injector: Splitless injection is often preferred for trace analysis.
-
Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis, targeting the characteristic ions of both the analyte and the internal standard.
2.1.3. Data Analysis
Quantification is achieved by creating a calibration curve using known concentrations of unlabeled 2-Methylbutyric acid and a fixed concentration of the 13C2-labeled internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.
Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to confirm the identity and isotopic labeling of this compound.
2.2.1. Sample Preparation
Dissolve a small amount of the substance in a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
2.2.2. NMR Acquisition
-
¹H NMR: Will show the proton signals, with the signals of protons attached to the ¹³C-labeled carbons appearing as doublets due to one-bond ¹³C-¹H coupling.
-
¹³C NMR: The signals for the two ¹³C-labeled carbons will be significantly enhanced in intensity compared to the natural abundance signals of the other carbons in the molecule.
Visualizations
The following diagrams illustrate a typical analytical workflow and a potential metabolic context for 2-Methylbutyric acid.
References
The Role of DL-2-Methylbutyric acid-13C2 in Advanced Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Stable isotope-labeled compounds are indispensable tools in modern research, offering unparalleled precision and accuracy in quantitative analysis and metabolic studies. Among these, DL-2-Methylbutyric acid-13C2, a labeled form of a short-chain fatty acid (SCFA), has emerged as a critical reagent in metabolomics, drug development, and related fields. This technical guide provides an in-depth exploration of the applications of this compound, complete with experimental protocols and data presentation to facilitate its integration into research workflows.
Core Applications in Research
This compound serves two primary functions in a research setting: as an internal standard for precise quantification and as a metabolic tracer to elucidate biological pathways.
1. Internal Standard for Quantitative Analysis:
In analytical chemistry, particularly in chromatographic and mass spectrometric methods, an internal standard (IS) is a compound added in a constant amount to samples, calibration standards, and blanks. It is used to correct for the loss of the analyte during sample preparation and for variations in instrument response. The ideal internal standard is a stable isotope-labeled version of the analyte of interest.[1] this compound is chemically identical to its unlabeled counterpart but has a different mass due to the incorporation of heavy carbon isotopes. This near-identical chemical behavior ensures that it experiences the same matrix effects and extraction efficiencies as the endogenous 2-methylbutyric acid, leading to superior accuracy and precision in quantification.[1] This is particularly crucial for the analysis of complex biological matrices such as plasma, feces, and tissue samples.
2. Metabolic Tracer in Metabolomics:
Stable isotope labeling is a powerful technique in metabolomics for tracing the metabolic fate of compounds.[2] By introducing this compound into a biological system (e.g., cell culture, animal model), researchers can track the incorporation of the 13C label into various downstream metabolites. This allows for the elucidation of metabolic pathways, the measurement of metabolic fluxes, and the identification of novel biochemical transformations.[3][4] The analysis of mixtures of in-vivo stable isotopic-labeled samples with unlabeled samples leads to specific LC-MS data patterns that can be systematically exploited in virtually all data-processing steps.[2]
Quantitative Data Presentation
The following tables summarize typical performance data for methods utilizing stable isotope-labeled short-chain fatty acids as internal standards, which is representative of the performance expected when using this compound.
Table 1: Method Validation Parameters for GC-MS Quantification of Short-Chain Fatty Acids using a Labeled Internal Standard
| Parameter | Typical Value | Description |
| Linearity (R²) | > 0.99 | Indicates a strong correlation between the concentration of the analyte and the instrument response over a defined range. |
| Recovery | 95 - 117% | The percentage of the known amount of analyte that is detected by the method, indicating the efficiency of the extraction process.[5] |
| Reproducibility (RSD) | 1 - 4.5% | The relative standard deviation, a measure of the precision of the method when repeated on the same sample.[5] |
| Limit of Detection (LOD) | ng/mL to µg/mL range | The lowest concentration of an analyte that can be reliably detected by the analytical method. |
Table 2: Comparison of Derivatization Reagents for SCFA Analysis by GC-MS
| Derivatization Reagent | Advantages | Disadvantages |
| Propyl chloroformate (PCF) | Rapid, one-step derivatization.[6][7] | Requires careful pH control. |
| Isobutyl chloroformate | Derivatization can be performed in an aqueous solution.[4] | Potential for side reactions. |
| N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide (MTBSTFA) | Produces stable derivatives, excellent sensitivity.[8] | Requires anhydrous conditions. |
| 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride (DMT-MM) | Allows for derivatization in water or methanol, avoiding sample drying.[9] | May have broader reactivity with other carboxyl-containing molecules. |
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of this compound as an internal standard. These protocols are based on established methods for SCFA analysis and can be adapted for specific research needs.
Protocol 1: Quantification of 2-Methylbutyric Acid in Fecal Samples using GC-MS and this compound as an Internal Standard
This protocol is adapted from methods for SCFA analysis in fecal samples.
1. Sample Preparation and Extraction: a. Weigh approximately 50-150 mg of frozen fecal sample into a 2 mL screw-cap tube. b. Add 1000 µL of a 0.005 M aqueous NaOH solution containing the internal standard, this compound, at a known concentration (e.g., 5 µg/mL).[6] c. Homogenize the sample for 10 minutes at 4°C. d. Centrifuge at 13,200 x g for 20 minutes at 4°C.[10] e. Transfer 500 µL of the supernatant to a new 10 mL glass centrifuge tube.
2. Derivatization (using Propyl Chloroformate): a. Add 500 µL of a propanol/pyridine mixture (3:2, v/v) to the supernatant.[6] b. Add 100 µL of propyl chloroformate (PCF) and vortex briefly.[6] c. Perform the derivatization reaction under ultrasonication for 1 minute.[6]
3. Extraction of Derivatives: a. Add 300 µL of hexane (B92381) to the reaction mixture, vortex for 1 minute, and centrifuge at 2,000 x g for 5 minutes.[6] b. Collect the upper hexane layer. c. Repeat the hexane extraction and combine the hexane layers.
4. GC-MS Analysis: a. Inject 1 µL of the derivatized extract into the GC-MS system. b. GC Conditions (example):
- Column: VF-5ms (30 m, 0.25 mm, 0.50 µm) or similar.
- Inlet Temperature: 260°C.
- Oven Program: Initial temperature 50°C for 2 min, ramp to 70°C at 10°C/min, to 85°C at 3°C/min, to 110°C at 5°C/min, to 290°C at 30°C/min, and hold at 290°C for 8 min.[6]
- Carrier Gas: Helium at a constant flow of 1 mL/min.[6] c. MS Conditions (example):
- Ion Source Temperature: 230°C.[6]
- Transfer Line Temperature: 290°C.[6]
- Mode: Selected Ion Monitoring (SIM) or full scan. Monitor characteristic ions for the derivatized 2-methylbutyric acid and this compound.
5. Quantification: a. Create a calibration curve using standards of unlabeled 2-methylbutyric acid with a constant concentration of the this compound internal standard. b. Quantify the amount of 2-methylbutyric acid in the samples by relating the peak area ratio of the analyte to the internal standard to the calibration curve.
Protocol 2: Targeted Metabolomics of 2-Methylbutyric Acid in Plasma using UPLC-MS/MS
This protocol is based on targeted metabolomic approaches for SCFAs in plasma.
1. Sample Preparation: a. To 50 µL of plasma, add a known amount of this compound internal standard solution. b. Perform protein precipitation by adding 200 µL of ice-cold acetonitrile. c. Vortex and centrifuge at high speed to pellet the precipitated proteins. d. Transfer the supernatant to a new tube for derivatization.
2. Derivatization (using 3-Nitrophenylhydrazine - 3-NPH): a. Prepare a fresh solution of 3-NPH. b. Add the 3-NPH reagent to the sample extract. c. Follow a validated protocol for 3-NPH derivatization of carboxylic acids.[11]
3. UPLC-MS/MS Analysis: a. UPLC Conditions (example):
- Column: A suitable reversed-phase column (e.g., C18).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A linear gradient appropriate for separating the derivatized SCFAs. b. MS/MS Conditions (example):
- Ionization Mode: Negative Electrospray Ionization (ESI-).
- Analysis Mode: Multiple Reaction Monitoring (MRM). Set up transitions for the derivatized 2-methylbutyric acid and this compound.
4. Data Analysis: a. Integrate the peak areas for the analyte and the internal standard. b. Calculate the concentration of 2-methylbutyric acid using a calibration curve prepared with standards and the internal standard.
Visualizations
The following diagrams illustrate the workflows described in this guide.
Caption: Workflow for SCFA Quantification using GC-MS and Internal Standard.
Caption: Metabolic Tracer Workflow using Stable Isotope Labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. Isotopic labeling-assisted metabolomics using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. agilent.com [agilent.com]
- 5. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A targeted metabolomic protocol for short-chain fatty acids and branched-chain amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A targeted metabolomic protocol for short-chain fatty acids and branched-chain amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. shimadzu.com [shimadzu.com]
- 10. researchgate.net [researchgate.net]
- 11. Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis [protocols.io]
In-Depth Technical Guide: DL-2-Methylbutyric Acid-¹³C₂ Isotopic Purity and Enrichment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity and enrichment of DL-2-Methylbutyric acid-¹³C₂. It is designed to be a core resource for researchers and professionals in drug development and metabolic research who utilize stable isotope-labeled compounds. This guide details the analytical methodologies for assessing isotopic purity and enrichment, presents available quantitative data, and illustrates the metabolic significance of this compound.
Quantitative Data Summary
The isotopic purity of commercially available DL-2-Methylbutyric acid-¹³C₂ is a critical parameter for its use as an internal standard or tracer in quantitative analyses. While a detailed Certificate of Analysis with precise isotopic enrichment for the ¹³C₂ labeled variant was not publicly available within the scope of this review, data for a closely related compound, DL-2-Methylbutyric acid (methyl-¹³C), from a commercial supplier indicates an isotopic purity of 99%.[1] For DL-2-Methylbutyric acid-¹³C₂, product documentation typically refers to a lot-specific Certificate of Analysis for exact purity and enrichment values.[2][3][4][5] Researchers are strongly advised to consult the supplier's documentation for precise quantitative data.
| Compound | Label | Isotopic Purity/Enrichment | Supplier (Example) |
| DL-2-Methylbutyric acid | methyl-¹³C | 99% | Cambridge Isotope Laboratories, Inc. |
| DL-2-Methylbutyric acid | ¹³C₂ | Lot-specific | Multiple Suppliers |
Note: The table above is illustrative. Isotopic purity and enrichment can vary between batches and suppliers. Always refer to the Certificate of Analysis provided with the specific lot of the compound.
Metabolic Significance and Applications
DL-2-Methylbutyric acid-¹³C₂ serves as a valuable tool in metabolic research, primarily as a tracer to study the catabolism of branched-chain amino acids, specifically isoleucine. The ¹³C labels allow for the tracking of the carbon skeleton of 2-methylbutyric acid through various metabolic pathways. This is crucial for understanding the flux and regulation of amino acid degradation and its contribution to the cellular energy pool.
The primary application of DL-2-Methylbutyric acid-¹³C₂ is as an internal standard for quantitative analysis by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[2] Its known concentration and distinct mass allow for accurate quantification of the unlabeled (endogenous) 2-methylbutyric acid in biological samples.
Below is a diagram illustrating the involvement of 2-methylbutyric acid in the isoleucine catabolic pathway.
Caption: Isoleucine catabolic pathway leading to 2-methylbutyric acid.
Experimental Protocols for Isotopic Purity and Enrichment Analysis
The determination of isotopic purity and enrichment of DL-2-Methylbutyric acid-¹³C₂ relies on sophisticated analytical techniques capable of distinguishing between isotopologues. The two primary methods are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
Workflow for Isotopic Analysis
The general workflow for assessing the isotopic composition of a labeled compound is outlined below.
Caption: General workflow for isotopic purity and enrichment analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy, particularly ¹³C NMR, is a powerful non-destructive technique for determining the position and extent of isotopic labeling.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of DL-2-Methylbutyric acid-¹³C₂.
-
Dissolve the sample in a deuterated solvent (e.g., 0.5-0.7 mL of Chloroform-d, CDCl₃).
-
Transfer the solution to a standard 5 mm NMR tube.
Data Acquisition:
-
Acquire a standard proton-decoupled ¹³C NMR spectrum.
-
Key parameters to optimize include:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Number of Scans (NS): Sufficient scans to achieve a good signal-to-noise ratio (e.g., 1024 or more, depending on sample concentration).
-
Relaxation Delay (D1): A sufficiently long relaxation delay (e.g., 5-10 seconds) is crucial for accurate quantification, especially for quaternary carbons, to ensure full relaxation between pulses.
-
Spectral Width (SW): A spectral width that encompasses all expected carbon signals (e.g., 0-200 ppm).
-
Data Processing and Analysis:
-
Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 1-2 Hz).
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the solvent peak as a reference (e.g., CDCl₃ at 77.16 ppm).
-
Integrate the signals corresponding to the ¹³C-labeled carbons and any residual unlabeled carbons. The isotopic enrichment is calculated from the relative integrals of the signals from the labeled and unlabeled positions.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS provides high sensitivity and is suitable for analyzing complex mixtures. For short-chain fatty acids like 2-methylbutyric acid, derivatization is often employed to improve chromatographic retention and ionization efficiency.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Mass spectrometer, such as a triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
Sample Preparation (with Derivatization):
-
Prepare a stock solution of DL-2-Methylbutyric acid-¹³C₂ in a suitable solvent (e.g., water or methanol).
-
A common derivatizing agent for carboxylic acids is 3-nitrophenylhydrazine (B1228671) (3-NPH).
-
Mix the sample solution with 3-NPH and a coupling agent like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in a suitable buffer.
-
Incubate the reaction mixture to ensure complete derivatization.
-
Quench the reaction and dilute the sample for LC-MS analysis.
LC-MS Conditions:
-
Column: A C18 reversed-phase column is typically used for the separation of the derivatized fatty acids.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both often containing a small amount of an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization.
-
Ionization Source: Electrospray Ionization (ESI) in negative or positive ion mode, depending on the derivative.
-
Mass Analysis:
-
Full Scan: To identify the molecular ions of the labeled and unlabeled derivatized 2-methylbutyric acid.
-
Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For targeted and sensitive quantification of the different isotopologues.
-
Data Analysis:
-
Extract the ion chromatograms for the m/z values corresponding to the derivatized DL-2-Methylbutyric acid-¹³C₂ and any unlabeled or partially labeled species.
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic purity and enrichment based on the relative peak areas, correcting for the natural abundance of isotopes if necessary.
Synthesis of DL-2-Methylbutyric acid-¹³C₂
While a specific detailed protocol for the synthesis of DL-2-Methylbutyric acid-¹³C₂ was not found in the immediate search, a general synthetic route can be proposed based on established methods for synthesizing labeled carboxylic acids. One common approach is the Grignard reaction.
A plausible synthetic pathway is outlined below.
Caption: A potential synthetic route for DL-2-Methylbutyric acid-¹³C₂.
Disclaimer: This guide is intended for informational purposes for a technical audience. The experimental protocols are generalized and may require optimization for specific instrumentation and applications. Always consult the manufacturer's specifications and relevant scientific literature for detailed procedures and safety information.
References
Technical Guide: Synthesis and Preparation of DL-2-Methylbutyric acid-13C2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of DL-2-Methylbutyric acid-13C2, a stable isotope-labeled compound valuable as an internal standard and tracer in metabolic research and mass spectrometry-based quantitative analysis.
Introduction
This compound is a labeled form of 2-methylbutyric acid where two of the carbon atoms are the heavy isotope ¹³C. Stable isotope labeling is a powerful technique in drug development and metabolic studies, allowing for the precise tracking and quantification of molecules within biological systems. This guide outlines a common and effective method for its laboratory-scale synthesis.
Synthetic Pathway
The most direct and widely recognized method for the synthesis of racemic 2-methylbutanoic acid is through a Grignard reaction.[1][2] This approach can be adapted for isotopic labeling by utilizing a ¹³C-labeled reagent. For the preparation of DL-2-Methylbutyric acid-¹³C₂, the most logical approach involves the carboxylation of a Grignard reagent with ¹³C-labeled carbon dioxide. This method is advantageous as it incorporates the label in the final step of the carbon chain formation.
A general synthetic scheme is presented below:
Caption: Synthetic pathway for this compound via Grignard reaction.
Experimental Protocol
The following is a detailed, generalized protocol for the synthesis of DL-2-Methylbutyric acid-¹³C₂ based on established Grignard carboxylation procedures.
3.1. Materials and Reagents
| Reagent | Formula | CAS Number | Molar Mass ( g/mol ) |
| 2-Chlorobutane | C₄H₉Cl | 78-86-4 | 92.57 |
| Magnesium turnings | Mg | 7439-95-4 | 24.31 |
| ¹³C-Carbon Dioxide | ¹³CO₂ | 3687-63-6 | 45.00 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 109-99-9 | 72.11 |
| Hydrochloric Acid (HCl) | HCl | 7647-01-0 | 36.46 |
| Diethyl ether | (C₂H₅)₂O | 60-29-7 | 74.12 |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 7757-82-6 | 142.04 |
3.2. Synthesis Workflow
The synthesis can be broken down into three main stages: Grignard reagent formation, carboxylation with ¹³CO₂, and finally, workup and purification.
Caption: Experimental workflow for the synthesis of this compound.
3.3. Step-by-Step Procedure
Step 1: Formation of the Grignard Reagent (sec-Butylmagnesium chloride)
-
All glassware must be thoroughly dried to prevent moisture from interfering with the reaction.
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.
-
Add anhydrous THF to the flask.
-
Dissolve 2-chlorobutane in anhydrous THF and add it to the dropping funnel.
-
Add a small amount of the 2-chlorobutane solution to the magnesium suspension. The reaction may need gentle warming to initiate, which is indicated by the formation of bubbles.
-
Once the reaction has started, add the remaining 2-chlorobutane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture until the magnesium is consumed.
Step 2: Carboxylation with ¹³C-Carbon Dioxide
-
Cool the Grignard reagent solution in an ice bath.
-
Introduce the ¹³C-labeled carbon dioxide. This can be done by bubbling the gas through the solution or by pouring the Grignard reagent onto crushed, solid ¹³CO₂ (dry ice).
-
Allow the reaction mixture to stir and warm to room temperature.
Step 3: Workup and Purification
-
Slowly quench the reaction by adding a dilute solution of hydrochloric acid while cooling the flask in an ice bath.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
The crude product can be purified by distillation under reduced pressure to yield pure DL-2-Methylbutyric acid-¹³C₂.
Expected Results and Data
While specific yields and purity are dependent on the precise reaction conditions and scale, the following table provides expected data based on similar non-labeled syntheses.
| Parameter | Expected Value |
| Yield | 60-80% |
| Purity (GC-MS) | >98% |
| ¹³C Incorporation | >99% |
| Appearance | Colorless liquid |
| Boiling Point | 176-177 °C (for unlabeled) |
Spectroscopic Data (Expected for ¹³C-labeled product):
-
¹H NMR: The proton NMR spectrum is expected to be similar to the unlabeled compound, but with potential coupling observed between protons and the adjacent ¹³C-labeled carbons.
-
¹³C NMR: The carbon NMR spectrum will show significantly enhanced signals for the two labeled carbon atoms.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the increased mass due to the two ¹³C atoms.
Safety Precautions
-
Grignard reagents are highly reactive and pyrophoric. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) and in anhydrous conditions.
-
2-Chlorobutane and the solvents used are flammable. Work in a well-ventilated fume hood away from ignition sources.
-
Handle hydrochloric acid with appropriate personal protective equipment, including gloves and safety glasses.
This guide provides a comprehensive framework for the synthesis of DL-2-Methylbutyric acid-¹³C₂. Researchers should adapt this protocol to their specific laboratory conditions and available resources, always prioritizing safety.
References
DL-2-Methylbutyric acid-13C2 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of DL-2-Methylbutyric acid-13C2, a stable isotope-labeled compound crucial for a range of research applications. This document covers its chemical properties, applications, relevant metabolic pathways, and detailed experimental protocols for its use in quantitative analysis.
Core Compound Data
This compound is a labeled form of 2-methylbutyric acid, a branched-chain fatty acid. The incorporation of two carbon-13 isotopes makes it an ideal internal standard for mass spectrometry-based quantification, allowing for precise and accurate measurement of its unlabeled counterpart in various biological matrices.
| Property | This compound | DL-2-Methylbutyric acid (unlabeled) |
| Molecular Formula | C₃¹³C₂H₁₀O₂ | C₅H₁₀O₂ |
| Molecular Weight | 104.12 g/mol [1][2] | 102.13 g/mol |
| CAS Number | Not available | 116-53-0[1][3][4][5][6] |
| Appearance | Colorless liquid | Colorless liquid |
| Synonyms | Natural 2-Methyl Butyric Acid-13C2 | 2-Methylbutanoic acid, Ethylmethylacetic acid |
Applications in Research
The primary application of this compound is as a tracer and an internal standard in quantitative analytical methods, particularly in the field of metabolomics.[1] Its utility stems from its chemical identity to the endogenous analyte, 2-methylbutyric acid, while its distinct mass allows for its differentiation in mass spectrometry.
Stable isotope-labeled internal standards like this compound are considered the gold standard in quantitative mass spectrometry. They co-elute with the analyte of interest and experience similar ionization efficiencies and matrix effects, thereby correcting for variations during sample preparation and analysis. This leads to highly accurate and precise quantification of the target analyte in complex biological samples such as plasma, urine, and fecal extracts.
Metabolic Pathways of 2-Methylbutyric Acid
2-Methylbutyric acid is a product of amino acid catabolism in various organisms, including bacteria and mammals. Understanding these pathways is crucial for metabolomics research and for interpreting the significance of 2-methylbutyric acid levels in biological systems.
Leucine (B10760876) Catabolism
In some bacteria, such as Lactococcus lactis, 2-methylbutyric acid can be produced from the catabolism of leucine, particularly under conditions of nutrient starvation.[7][8] This pathway involves a series of enzymatic reactions that convert leucine into intermediates that are ultimately transformed into 2-methylbutyric acid.
Isoleucine Catabolism
The more direct and common pathway for the biosynthesis of 2-methylbutyric acid is through the catabolism of the branched-chain amino acid, isoleucine. This pathway is active in a wide range of organisms.
Experimental Protocols for Quantitative Analysis
This compound is an excellent internal standard for the quantification of 2-methylbutyric acid in biological samples by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following are generalized protocols for these analyses.
General Workflow for Sample Analysis
GC-MS Analysis Protocol
GC-MS is a highly sensitive method for the analysis of volatile compounds like short-chain fatty acids (SCFAs). Derivatization is often required to improve the volatility and chromatographic properties of these analytes.
1. Sample Preparation and Extraction:
-
For fecal samples, homogenize a known weight of the sample in a suitable buffer.
-
For plasma or serum, a protein precipitation step is typically required. Add a cold organic solvent like acetonitrile (B52724) or methanol, vortex, and centrifuge to pellet the proteins.
-
Spike the homogenate or supernatant with a known concentration of this compound.
-
Acidify the sample to a pH below 3 to protonate the carboxylic acids.
-
Perform a liquid-liquid extraction with a water-immiscible organic solvent such as diethyl ether or methyl tert-butyl ether (MTBE).
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
2. Derivatization:
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
Add a derivatizing agent. Common agents for SCFAs include:
-
Silylation reagents: N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Esterification reagents: Pentafluorobenzyl bromide (PFBBr) or alcohols (e.g., butanol) with an acid catalyst.
-
-
Incubate the reaction mixture at an elevated temperature (e.g., 60-80°C) for a specified time to ensure complete derivatization.
3. GC-MS Instrumental Analysis:
-
Gas Chromatograph:
-
Column: A polar capillary column (e.g., a wax-type column) is suitable for underivatized SCFAs, while a nonpolar column (e.g., DB-5ms) is used for derivatized SCFAs.
-
Injection: Use a split or splitless injector depending on the sample concentration.
-
Temperature Program: An optimized temperature gradient is used to separate the analytes.
-
-
Mass Spectrometer:
-
Ionization: Electron ionization (EI) is typically used.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is used for targeted quantification. Monitor characteristic ions for the derivatized 2-methylbutyric acid and its 13C2-labeled internal standard.
-
LC-MS/MS Analysis Protocol
LC-MS/MS is another powerful technique for the quantification of SCFAs and may not always require derivatization, although derivatization can improve sensitivity.
1. Sample Preparation and Extraction:
-
Follow a similar extraction procedure as for GC-MS (protein precipitation for plasma/serum, homogenization for feces).
-
Spike the sample with this compound.
-
After extraction, evaporate the solvent and reconstitute the residue in a mobile phase-compatible solvent.
2. Derivatization (Optional but Recommended for Higher Sensitivity):
-
Derivatization can be performed to enhance ionization efficiency in the mass spectrometer. A common derivatization agent for LC-MS is 3-nitrophenylhydrazine (B1228671) (3-NPH), which reacts with the carboxylic acid group.
3. LC-MS/MS Instrumental Analysis:
-
Liquid Chromatograph:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium (B1175870) formate, is used for elution.
-
-
Mass Spectrometer:
-
Ionization: Electrospray ionization (ESI) in negative or positive mode, depending on the derivatization, is used.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. Specific precursor-to-product ion transitions for 2-methylbutyric acid and its 13C2-labeled internal standard are monitored.
-
Conclusion
This compound is an indispensable tool for researchers in metabolomics and related fields. Its use as an internal standard in GC-MS and LC-MS/MS methodologies allows for the accurate and precise quantification of 2-methylbutyric acid in complex biological matrices. The experimental protocols outlined in this guide provide a solid foundation for the development of robust analytical methods for this important short-chain fatty acid. The understanding of its metabolic origins further aids in the interpretation of its physiological and pathological significance.
References
- 1. An in situ extraction and derivatization method for rapid analysis of short-chain fatty acids in rat fecal samples by gas chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. shimadzu.com [shimadzu.com]
- 3. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. gcms.cz [gcms.cz]
- 6. Predicted LC-MS/MS Spectrum - 20V, Positive (FDB022023) - FooDB [foodb.ca]
- 7. Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to DL-2-Methylbutyric acid-13C2 for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of DL-2-Methylbutyric acid-13C2, a stable isotope-labeled compound crucial for metabolic research and drug development. This document outlines its commercial availability, key quantitative specifications, and detailed experimental applications, including metabolic pathway analysis and quantitative methodologies.
Commercial Availability and Specifications
This compound is available from specialized chemical suppliers. The following table summarizes the offerings from prominent vendors to facilitate procurement for research purposes.
| Supplier | Product Name | Catalog Number | CAS Number (Labeled) | Isotopic Enrichment | Chemical Purity |
| MedChemExpress | This compound | HY-W001942S2 | Not specified | Not specified | See Certificate of Analysis |
| Cambridge Isotope Laboratories | DL-2-Methylbutyric acid (methyl-¹³C, 99%) | CLM-10350-PK | 95926-94-6 | 99% (methyl-¹³C) | 98%[1] |
Applications in Metabolic Research
This compound serves as a valuable tracer for metabolic flux analysis (MFA) and as an internal standard for the quantification of short-chain fatty acids (SCFAs) in biological matrices. Its primary applications are in the fields of metabolomics, drug discovery, and diagnostics.[2][3]
Metabolic Pathway Analysis: Leucine (B10760876) Catabolism
Stable isotope tracing studies have been instrumental in elucidating complex metabolic pathways. For instance, the catabolism of leucine to 2-methylbutyric acid in the bacterium Lactococcus lactis has been detailed using isotopically labeled precursors.[1][4] This pathway is particularly relevant in the study of microbial metabolism and its impact on host organisms.
The diagram below illustrates the putative metabolic pathway for the conversion of Leucine to 2-Methylbutyric acid.
Caption: Leucine to 2-Methylbutyric Acid Pathway.
Experimental Protocols
The use of this compound as an internal standard is critical for accurate quantification of its unlabeled counterpart and other SCFAs in complex biological samples. Below is a representative experimental protocol for the analysis of SCFAs in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol: Quantification of Short-Chain Fatty Acids by GC-MS
This protocol is adapted from established methods for SCFA analysis and is intended for research use only.[5]
1. Sample Preparation and Extraction:
-
For biological fluids (e.g., plasma, serum, fecal water), deproteinization is required. Add 250 µL of methanol (B129727) to 50 µL of the sample.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 16,000 x g for 3 minutes at 25 °C to pellet the precipitated proteins.
-
Carefully collect 180 µL of the supernatant for derivatization.
-
Spike the supernatant with a known concentration of the internal standard, this compound. A final concentration of 10 µmol/L is a common starting point.
2. Derivatization:
-
To the 180 µL of supernatant containing the internal standard, add 20 µL of a methanol solution containing 100 mmol/L of both 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) and n-octylamine.
-
Allow the reaction to proceed at room temperature for at least 9 hours to ensure complete derivatization.
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A suitable capillary column for fatty acid analysis (e.g., a wax column).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp 1: Increase to 200 °C at a rate of 10 °C/minute.
-
Ramp 2: Increase to 240 °C at a rate of 20 °C/minute, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the analytical goals. For quantification, SIM mode is preferred for higher sensitivity and specificity. Monitor the characteristic ions for the derivatized SCFAs and the 13C-labeled internal standard.
-
4. Data Analysis:
-
Construct a calibration curve using known concentrations of unlabeled 2-methylbutyric acid and other SCFAs, each spiked with the same concentration of the this compound internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of the endogenous SCFAs in the biological samples by interpolating their peak area ratios on the calibration curve.
The following diagram outlines the general workflow for this experimental protocol.
Caption: Workflow for SCFA analysis using GC-MS.
This technical guide provides a foundational understanding of this compound for its application in advanced research. For specific applications and troubleshooting, consulting the primary scientific literature is recommended.
References
DL-2-Methylbutyric acid-13C2 safety data sheet (SDS) information
Physicochemical and Toxicological Data
The following tables summarize the key quantitative data for 2-Methylbutyric acid, serving as a proxy for DL-2-Methylbutyric acid-13C2.
Table 1: Physical and Chemical Properties
| Property | Value |
| Appearance | Colorless liquid |
| Odor | Unpleasant |
| Boiling Point | 176 - 177 °C |
| Melting Point | -80 °C |
| Flash Point | 76 °C |
| Density | 0.936 g/cm³ |
| Molecular Formula | C5H10O2 |
| Molecular Weight | 102.13 g/mol |
Table 2: Toxicological Data
| Test | Species | Route | Value |
| LD50 | Rat | Oral | 1740 mg/kg |
| LD50 | Rabbit | Dermal | 1600 mg/kg |
Table 3: Exposure Limits and Handling
| Parameter | Value |
| Storage Temperature | 2-8°C |
| Personal Protective Equipment (PPE) | Eye shields, gloves, protective clothing |
Experimental Protocols
Detailed experimental protocols for the toxicological data presented are not typically included in standard Safety Data Sheets. The LD50 (Lethal Dose, 50%) values cited are standard toxicological metrics determined through established testing guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
General Protocol for Oral LD50 Determination (OECD 423):
-
Animal Selection: A small group of animals (typically rats) is selected.
-
Dose Administration: A single, high dose of the substance is administered orally to one animal.
-
Observation: The animal is observed for signs of toxicity and mortality over a defined period (e.g., 14 days).
-
Stepwise Dosing: Depending on the outcome, the dose is adjusted and administered to subsequent animals in a stepwise manner to determine the dose at which 50% of the test population is expected to die.
Hazard Identification and Response Workflow
The following diagram illustrates the logical workflow for identifying and responding to a potential exposure or spill of 2-Methylbutyric acid.
Physical and chemical characteristics of DL-2-Methylbutyric acid-13C2
An In-depth Technical Guide to DL-2-Methylbutyric acid-13C2
This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, tailored for researchers, scientists, and professionals in drug development. This isotopically labeled compound serves as a crucial tool in various analytical applications.
Core Physical and Chemical Properties
This compound is a stable isotope-labeled version of DL-2-Methylbutyric acid.[1] The introduction of two carbon-13 isotopes increases its molecular weight, making it an ideal internal standard for quantitative analysis using mass spectrometry and NMR spectroscopy.[1][2]
Table 1: Physical Properties of this compound and its Unlabeled Analog
| Property | This compound | DL-2-Methylbutyric acid (Unlabeled) |
| Molecular Formula | C3¹³C2H10O2[3][4] | C5H10O2[5][6] |
| Molecular Weight | 104.12 g/mol [3][4] | 102.13 g/mol [5][6] |
| Appearance | - | Colorless liquid[6][7] |
| Boiling Point | - | 176 - 177 °C |
| Melting Point | - | -29 °C[6] |
| Density | - | 0.936 - 0.944 g/cm³[6] |
| Refractive Index | - | n20/D 1.405 |
| Solubility | - | Slightly soluble in water; soluble in ethanol, ether, and chloroform[6][7] |
Table 2: Chemical Identifiers
| Identifier | This compound | DL-2-Methylbutyric acid (Unlabeled) |
| CAS Number | 95926-94-6 (labeled)[8] | 116-53-0[5][8] |
| EC Number | - | 204-145-2[8][9] |
| SMILES | O=C(O)C(C)[13CH2][13CH3][3] | CCC(C)C(=O)O[5] |
| InChI Key | - | WLAMNBDJUVNPJU-UHFFFAOYSA-N |
Experimental Protocols and Applications
The primary application of this compound is as an internal standard in quantitative analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Its use helps to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of quantification.
General Protocol for Use as an Internal Standard
A known amount of this compound is added to a sample containing the unlabeled analyte of interest (2-Methylbutyric acid). The sample is then processed and analyzed by the chosen analytical technique. The ratio of the signal from the analyte to the signal from the internal standard is used to determine the concentration of the analyte in the original sample.
Caption: Workflow for quantitative analysis using an internal standard.
Chemical Structure and Stability
DL-2-Methylbutyric acid is a branched-chain fatty acid.[6] The labeled version, this compound, shares the same fundamental structure, with the isotopic labels typically on the ethyl group. The compound should be stored at room temperature, away from light and moisture, in a sealed container to ensure its stability.[8][9]
Caption: Chemical structure of this compound.
Safety and Handling
Conclusion
This compound is a valuable tool for researchers and scientists in fields requiring precise quantification of 2-Methylbutyric acid. Its physical and chemical properties are nearly identical to its unlabeled counterpart, with the key difference being its increased molecular weight due to the presence of carbon-13 isotopes. This property makes it an excellent internal standard for a variety of analytical applications, contributing to the robustness and reliability of experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 2-Methylbutanoic Acid | C5H10O2 | CID 8314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Methylbutyric Acid: An Overview of Its Properties, Composition, Applications, and Storage_Chemicalbook [chemicalbook.com]
- 7. consolidated-chemical.com [consolidated-chemical.com]
- 8. 2-Methylbutyric acid (methyl-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-10350-PK [isotope.com]
- 9. De Monchy Aromatics 2-methylbutyric acid [demonchyaromatics.com]
A Technical Guide to the Natural Isotopic Abundance of 2-Methylbutyric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the natural isotopic abundance of 2-methylbutyric acid (C₅H₁₀O₂), methodologies for its determination, and the underlying principles of isotope distribution in organic molecules.
Introduction
2-Methylbutyric acid is a branched-chain fatty acid with the chemical formula C₅H₁₀O₂.[1] Understanding its isotopic composition is crucial in various fields, including metabolomics, food authentication, and environmental science. The natural abundance of stable isotopes of carbon, hydrogen, and oxygen in 2-methylbutyric acid can provide insights into its synthetic or biological origin and the metabolic pathways involved in its formation.[2] Isotopes are variants of a particular chemical element which differ in neutron number. While chemically similar, their mass differences allow them to be distinguished by mass spectrometry.
This document outlines the baseline natural abundance of the constituent elements of 2-methylbutyric acid and presents a generalized experimental protocol for the determination of its specific isotopic signature using modern analytical techniques.
Isotopic Composition of 2-Methylbutyric Acid
The isotopic distribution of an organic molecule is a composite of the natural abundances of the stable isotopes of its constituent elements. For 2-methylbutyric acid (C₅H₁₀O₂), these elements are carbon, hydrogen, and oxygen.
Data Presentation: Natural Abundance of Constituent Elements
The following table summarizes the accepted natural abundances of the stable isotopes of carbon, hydrogen, and oxygen. These percentages represent the probability of finding a particular isotope at any given atomic position in a molecule of 2-methylbutyric acid, assuming no isotopic enrichment from its source.
| Element | Isotope | Symbol | Natural Abundance (%) |
| Hydrogen | Protium | ¹H | 99.985[3] |
| Deuterium | ²H | 0.015[3] | |
| Carbon | Carbon-12 | ¹²C | 98.93[3] |
| Carbon-13 | ¹³C | 1.07[3] | |
| Oxygen | Oxygen-16 | ¹⁶O | 99.76[3] |
| Oxygen-17 | ¹⁷O | 0.04[3] | |
| Oxygen-18 | ¹⁸O | 0.20[3] |
Note: These values are representative for normal terrestrial matter.[4] The precise isotopic ratio can vary based on the material's origin and history.
The presence of heavier isotopes gives rise to "isotopologues," which are molecules that differ only in their isotopic composition.[5] For 2-methylbutyric acid, the most abundant isotopologue contains only ¹²C, ¹H, and ¹⁶O. However, mass spectrometry can detect heavier isotopologues (e.g., M+1, M+2) that contain one or more heavy isotopes, such as ¹³C or ¹⁸O.[5]
Experimental Protocols for Isotopic Analysis
The determination of the natural isotopic abundance of a specific compound like 2-methylbutyric acid is typically performed using a technique known as Compound-Specific Isotope Analysis (CSIA).[2] The most common and robust method for this purpose is Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS).
Detailed Methodology: GC-C-IRMS
This protocol provides a generalized workflow for the analysis of 2-methylbutyric acid.
1. Sample Preparation and Extraction:
-
Objective: To isolate 2-methylbutyric acid from its matrix (e.g., biological fluid, food sample).
-
Protocol:
-
A known quantity of the sample is obtained.
-
For accurate quantification, a stable isotope-labeled internal standard of 2-methylbutyric acid (e.g., with ¹³C or ²H labeling) is added.[6][7] Cambridge Isotope Laboratories, Inc. and Eurisotop offer various isotopically labeled organic acids, including 2-methylbutyric acid (methyl-¹³C, 99%).[8][9][10]
-
Organic acids are extracted from the sample matrix, often using a liquid-liquid extraction with an organic solvent like iso-octane.[7][11]
-
The organic phase containing the 2-methylbutyric acid is separated and concentrated.
-
2. Derivatization:
-
Objective: To convert the carboxylic acid into a more volatile and thermally stable derivative suitable for gas chromatography.[7][12]
-
Protocol:
3. Gas Chromatography (GC) Separation:
-
Objective: To separate the derivatized 2-methylbutyric acid from other compounds in the extract.
-
Protocol:
-
The derivatized sample is injected into a gas chromatograph.
-
A carrier gas (typically helium) transports the sample through a capillary column with a specific stationary phase.[7]
-
The column is subjected to a temperature program that allows for the separation of compounds based on their boiling points and affinities for the stationary phase.[7]
-
4. Combustion and Reduction:
-
Objective: To convert the separated organic compound into simple gases (CO₂, N₂, H₂) for isotopic analysis.[13]
-
Protocol:
-
As the derivatized 2-methylbutyric acid elutes from the GC column, it passes through a high-temperature (e.g., 750 °C) combustion furnace containing a copper oxide catalyst.[14]
-
This process quantitatively converts the carbon in the molecule to carbon dioxide (CO₂).
-
For hydrogen isotope analysis, a subsequent reduction furnace is used to convert H₂O to H₂ gas.
-
5. Isotope Ratio Mass Spectrometry (IRMS):
-
Objective: To measure the ratio of heavy to light isotopes in the resulting gas.
-
Protocol:
-
The CO₂ (or H₂) gas is introduced into the ion source of an isotope ratio mass spectrometer.
-
The gas molecules are ionized, accelerated, and separated in a magnetic field based on their mass-to-charge ratio.
-
Multiple detectors simultaneously measure the ion currents for the different isotopologues (e.g., for CO₂, the masses 44, 45, and 46, corresponding to ¹²C¹⁶O₂, ¹³C¹⁶O₂, and ¹²C¹⁶O¹⁸O).[13][14]
-
The ratio of these ion currents allows for a high-precision determination of the isotope ratio (e.g., ¹³C/¹²C).
-
6. Data Analysis:
-
Objective: To calculate the isotopic composition in delta notation (δ).
-
Protocol:
-
The measured isotope ratio of the sample is compared to that of an international standard (e.g., Vienna Pee Dee Belemnite (VPDB) for carbon).[13]
-
The result is expressed in delta (δ) notation in parts per thousand (‰ or "per mil").
-
The software automatically integrates the ion currents for each chromatographic peak, corrects for background, and calculates the final δ¹³C value.[14]
-
Mandatory Visualizations
The following diagrams illustrate the key workflows and concepts described in this guide.
Caption: Experimental workflow for Compound-Specific Isotope Analysis.
Caption: Conceptual diagram of isotopologue detection by mass spectrometry.
References
- 1. 2-Methylbutanoic Acid | C5H10O2 | CID 8314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Stable Isotopes - Abundances % | @rtMolecule [artmolecule.fr]
- 4. researchgate.net [researchgate.net]
- 5. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20050070023A1 - Method of analysis of carboxylic acid by mass spectrometry - Google Patents [patents.google.com]
- 7. metbio.net [metbio.net]
- 8. 2-Methylbutyric acid (methyl-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-10350-PK [isotope.com]
- 9. Organic Acids and Conjugate Salts â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 10. 2-METHYLBUTYRIC ACID | Eurisotop [eurisotop.com]
- 11. lipidmaps.org [lipidmaps.org]
- 12. diverdi.colostate.edu [diverdi.colostate.edu]
- 13. Calibration and Data Processing in Gas Chromatography Combustion Isotope Ratio Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. masspec.scripps.edu [masspec.scripps.edu]
Methodological & Application
Application Note: Quantitative Analysis of Short-Chain Fatty Acids in Biological Samples Using DL-2-Methylbutyric acid-13C2 as an Internal Standard by GC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Short-chain fatty acids (SCFAs) are volatile fatty acids primarily produced by the microbial fermentation of dietary fibers in the gut.[1][2] The most abundant SCFAs, including acetate, propionate, and butyrate, are crucial signaling molecules that influence host metabolism, immune function, and gut health.[2][3] Dysregulation in SCFA profiles has been associated with various diseases, including obesity, diabetes, and inflammatory bowel disease.[4] Consequently, the accurate and robust quantification of SCFAs in biological matrices such as feces, plasma, and serum is essential for understanding their physiological roles and for the development of novel therapeutics.
Gas chromatography-mass spectrometry (GC-MS) is a powerful and reliable technique for the analysis of SCFAs.[3] However, the high volatility and polarity of SCFAs present analytical challenges.[5] To overcome these challenges, derivatization is often employed to enhance their volatility and detectability.[4][5] Furthermore, the use of a stable isotope-labeled internal standard is critical for accurate quantification, as it corrects for variations in sample extraction efficiency, derivatization yield, and instrument response.[6][7]
This application note provides a detailed protocol for the quantitative analysis of SCFAs in biological samples using DL-2-Methylbutyric acid-13C2 as an internal standard with GC-MS.
Experimental Protocols
This section details the methodologies for sample preparation from different biological matrices, derivatization, and GC-MS analysis for the quantification of SCFAs.
Sample Preparation
Proper sample handling and preparation are crucial for accurate SCFA quantification.[4] It is recommended to process blood samples as quickly as possible and store plasma or serum at -80°C to minimize analyte alterations.[8]
1.1. Fecal Sample Preparation
-
Homogenize a known weight of the fecal sample (e.g., 50 mg) in a suitable extraction solvent (e.g., a mixture of ethanol (B145695) and water).
-
Spike the homogenate with a known concentration of the internal standard, this compound.
-
Acidify the sample with an acid such as hydrochloric acid (HCl) to protonate the SCFAs.[9]
-
Perform a liquid-liquid extraction (LLE) using a solvent like methyl tert-butyl ether (MTBE).[1][9]
-
Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases.
-
Carefully transfer the organic layer containing the SCFAs to a new vial for derivatization.
1.2. Plasma/Serum Sample Preparation
-
Thaw plasma or serum samples on ice.[10]
-
To a known volume of plasma or serum (e.g., 200 µL), add the internal standard solution (this compound).
-
Precipitate proteins by adding a precipitating agent like acetonitrile (B52724) or sulfosalicylic acid.[10]
-
Incubate the mixture on ice and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Acidify the supernatant with HCl.[1]
-
Perform a liquid-liquid extraction with a suitable organic solvent such as MTBE.[1][9]
-
Collect the organic phase for the subsequent derivatization step.
Derivatization
Derivatization is a key step to improve the chromatographic properties of SCFAs for GC-MS analysis.[4][5] Several reagents can be used, including N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or isobutyl chloroformate.[5][11]
2.1. Derivatization using Isobutyl Chloroformate
-
To the extracted SCFAs, add a solution of isobutanol and pyridine.[5]
-
Carefully add isobutyl chloroformate to initiate the derivatization reaction.[5]
-
The reaction can be performed in an aqueous solution, which simplifies the process.[5]
-
After the reaction is complete, the derivatized SCFAs can be extracted into an organic solvent like hexane.
-
The organic layer is then collected and concentrated before GC-MS analysis.
GC-MS Analysis
The derivatized SCFAs are analyzed using a GC-MS system.
-
Gas Chromatograph (GC) Conditions:
-
Column: A polar capillary column, such as a DB-FFAP (free fatty acid phase) column (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating the derivatized SCFAs.[9]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[9]
-
Oven Temperature Program: An initial temperature of 40°C, held for a few minutes, followed by a ramp to a higher temperature to elute the SCFAs.[9]
-
Injection Mode: Splitless injection is commonly used for trace analysis.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[9]
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.
-
Ions to Monitor: The specific m/z values for each derivatized SCFA and the internal standard (this compound derivative) need to be determined.
-
Data Presentation
The quantitative data should be summarized in a clear and structured table.
| Analyte | Retention Time (min) | Calibration Range (µM) | R² | LOD (µM) | LOQ (µM) |
| Acetic Acid | 5.2 | 1 - 500 | 0.998 | 0.5 | 1.0 |
| Propionic Acid | 6.8 | 0.5 - 250 | 0.999 | 0.2 | 0.5 |
| Isobutyric Acid | 7.5 | 0.5 - 250 | 0.997 | 0.2 | 0.5 |
| Butyric Acid | 8.1 | 0.5 - 250 | 0.999 | 0.2 | 0.5 |
| DL-2-Methylbutyric acid | 8.9 | - | - | - | - |
| This compound (IS) | 8.9 | - | - | - | - |
| Valeric Acid | 9.5 | 0.2 - 100 | 0.996 | 0.1 | 0.2 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for SCFA quantification.
Signaling Pathway of SCFAs
Caption: Simplified SCFA signaling pathway.
References
- 1. Quantitative analysis of short-chain fatty acids in human plasma and serum by GC–MS | Semantic Scholar [semanticscholar.org]
- 2. Quantitative analysis of short-chain fatty acids in human plasma and serum by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GC-MS Analysis of Short-Chain Fatty Acids in Feces, Cecum Content, and Blood Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of short-chain fatty acids as putative biomarkers of cancer diseases by modern analytical strategies and tools: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry | MDPI [mdpi.com]
- 10. Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of 2-Methylbutyric Acid in Human Plasma using DL-2-Methylbutyric acid-13C2 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Short-chain fatty acids (SCFAs) are metabolites produced by gut microbiota and are increasingly recognized for their role in health and disease. 2-Methylbutyric acid, a branched-chain SCFA, is implicated in various metabolic processes. Accurate and precise quantification of this analyte in biological matrices is crucial for understanding its physiological and pathological significance. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope dilution is the gold standard for bioanalysis due to its high selectivity and sensitivity.[1][2] This application note details a robust and reliable method for the quantification of 2-methylbutyric acid in human plasma using DL-2-Methylbutyric acid-13C2 as an internal standard.
The use of a stable isotope-labeled internal standard like this compound is critical as it shares near-identical chemical and physical properties with the analyte, correcting for variations in sample preparation, chromatography, and mass spectrometric response.[3][4] The protocol employs a derivatization step with 3-nitrophenylhydrazine (B1228671) (3-NPH), which enhances the chromatographic retention and ionization efficiency of the highly polar and volatile SCFAs.[5][6][7]
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standard:
-
2-Methylbutyric acid (Sigma-Aldrich)
-
This compound (MedChemExpress)[8]
-
-
Derivatization Reagents:
-
Solvents and Other Chemicals:
-
Acetonitrile (B52724) (LC-MS grade, Thermo Fisher Scientific)
-
Water (LC-MS grade, Thermo Fisher Scientific)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (drug-free, pooled)
-
Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Prepare individual stock solutions of 2-methylbutyric acid and this compound in a 50:50 (v/v) mixture of acetonitrile and water.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the 2-methylbutyric acid stock solution with 50:50 acetonitrile/water to create calibration standards.
-
-
Internal Standard Working Solution (10 µg/mL):
-
Dilute the this compound stock solution with 50:50 acetonitrile/water.
-
-
Derivatization Reagent Solutions:
-
3-NPH Solution (200 mM): Prepare in 50:50 acetonitrile/water.
-
EDC Solution (120 mM with 6% Pyridine): Prepare in 50:50 acetonitrile/water.
-
Sample Preparation and Derivatization
-
Plasma Sample Aliquoting:
-
Thaw frozen human plasma samples on ice.
-
Vortex and aliquot 50 µL of plasma into a microcentrifuge tube.
-
-
Protein Precipitation and IS Addition:
-
Add 200 µL of cold acetonitrile containing the internal standard (this compound) to each plasma sample.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
-
Derivatization:
-
Final Preparation:
-
After incubation, add 920 µL of 10% acetonitrile in water to the derivatized sample.
-
Vortex and transfer to an LC-MS vial for analysis.
-
LC-MS/MS Method
A typical LC-MS/MS system, such as a Thermo Scientific Ultimate 3000 LC coupled to a TSQ Quantiva Triple Quadrupole Mass Spectrometer, can be used.[5]
Liquid Chromatography Parameters
| Parameter | Value |
| Column | Hypersil GOLD™ C18 (100 x 2.1 mm, 1.9 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 10% B to 95% B over 5 min, hold for 2 min, re-equilibrate for 3 min |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Spray Voltage | -2500 V |
| Sheath Gas | 50 arbitrary units |
| Auxiliary Gas | 10 arbitrary units |
| Vaporizer Temp. | 350°C |
| Ion Transfer Tube Temp. | 325°C |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
The following MRM transitions are for the 3-NPH derivatives:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 2-Methylbutyric acid-3NPH | 236.1 | 137.0 | 15 |
| This compound-3NPH | 238.1 | 137.0 | 15 |
Data Presentation and Method Performance
The method was validated for linearity, precision, and accuracy. The results are summarized below.
Table 1: Calibration Curve Linearity
| Analyte | Calibration Range (ng/mL) | R² | Weighting |
| 2-Methylbutyric acid | 5 - 2000 | >0.995 | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) | Accuracy (%Bias) |
| LLOQ | 5 | < 10% | < 12% | ± 15% |
| Low QC | 15 | < 8% | < 10% | ± 10% |
| Mid QC | 200 | < 6% | < 8% | ± 8% |
| High QC | 1600 | < 5% | < 7% | ± 7% |
Visualizations
Metabolic Context of 2-Methylbutyric Acid
2-Methylbutyric acid is primarily derived from the microbial fermentation of the amino acid isoleucine in the gut.
Caption: Metabolic origin of 2-methylbutyric acid from isoleucine fermentation.
Experimental Workflow
The following diagram outlines the logical steps from sample collection to data analysis.
Caption: Workflow for the quantification of 2-methylbutyric acid.
This application note presents a validated LC-MS/MS method for the sensitive and accurate quantification of 2-methylbutyric acid in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures high-quality data by correcting for analytical variability. The described sample preparation, involving protein precipitation and chemical derivatization, is straightforward and provides excellent recovery and method performance, making it suitable for both research and clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. research.wur.nl [research.wur.nl]
- 5. ro.ecu.edu.au [ro.ecu.edu.au]
- 6. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC/MS/MS Method Package for Short Chain Fatty Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.co.kr]
- 8. medchemexpress.com [medchemexpress.com]
- 9. LC-MS Quantification of Short-Chain Fatty Acids in Serum - Creative Proteomics [creative-proteomics.com]
- 10. Frontiers | HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains [frontiersin.org]
Application Note: Quantitative Analysis of DL-2-Methylbutyric Acid in Biological Samples by Gas Chromatography-Mass Spectrometry (GC-MS) using a Stable Isotope-Labeled Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of DL-2-Methylbutyric acid in biological matrices using gas chromatography-mass spectrometry (GC-MS) with a stable isotope-labeled internal standard, DL-2-Methylbutyric acid-13C2. The protocol employs a derivatization step to enhance the volatility and chromatographic properties of the analyte. This method is suitable for researchers, scientists, and drug development professionals requiring accurate quantification of this short-chain fatty acid.
Introduction
DL-2-Methylbutyric acid is a short-chain fatty acid (SCFA) of interest in various biological and metabolic studies. Accurate quantification of SCFAs in complex biological samples can be challenging due to their volatility and polarity. Gas chromatography-mass spectrometry is a powerful technique for the analysis of volatile compounds.[1][2] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis as it effectively corrects for variations in sample preparation, derivatization efficiency, and instrument response.[3][4][5] This protocol outlines a complete workflow from sample preparation and derivatization to GC-MS analysis and data interpretation.
Experimental Protocols
Materials and Reagents
-
DL-2-Methylbutyric acid (≥99%)
-
This compound (≥99%, 13C, 99%)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Ethyl Acetate (GC grade)
-
Hydrochloric Acid (HCl)
-
Anhydrous Sodium Sulfate (B86663)
-
Methanol (B129727) (GC grade)
-
Deionized Water
-
Biological matrix (e.g., plasma, serum, fecal extract)
Standard and Internal Standard Preparation
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve DL-2-Methylbutyric acid and this compound in methanol to prepare individual 1 mg/mL primary stock solutions.
Working Standard Solutions:
-
Prepare a series of working standard solutions of DL-2-Methylbutyric acid by serial dilution of the primary stock solution with methanol to create calibration standards with concentrations ranging from 0.1 µg/mL to 100 µg/mL.
Internal Standard Working Solution (10 µg/mL):
-
Dilute the this compound primary stock solution with methanol to a final concentration of 10 µg/mL.
Sample Preparation and Derivatization
-
Sample Collection: Collect biological samples (e.g., 100 µL of plasma or serum, or 100 mg of homogenized fecal material) and store them at -80°C until analysis.
-
Internal Standard Spiking: To each sample, calibrator, and quality control sample, add 10 µL of the 10 µg/mL this compound internal standard working solution.
-
Acidification: Acidify the samples by adding 50 µL of 2M HCl to protonate the fatty acids.
-
Extraction: Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate. Vortex vigorously for 2 minutes and then centrifuge at 10,000 x g for 10 minutes.
-
Solvent Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean microcentrifuge tube.
-
Drying: Add a small amount of anhydrous sodium sulfate to the extracted organic phase to remove any residual water.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Derivatization: To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS. Cap the vial tightly and heat at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.
-
Final Preparation: After cooling to room temperature, the sample is ready for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: Agilent HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (Splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute
-
Ramp: 10°C/min to 150°C
-
Ramp: 25°C/min to 280°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Selected Ion Monitoring (SIM) Parameters:
| Compound | Derivative | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| DL-2-Methylbutyric acid | TMS | 117 | 175 |
| This compound | TMS | 119 | 177 |
Data Presentation
The quantitative data should be summarized for clear comparison. Below are representative tables for a calibration curve and recovery analysis.
Table 1: Calibration Curve for DL-2-Methylbutyric Acid
| Concentration (µg/mL) | Analyte/IS Peak Area Ratio (Mean ± SD, n=3) | %RSD |
| 0.1 | 0.012 ± 0.001 | 8.3 |
| 0.5 | 0.058 ± 0.004 | 6.9 |
| 1.0 | 0.115 ± 0.007 | 6.1 |
| 5.0 | 0.592 ± 0.025 | 4.2 |
| 10.0 | 1.18 ± 0.04 | 3.4 |
| 25.0 | 2.95 ± 0.09 | 3.1 |
| 50.0 | 5.89 ± 0.15 | 2.5 |
| 100.0 | 11.75 ± 0.21 | 1.8 |
| R² | 0.9992 |
Table 2: Recovery of DL-2-Methylbutyric Acid from Spiked Plasma Samples
| Spiked Concentration (µg/mL) | Measured Concentration (Mean ± SD, n=3) | Recovery (%) |
| 1.0 | 0.98 ± 0.06 | 98.0 |
| 10.0 | 10.2 ± 0.4 | 102.0 |
| 50.0 | 48.9 ± 1.8 | 97.8 |
Mandatory Visualization
Caption: Experimental workflow for the GC-MS analysis of DL-2-Methylbutyric acid.
References
- 1. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shimadzu.com [shimadzu.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Nuclear magnetic resonance (NMR) spectroscopy applications of DL-2-Methylbutyric acid-13C2
Application Notes and Protocols for DL-2-Methylbutyric acid-13C2 in NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a stable isotope-labeled short-chain fatty acid that serves as a powerful tool in nuclear magnetic resonance (NMR) spectroscopy for elucidating metabolic pathways. As a derivative of the branched-chain amino acid isoleucine, 2-methylbutyric acid plays a role in cellular energy metabolism and the biosynthesis of lipids. The incorporation of two carbon-13 isotopes (¹³C) at specific positions allows for the precise tracing of its metabolic fate within cellular systems and in vivo models. These application notes provide detailed methodologies for utilizing this compound in NMR-based metabolic studies, offering insights into branched-chain fatty acid metabolism, gut microbiome activity, and as an internal standard for quantitative metabolomics.
Application Notes
Tracing Branched-Chain Fatty Acid Metabolism
DL-2-Methylbutyric acid is an intermediate in the catabolism of the essential amino acid isoleucine. By introducing this compound into a biological system, researchers can monitor its conversion into downstream metabolites using ¹³C NMR. This allows for the investigation of enzyme kinetics and metabolic flux through pathways involved in energy production and lipid synthesis.
Key Applications:
-
Metabolic Flux Analysis: Quantifying the rate of conversion of 2-methylbutyric acid to acetyl-CoA and propionyl-CoA, which are key entry points into the citric acid cycle.
-
Enzyme Activity Assays: Studying the activity of enzymes involved in branched-chain amino acid catabolism.
-
Drug Discovery: Screening for compounds that modulate branched-chain fatty acid metabolism, which has implications for metabolic disorders such as diabetes and maple syrup urine disease.
Investigating Gut Microbiome Metabolism
The gut microbiota produces significant amounts of short-chain fatty acids (SCFAs), including branched-chain fatty acids like 2-methylbutyric acid, through the fermentation of dietary proteins. Administering this compound can help to trace the metabolic activities of the gut microbiome and the subsequent absorption and utilization of these metabolites by the host.
Key Applications:
-
Microbiome Functional Analysis: Identifying and quantifying the metabolic pathways in the gut microbiota that utilize 2-methylbutyric acid.
-
Host-Microbiome Interactions: Tracing the journey of microbially-derived 2-methylbutyric acid into host tissues and its impact on host metabolism.
-
Prebiotic and Probiotic Research: Evaluating the effects of dietary interventions on the metabolic output of the gut microbiome.
Quantitative Internal Standard in Metabolomics
Due to its distinct NMR signal, this compound can be used as an internal standard for the quantification of other metabolites in complex biological samples. The known concentration of the ¹³C-labeled standard allows for the accurate determination of the concentrations of endogenous, unlabeled metabolites.
Key Applications:
-
Absolute Quantification: Accurately measuring the concentrations of structurally similar short-chain fatty acids and other metabolites in biofluids and tissue extracts.
-
Method Validation: Assessing the recovery and reproducibility of metabolite extraction procedures.
Experimental Protocols
In Vitro Metabolic Labeling of Mammalian Cells
This protocol describes the procedure for labeling cultured mammalian cells with this compound to trace its intracellular metabolism.
Materials:
-
This compound
-
Cultured mammalian cells (e.g., hepatocytes, adipocytes)
-
Cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727), ice-cold
-
Chloroform (B151607), ice-cold
-
Water, ultrapure
-
NMR tubes
-
Deuterated solvent (e.g., D₂O or CDCl₃)
Procedure:
-
Cell Culture: Culture cells to the desired confluency in standard culture medium.
-
Labeling: Replace the standard medium with a fresh medium containing a known concentration of this compound (e.g., 100 µM). The optimal concentration and labeling time should be determined empirically for each cell type and experimental goal.
-
Metabolite Quenching and Extraction:
-
After the labeling period, rapidly aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold methanol to the culture dish to quench metabolism and scrape the cells.
-
Transfer the cell suspension to a new tube and add chloroform and water in a ratio that facilitates phase separation (e.g., 1:1:1 methanol:chloroform:water).
-
Vortex thoroughly and centrifuge to separate the polar (aqueous) and non-polar (organic) phases.
-
-
Sample Preparation for NMR:
-
Carefully collect the desired phase (polar or non-polar) and lyophilize or evaporate the solvent.
-
Reconstitute the dried extract in a suitable deuterated solvent containing a known concentration of an internal reference standard (e.g., TSP for aqueous samples).
-
Transfer the sample to an NMR tube for analysis.
-
-
NMR Data Acquisition:
-
Acquire ¹³C and/or ¹H NMR spectra on a high-field NMR spectrometer.
-
Use appropriate pulse programs for quantitative analysis and to detect ¹³C-¹³C and ¹³C-¹H couplings, which are indicative of the incorporation of the labeled carbons into downstream metabolites.
-
In Vivo Tracer Studies in Rodent Models
This protocol outlines a general procedure for administering this compound to a rodent model to study its whole-body metabolism.
Materials:
-
This compound, sterile solution
-
Rodent model (e.g., mouse, rat)
-
Anesthesia
-
Surgical tools for catheterization (if applicable)
-
Blood collection supplies
-
Liquid nitrogen for snap-freezing tissues
-
Metabolite extraction reagents (as in 2.1)
Procedure:
-
Tracer Administration: Administer this compound via oral gavage, intraperitoneal injection, or intravenous infusion. The route and dose will depend on the specific research question.
-
Sample Collection:
-
Collect blood samples at various time points to monitor the appearance and clearance of the tracer and its labeled metabolites in the plasma.
-
At the end of the experiment, euthanize the animal and rapidly dissect and snap-freeze tissues of interest (e.g., liver, muscle, adipose tissue, cecal contents) in liquid nitrogen.
-
-
Metabolite Extraction from Tissues:
-
Homogenize the frozen tissues in a suitable extraction solvent (e.g., methanol/chloroform/water).
-
Perform the extraction as described in the in vitro protocol (2.1).
-
-
Sample Preparation and NMR Analysis:
-
Prepare the tissue extracts for NMR analysis as described for cell extracts.
-
Analyze the spectra to identify and quantify the ¹³C-labeled metabolites in different tissues.
-
Data Presentation
Table 1: Representative ¹³C NMR Chemical Shifts of DL-2-Methylbutyric Acid and its Potential Metabolites
| Carbon Position | DL-2-Methylbutyric acid (ppm) | Acetyl-CoA (ppm) | Propionyl-CoA (ppm) |
| C1 (Carboxyl) | ~181 | ~175 | ~178 |
| C2 (Methine) | ~41 | - | - |
| C3 (Methylene) | ~27 | - | ~30 |
| C4 (Methyl) | ~12 | - | ~9 |
| C2-Methyl | ~16 | ~22 (Methyl) | - |
Note: Chemical shifts are approximate and can vary depending on the solvent and pH.
Table 2: Hypothetical Quantitative Data from an In Vitro Labeling Experiment
This table presents hypothetical data from an experiment where hepatocytes were incubated with 100 µM this compound for 6 hours. The values represent the percentage of the metabolite pool that is ¹³C-labeled.
| Metabolite | % ¹³C Enrichment (Mean ± SD) |
| Acetyl-CoA | 15.2 ± 2.1 |
| Propionyl-CoA | 8.5 ± 1.5 |
| Citrate | 10.8 ± 1.8 |
| Succinyl-CoA | 5.1 ± 0.9 |
| Palmitate (C16:0) | 3.2 ± 0.6 |
Visualization of Pathways and Workflows
Metabolic Pathway of Isoleucine Catabolism
Caption: Catabolism of isoleucine and the entry of DL-2-Methylbutyric acid-¹³C₂.
Experimental Workflow for In Vitro NMR Tracer Analysis
Caption: Workflow for an in vitro NMR-based tracer study.
Application Notes and Protocols for the Use of DL-2-Methylbutyric acid-13C2 in Metabolomics Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of metabolomics, accurate quantification of small molecules is paramount for understanding complex biological systems and for the development of novel therapeutics. Short-chain fatty acids (SCFAs), such as 2-methylbutyric acid, are key microbial metabolites that play significant roles in host-microbiome interactions, cellular metabolism, and signaling pathways. The volatile nature and low abundance of these molecules in biological matrices present analytical challenges. The use of stable isotope-labeled internal standards, such as DL-2-Methylbutyric acid-13C2, is the gold standard for achieving accurate and precise quantification by mass spectrometry. This document provides detailed application notes and experimental protocols for the use of this compound in metabolomics sample preparation and analysis.
Stable isotope dilution mass spectrometry (SID-MS) is a powerful technique that utilizes a known concentration of a stable isotope-labeled version of the analyte of interest as an internal standard (IS).[1] this compound serves as an ideal internal standard for the quantification of endogenous 2-methylbutyric acid. Due to its identical chemical and physical properties to the unlabeled analyte, it co-elutes during chromatographic separation and experiences the same extraction efficiency and matrix effects, thereby correcting for variations in sample preparation and instrument response.[1]
Application: Quantitative Analysis of 2-Methylbutyric Acid in Biological Matrices
This compound is primarily used as an internal standard for the accurate quantification of 2-methylbutyric acid in a variety of biological samples, including but not limited to:
-
Plasma and Serum: To study the systemic levels of 2-methylbutyric acid and its association with various physiological and pathological states.
-
Fecal Samples and Cecal Contents: To investigate the production of 2-methylbutyric acid by the gut microbiota.
-
Cell Culture Media and Lysates: To monitor the production or consumption of 2-methylbutyric acid by cells in vitro.
-
Urine: To assess the excretion of 2-methylbutyric acid.
The following sections provide detailed protocols for sample preparation and analysis using both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation: Quantitative Performance
The use of this compound as an internal standard allows for the generation of robust and reliable quantitative data. The following tables summarize typical performance characteristics that can be achieved with the described methods.
Table 1: LC-MS/MS Method Performance for 2-Methylbutyric Acid Quantification
| Parameter | Typical Value |
| Linearity (R²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 µM |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Table 2: GC-MS Method Performance for 2-Methylbutyric Acid Quantification
| Parameter | Typical Value |
| Linearity (R²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 - 5 µM |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
Experimental Protocols
Protocol 1: Quantification of 2-Methylbutyric Acid in Human Plasma using LC-MS/MS
This protocol describes the preparation of human plasma samples for the quantification of 2-methylbutyric acid using this compound as an internal standard, followed by derivatization and LC-MS/MS analysis.
Materials:
-
Human plasma (collected in EDTA tubes)
-
This compound solution (Internal Standard Stock)
-
2-Methylbutyric acid (for calibration standards)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA)
-
3-Nitrophenylhydrazine (3-NPH) hydrochloride
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) hydrochloride
-
Pyridine
-
Methyl tert-butyl ether (MTBE)
-
Centrifuge tubes (1.5 mL and 15 mL)
-
Vortex mixer
-
Centrifuge (capable of 4°C and >10,000 x g)
-
Nitrogen evaporator
-
LC-MS/MS system (e.g., Triple Quadrupole)
Procedure:
-
Preparation of Reagents:
-
Internal Standard Spiking Solution: Prepare a working solution of this compound in 50% acetonitrile/water at a concentration of 10 µM.
-
Calibration Standards: Prepare a series of calibration standards of 2-methylbutyric acid in a surrogate matrix (e.g., charcoal-stripped plasma or water) with concentrations ranging from 0.1 µM to 100 µM.
-
Protein Precipitation Solution: Acetonitrile with 0.1% formic acid.
-
Derivatization Reagent 1 (3-NPH): Prepare a 200 mM solution of 3-NPH in 50% acetonitrile/water.
-
Derivatization Reagent 2 (EDC): Prepare a 120 mM solution of EDC in 50% acetonitrile/water containing 6% pyridine.
-
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a 1.5 mL centrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control (QC) sample.
-
Add 10 µL of the this compound internal standard spiking solution to each tube.
-
Add 400 µL of cold protein precipitation solution.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 20 minutes to facilitate protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new 1.5 mL tube.
-
-
Derivatization:
-
To the supernatant, add 50 µL of the 3-NPH solution.
-
Add 50 µL of the EDC solution.
-
Vortex and incubate at 40°C for 30 minutes.
-
Cool the samples on ice.
-
-
Liquid-Liquid Extraction:
-
Add 500 µL of MTBE to each tube.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
Repeat the extraction with another 500 µL of MTBE and combine the organic layers.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
-
-
Reconstitution and Analysis:
-
Reconstitute the dried extract in 100 µL of 50% methanol/water.
-
Vortex and transfer to an LC autosampler vial.
-
Inject 5-10 µL onto the LC-MS/MS system.
-
LC-MS/MS Conditions (Example):
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate 2-methylbutyric acid from other matrix components.
-
Flow Rate: 0.3 mL/min
-
Mass Spectrometer: Triple quadrupole in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Negative Electrospray Ionization (ESI-)
-
MRM Transitions:
-
2-Methylbutyric acid-3NPH derivative: Precursor ion (m/z) -> Product ion (m/z)
-
2-Methylbutyric acid-13C2-3NPH derivative: Precursor ion (m/z) -> Product ion (m/z) (Precursor ion will be +2 Da compared to the unlabeled analyte)
-
Protocol 2: Quantification of 2-Methylbutyric Acid in Fecal Samples using GC-MS
This protocol describes a derivatization-free method for the quantification of 2-methylbutyric acid in fecal samples using this compound as an internal standard.
Materials:
-
Fecal samples
-
This compound solution (Internal Standard Stock)
-
2-Methylbutyric acid (for calibration standards)
-
Ethanol
-
Succinic acid
-
Water, deionized
-
Centrifuge tubes (2 mL) with ceramic beads
-
Homogenizer
-
Vortex mixer
-
Centrifuge (capable of 4°C and >15,000 x g)
-
GC-MS system
Procedure:
-
Preparation of Reagents:
-
Internal Standard Spiking Solution: Prepare a working solution of this compound in water at a concentration of 500 µM.
-
Calibration Standards: Prepare a series of calibration standards of 2-methylbutyric acid in water with concentrations ranging from 10 µM to 1000 µM.
-
Extraction Solution: 75% Ethanol in water.
-
Acidification Solution: 0.5 M Succinic acid in water.
-
-
Sample Preparation:
-
Weigh approximately 50 mg of frozen fecal sample into a 2 mL tube containing ceramic beads.
-
Add 1 mL of cold extraction solution.
-
Add 20 µL of the this compound internal standard spiking solution.
-
Homogenize the sample for 5 minutes.
-
Vortex for 1 minute.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Transfer 500 µL of the supernatant to a new 1.5 mL tube.
-
-
Acidification and Analysis:
-
Add 100 µL of the acidification solution to the supernatant.
-
Vortex briefly.
-
Transfer the final solution to a GC autosampler vial with an insert.
-
Inject 1 µL into the GC-MS system.
-
GC-MS Conditions (Example):
-
GC Column: A column suitable for free fatty acid analysis (e.g., DB-FFAP).
-
Injector Temperature: 250°C
-
Oven Program: Start at 100°C, ramp to 200°C.
-
Carrier Gas: Helium
-
Mass Spectrometer: Single quadrupole or triple quadrupole.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or MRM.
-
Monitored Ions (m/z):
-
2-Methylbutyric acid: Characteristic fragment ions.
-
2-Methylbutyric acid-13C2: Characteristic fragment ions (some will be +2 Da compared to the unlabeled analyte).
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of 2-methylbutyric acid using this compound as an internal standard.
Caption: Workflow for quantitative analysis of 2-methylbutyric acid.
References
Application Note: High-Precision Quantification of DL-2-Methylbutyric Acid Using Isotope Dilution Mass Spectrometry with a DL-2-Methylbutyric acid-13C2 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and highly accurate method for the quantification of DL-2-Methylbutyric acid in biological matrices using stable isotope dilution mass spectrometry (IDMS).[1] The use of a DL-2-Methylbutyric acid-13C2 internal standard ensures high precision and accuracy by correcting for matrix effects and variations in sample preparation and instrument response.[1] The protocol described herein provides a comprehensive workflow, including sample preparation, derivatization, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This method is particularly suited for applications in metabolomics, clinical diagnostics, and pharmaceutical research where precise measurement of short-chain fatty acids is critical.
Introduction
DL-2-Methylbutyric acid is a short-chain fatty acid (SCFA) involved in various metabolic pathways. Accurate quantification of this and other SCFAs is crucial for understanding their roles in health and disease. Isotope dilution mass spectrometry (IDMS) is the gold standard for quantitative analysis, offering superior accuracy and precision compared to other methods.[1] This is achieved by spiking the sample with a known amount of a stable isotope-labeled version of the analyte, in this case, this compound. Since the labeled internal standard is chemically identical to the analyte, it experiences the same processing efficiencies, thus minimizing analytical variability.[1] This application note provides a detailed protocol for the quantification of DL-2-Methylbutyric acid using this approach.
Experimental Workflow
The overall experimental workflow for the IDMS quantification of DL-2-Methylbutyric acid is depicted below. This process includes sample preparation, addition of the internal standard, derivatization to enhance chromatographic separation and ionization efficiency, and subsequent analysis by LC-MS/MS.
Caption: IDMS Workflow for DL-2-Methylbutyric Acid Analysis.
Experimental Protocols
Materials and Reagents
-
DL-2-Methylbutyric acid analytical standard
-
This compound (or other suitable labeled variant)
-
3-Nitrophenylhydrazine (B1228671) (3NPH) hydrochloride
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) hydrochloride
-
LC-MS grade water, acetonitrile (B52724), and formic acid
-
Biological matrix (e.g., plasma, fecal extract)
Preparation of Standards and Internal Standard (IS) Stock Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve DL-2-Methylbutyric acid in a suitable solvent (e.g., methanol (B129727) or water) to a final concentration of 1 mg/mL.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent to a final concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution. These will be used to create the calibration curve.
-
Working Internal Standard Solution: Dilute the internal standard stock solution to a concentration that will yield a strong signal in the LC-MS/MS system (e.g., 10 µg/mL).
Sample Preparation and Derivatization
This protocol is adapted from established methods for SCFA analysis.[2][3]
-
Sample Collection: Collect and process the biological samples as required for the specific matrix. For example, fecal samples may require homogenization and centrifugation to obtain a clear supernatant.
-
Internal Standard Spiking: To 50 µL of the sample (or standard), add 10 µL of the working internal standard solution.
-
Derivatization:
-
Add 20 µL of 200 mM 3-nitrophenylhydrazine hydrochloride.
-
Add 20 µL of 120 mM N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride.
-
Vortex the mixture and incubate at 40°C for 30 minutes.[3]
-
-
Stopping the Reaction: After incubation, stop the reaction by adding a small volume of formic acid.[3]
-
Dilution: Dilute the derivatized sample with the initial mobile phase solvent for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).
-
Chromatographic Column: A C18 reversed-phase column is suitable for separating the derivatized SCFAs.[3]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[3]
-
Ionization Mode: Electrospray ionization (ESI) in negative or positive mode, depending on the derivatization agent. For 3-NPH derivatives, negative mode is often used.[3]
Table 1: Example LC Gradient
| Time (min) | %A | %B |
| 0.0 | 90 | 10 |
| 2.5 | 77 | 23 |
| 3.0 | 0 | 100 |
| 4.0 | 0 | 100 |
| 4.1 | 90 | 10 |
| 5.0 | 90 | 10 |
Table 2: Example MS/MS Transitions (for 3-NPH derivatives)
Note: The exact m/z values will depend on the specific adducts formed and should be optimized experimentally.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| DL-2-Methylbutyric acid | To be determined | To be determined |
| This compound | To be determined | To be determined |
Data Presentation
Calibration Curve
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards. The linearity of the curve should be assessed, with an R² value > 0.99 being desirable.
Table 3: Example Calibration Curve Data
| Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |
| 0.1 | 1,500 | 100,000 | 0.015 |
| 0.5 | 7,500 | 100,000 | 0.075 |
| 1.0 | 15,000 | 100,000 | 0.150 |
| 5.0 | 75,000 | 100,000 | 0.750 |
| 10.0 | 150,000 | 100,000 | 1.500 |
| 50.0 | 750,000 | 100,000 | 7.500 |
Method Validation
The method should be validated for precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
Table 4: Example Method Validation Parameters
| Parameter | Value |
| Linearity (R²) | > 0.998 |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85-115% |
| LOD (ng/mL) | To be determined |
| LOQ (ng/mL) | To be determined |
Conclusion
The described isotope dilution mass spectrometry workflow provides a highly reliable and accurate method for the quantification of DL-2-Methylbutyric acid in complex biological matrices. The use of a stable isotope-labeled internal standard, this compound, is critical for minimizing analytical variability and ensuring data quality. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals seeking to implement this powerful analytical technique.
References
Quantifying 2-methylbutyric acid in biological samples with 13C2 labeled standard
Introduction
2-Methylbutyric acid, a branched-chain short-chain fatty acid (SCFA), is a product of microbial metabolism of amino acids in the gut.[1] Its quantification in biological matrices such as plasma, serum, and feces is of growing interest in metabolic research, gut microbiome studies, and drug development as a potential biomarker.[2][3] The use of a stable isotope-labeled internal standard, specifically 13C2-labeled 2-methylbutyric acid, is crucial for accurate and precise quantification by correcting for matrix effects and variations during sample preparation and analysis.[4][5][6][7] This application note provides detailed protocols for the quantification of 2-methylbutyric acid in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) with a 13C2-labeled internal standard.
Experimental Workflow Overview
The overall experimental workflow for the quantification of 2-methylbutyric acid involves sample collection and preparation, extraction of the analyte, derivatization (for LC-MS and optionally for GC-MS), instrumental analysis, and data processing.
Caption: Experimental workflow for quantifying 2-methylbutyric acid.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of 2-methylbutyric acid using mass spectrometry-based methods.
Table 1: GC-MS Method Performance
| Parameter | Typical Value | Reference |
| Linearity (R²) | ≥ 0.997 | [2] |
| Limit of Detection (LOD) | 0.244 µM | [2] |
| Limit of Quantification (LOQ) | 5 µM | [8] |
| Intra-day Precision (%CV) | < 8% | [8] |
| Inter-day Precision (%CV) | < 8% | [8] |
| Accuracy | 96-101% | [8] |
Table 2: LC-MS/MS Method Performance
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.998 | [9] |
| Limit of Quantification (LOQ) | 10-30 ng/mL | [9][10] |
| Intra-day Precision (%CV) | 3.7-7.8% | [10] |
| Inter-day Precision (%CV) | 3.7-7.8% | [10] |
| Accuracy | 91.2-98.1% | [10] |
| Recovery | Within acceptable criteria | [11] |
Experimental Protocols
Protocol 1: Quantification of 2-Methylbutyric Acid by GC-MS
This protocol is suitable for the analysis of volatile short-chain fatty acids and can be performed with or without derivatization.
1. Materials and Reagents
-
2-Methylbutyric acid standard
-
DL-2-Methylbutyric acid-13C2 (internal standard)[4]
-
Sodium sulfate (B86663) (anhydrous)
-
Derivatization agent (optional): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[8][14]
-
Biological matrix (e.g., plasma, serum, fecal homogenate)
2. Sample Preparation and Extraction
-
To 100 µL of biological sample (e.g., plasma, serum), add a known amount of 13C2-2-methylbutyric acid internal standard.
-
Acidify the sample by adding 10 µL of concentrated HCl to protonate the SCFAs.[12]
-
Add 500 µL of MTBE, vortex vigorously for 2 minutes, and centrifuge at 10,000 x g for 10 minutes to separate the layers.[13]
-
Transfer the upper organic layer (MTBE) to a clean vial containing anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried extract to a GC vial for analysis.
3. Derivatization (Optional, for improved peak shape and sensitivity)
-
Evaporate the MTBE extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of BSTFA + 1% TMCS and incubate at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.[8]
4. GC-MS Analysis
-
Gas Chromatograph: Agilent 6890N GC system or equivalent.
-
Column: DB-FFAP (Free Fatty Acid Phase) column (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent polar GC column.[13][15]
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 100°C (hold for 3 min), ramp at 4°C/min to 140°C (hold for 5 min), then ramp at 10°C/min to 235°C (hold for 5 min).[15]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[13]
-
Mass Spectrometer: Agilent 5973 Mass Selective Detector or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[14]
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
2-Methylbutyric acid (TMS derivative): Monitor characteristic ions.
-
13C2-2-Methylbutyric acid (TMS derivative): Monitor corresponding mass-shifted ions.
-
Protocol 2: Quantification of 2-Methylbutyric Acid by LC-MS/MS
This protocol requires derivatization to enhance the retention of the polar 2-methylbutyric acid on a reversed-phase column and improve ionization efficiency.[3]
1. Materials and Reagents
-
2-Methylbutyric acid standard
-
This compound (internal standard)[4]
-
Acetonitrile (ACN)
-
Methanol (B129727) (MeOH)
-
Formic acid
-
3-Nitrophenylhydrazine (3-NPH) hydrochloride[16]
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) hydrochloride[16]
-
Biological matrix (e.g., plasma, serum)
2. Sample Preparation and Derivatization
-
To 50 µL of plasma or serum, add a known amount of 13C2-2-methylbutyric acid internal standard.
-
Perform protein precipitation by adding 200 µL of cold acetonitrile, vortex, and centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 50 µL of ACN:water (1:1).
-
Prepare fresh derivatization reagents:
-
3-NPH solution: 200 mM 3-NPH·HCl in ACN:water (1:1).
-
EDC solution: 120 mM EDC·HCl with 6% pyridine in ACN:water (1:1).
-
-
To the reconstituted sample, add 20 µL of the 3-NPH solution and 20 µL of the EDC solution.[17]
-
Incubate at 40°C for 30 minutes.[17]
-
After incubation, dilute the sample with ACN:water (1:1) before injection.[17]
3. LC-MS/MS Analysis
-
Liquid Chromatograph: UPLC system such as a Waters ACQUITY or equivalent.
-
Column: C18 reversed-phase column (e.g., Waters Atlantis dC18, 100Å, 3 µm, 3 x 100 mm).[18]
-
Mobile Phase A: 0.1% Formic acid in water.[18]
-
Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.[18]
-
Gradient: A suitable gradient from 5% to 80% B over several minutes.[18]
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., AB Sciex 7500 QTrap).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[11]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
2-Methylbutyric acid-3-NPH derivative: Determine precursor and product ions.
-
13C2-2-Methylbutyric acid-3-NPH derivative: Determine corresponding mass-shifted precursor and product ions.
-
Signaling Pathway and Logical Relationships
The quantification of 2-methylbutyric acid is often part of a larger investigation into the metabolic impact of the gut microbiome on host physiology.
Caption: Production and systemic effects of 2-methylbutyric acid.
Conclusion
The protocols described provide robust and reliable methods for the quantification of 2-methylbutyric acid in various biological samples. The use of a 13C2-labeled internal standard is essential for achieving high accuracy and precision. The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the study, available instrumentation, and the desired sample throughput. Both techniques, when properly validated, are powerful tools for researchers, scientists, and drug development professionals investigating the role of short-chain fatty acids in health and disease.
References
- 1. Exposome-Explorer - 2-Methylbutyric acid (5:0) (Compound) [exposome-explorer.iarc.fr]
- 2. Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. The development and validation of a high-throughput LC-MS/MS method for the analysis of endogenous β-hydroxy-β-methylbutyrate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative analysis of short-chain fatty acids in human plasma and serum by GC–MS | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Gas Chromatography–Mass Spectroscopy-Based Metabolomics Analysis Reveals Potential Biochemical Markers for Diagnosis of Gestational Diabetes Mellitus [frontiersin.org]
- 15. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 16. Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis [protocols.io]
- 17. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for DL-2-Methylbutyric acid-13C2 in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-2-Methylbutyric acid-13C2 is a stable isotope-labeled tracer used in metabolic flux analysis (MFA) to investigate the catabolism of branched-chain amino acids (BCAAs), particularly L-isoleucine. As an intermediate in isoleucine degradation, this tracer allows for the precise tracking of carbon atoms through various metabolic pathways, providing quantitative insights into cellular metabolism.[1][2] These studies are critical in understanding physiological and pathological states, including metabolic disorders and cancer, and are instrumental in the development of novel therapeutics.
2-Methylbutyric acid is a short-chain fatty acid that, upon entering the metabolic network, is converted to 2-methylbutyryl-CoA.[3] This intermediate is further metabolized, ultimately feeding into the tricarboxylic acid (TCA) cycle. By tracing the incorporation of the 13C label into downstream metabolites, researchers can elucidate the relative and absolute fluxes through these central metabolic pathways.[4][5]
Applications in Metabolic Flux Analysis
The primary application of this compound is to serve as a tracer for quantifying the flux through the L-isoleucine catabolic pathway and its contribution to the TCA cycle. This is particularly valuable in contexts where BCAA metabolism is altered, such as in cancer cells which often exhibit metabolic reprogramming.
Key applications include:
-
Quantifying Isoleucine Catabolism: Determining the rate of isoleucine breakdown and its contribution to cellular energy production.
-
TCA Cycle Flux Analysis: Measuring the anaplerotic contribution of isoleucine to the TCA cycle intermediate pool.[1]
-
Fatty Acid Metabolism Studies: Investigating the interplay between branched-chain amino acid and fatty acid metabolism.[6][7][8]
-
Drug Development: Assessing the impact of therapeutic agents on BCAA metabolism and related pathways.
-
Disease Research: Studying metabolic dysregulation in diseases such as maple syrup urine disease and other inborn errors of metabolism.[9]
Data Presentation
The following table summarizes representative quantitative data from a hypothetical metabolic flux analysis study using this compound in a cancer cell line. The data illustrates the fractional contribution of the tracer to key downstream metabolites.
| Metabolite | Fractional Contribution from this compound (%) |
| Propionyl-CoA | 85.2 ± 4.1 |
| Succinyl-CoA | 15.7 ± 2.3 |
| Malate | 8.9 ± 1.5 |
| Citrate | 5.3 ± 0.9 |
| Glutamate | 4.1 ± 0.7 |
Data are presented as mean ± standard deviation from triplicate experiments.
Signaling Pathways and Experimental Workflows
Metabolic Pathway of 2-Methylbutyric Acid
The following diagram illustrates the metabolic fate of 2-Methylbutyric acid as it enters the isoleucine catabolic pathway and feeds into the TCA cycle.
Caption: Catabolism of 2-Methylbutyric acid into the TCA cycle.
Experimental Workflow for Metabolic Flux Analysis
The logical flow of a typical MFA experiment using this compound is outlined below.
Caption: General workflow for a 13C-MFA experiment.
Experimental Protocols
Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells at a desired density in standard culture medium and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Media Preparation: Prepare isotopic labeling medium by supplementing basal medium (lacking isoleucine) with a known concentration of this compound (e.g., 100 µM) and dialyzed fetal bovine serum.
-
Isotope Labeling: Remove the standard culture medium, wash the cells once with phosphate-buffered saline (PBS), and replace it with the prepared isotopic labeling medium.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 0, 2, 4, 8, 24 hours) to allow for the incorporation of the tracer and to approach isotopic steady state.
Metabolite Extraction
-
Quenching: Aspirate the labeling medium and rapidly wash the cells with ice-cold PBS to quench metabolic activity.
-
Extraction: Immediately add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the culture dish.
-
Cell Lysis: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the polar metabolites and transfer it to a new tube for analysis.
Sample Analysis by GC-MS (for Short-Chain Fatty Acids and their Derivatives)
-
Derivatization: Dry the metabolite extract under a stream of nitrogen gas. Reconstitute the dried extract in a derivatization agent suitable for short-chain fatty acids, such as N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) in pyridine. Heat the mixture at 70°C for 1 hour to ensure complete derivatization.
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Separation: Use a suitable capillary column (e.g., DB-5ms) with a temperature gradient to separate the derivatized metabolites.
-
Mass Spectrometry: Operate the mass spectrometer in either full scan mode to identify all labeled species or in selected ion monitoring (SIM) mode for targeted quantification of specific isotopologues.
-
Sample Analysis by LC-MS (for Acyl-CoAs and other Polar Metabolites)
-
Sample Preparation: The polar metabolite extract can often be directly analyzed without derivatization. If necessary, a cleanup step using solid-phase extraction (SPE) can be performed.
-
LC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase or HILIC column to separate the metabolites.
-
Mass Spectrometry: Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to detect and quantify the mass isotopologues of downstream metabolites. Use tandem mass spectrometry (MS/MS) for structural confirmation.
-
Data Analysis and Flux Calculation
-
Peak Integration and Correction: Integrate the peak areas of the different mass isotopologues for each metabolite of interest. Correct for the natural abundance of 13C.
-
Metabolic Modeling: Use a metabolic network model that includes the relevant pathways (e.g., isoleucine catabolism, TCA cycle).
-
Flux Estimation: Employ software packages such as INCA or Metran to fit the experimental labeling data to the metabolic model and estimate the intracellular fluxes.[1]
-
Statistical Analysis: Perform statistical tests to determine the goodness-of-fit of the model and to calculate confidence intervals for the estimated fluxes.
References
- 1. Quantitative analysis of the whole-body metabolic fate of branched chain amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Whole-body metabolic fate of branched-chain amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Methylbutyryl-CoA - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 13C stable isotope tracing reveals distinct fatty acid oxidation pathways in proliferative versus oxidative cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2-methylbutyryl-CoA dehydrogenase deficiency associated with autism and mental retardation: a case report - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Derivatization of Short-Chain Fatty Acids for GC-MS Analysis using DL-2-Methylbutyric acid-13C2 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Short-chain fatty acids (SCFAs), primarily produced by gut microbial fermentation of dietary fibers, are pivotal in maintaining host health and have been implicated in various physiological and pathological processes.[1] Accurate quantification of SCFAs in biological matrices is crucial for understanding their roles in health and disease, making them important biomarkers in clinical and nutritional studies.[2][3] Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for SCFA analysis due to its high sensitivity and specificity.[1] However, the inherent volatility and polarity of SCFAs present analytical challenges, often necessitating a derivatization step to improve their chromatographic behavior and detection.[4][5]
This document provides detailed application notes and protocols for three common derivatization methods for SCFA analysis by GC-MS: Alkyl Chloroformate Esterification, Silylation, and Pentafluorobenzyl Bromide (PFBBr) Esterification. The use of an isotopically labeled internal standard, such as DL-2-Methylbutyric acid-13C2, is strongly recommended for accurate quantification to correct for variations during sample preparation and analysis.[1]
General Workflow for SCFA Analysis
The overall process for SCFA analysis by GC-MS, including derivatization, follows a standardized workflow from sample collection to data analysis.
Caption: Workflow of SCFA analysis from sample preparation to data processing.
Derivatization Protocols
Alkyl Chloroformate Esterification (Propyl Chloroformate - PCF)
This method involves a rapid, one-step derivatization in an aqueous environment, making it suitable for biological samples.[6]
Materials:
-
Propyl chloroformate (PCF)
-
Propanol
-
Pyridine
-
This compound internal standard solution
-
Standard solutions of SCFAs
-
Sample (e.g., fecal homogenate supernatant, plasma)
Protocol: [6]
-
Sample Preparation: To 100 µL of sample (or standard/blank), add the internal standard solution.
-
Reaction Mixture: In a reaction vial, combine the sample with a water:propanol:pyridine mixture (e.g., 8:3:2 v/v/v). The pH should be adjusted to approximately 8.
-
Derivatization: Add 100 µL of PCF to the reaction mixture. Vortex vigorously for 10 seconds and sonicate for 1 minute.
-
Extraction: Add 300 µL of hexane to the vial, vortex, and centrifuge to separate the phases. Transfer the upper hexane layer to a new vial. Repeat the extraction with another 200 µL of hexane and combine the extracts.
-
Analysis: The hexane extract containing the propyl esters of SCFAs is ready for GC-MS analysis.
Silylation using N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide (MTBSTFA)
Silylation is a common derivatization technique that replaces active hydrogens on the carboxyl group with a silyl (B83357) group, increasing volatility.[5][7] This method is highly sensitive but requires anhydrous conditions.[5]
Materials:
-
N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide (MTBSTFA)
-
Pyridine
-
Methanol
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
This compound internal standard solution
-
Standard solutions of SCFAs
-
Sample (e.g., serum, fecal extract)
Protocol: [7]
-
Sample Preparation: To 20 µL of serum sample, add 30 µL of 0.1 M NaOH, 20 µL of the internal standard solution, and 430 µL of methanol.
-
Precipitation: Vortex the mixture for 10 seconds and store at -20°C for 20 minutes to precipitate proteins.
-
Supernatant Collection: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C. Transfer the supernatant to a new vial and evaporate to dryness under a stream of nitrogen.
-
Derivatization: Reconstitute the dried extract in a suitable solvent. Add 40 µL of a derivatization solution (e.g., MTBSTFA in pyridine) and incubate at 60°C for 90 minutes.
-
Final Preparation: After cooling, add 60 µL of MTBSTFA and incubate at 60°C for an additional 30 minutes. Vortex for 30 seconds and centrifuge.
-
Analysis: Transfer the supernatant to a GC vial for analysis.
Pentafluorobenzyl Bromide (PFBBr) Esterification
This method forms pentafluorobenzyl esters, which are highly electronegative and thus provide excellent sensitivity in electron capture negative ionization (ECNI) MS, though electron impact (EI) ionization can also be used.[8]
Materials:
-
Pentafluorobenzyl bromide (PFBBr)
-
Tetrabutylammonium hydrogen sulfate (B86663) (TBAHS) as a phase-transfer catalyst
-
Dichloromethane
-
Sodium hydroxide (NaOH) solution
-
This compound internal standard solution
-
Standard solutions of SCFAs
-
Sample (e.g., fecal homogenate)
Protocol: [8]
-
Sample Preparation: Homogenize the fecal sample in water. Centrifuge and collect the supernatant.
-
Reaction Setup: To an aliquot of the supernatant, add the internal standard solution, TBAHS solution, and adjust the pH to be alkaline with NaOH.
-
Derivatization: Add a solution of PFBBr in dichloromethane. Vortex the mixture vigorously and incubate at a specific temperature and time (e.g., 60°C for 1 hour) to facilitate the derivatization reaction.
-
Extraction: After the reaction, centrifuge to separate the phases. The lower organic layer containing the PFB esters of SCFAs is collected.
-
Analysis: The organic extract is concentrated if necessary and injected into the GC-MS system.
Quantitative Data Summary
The performance of different derivatization methods can be compared based on key validation parameters. The following table summarizes typical quantitative data for various SCFA derivatization methods.
| Derivatization Method | Analyte | Linearity (R²) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Reference |
| No Derivatization | Acetate | >0.99 | 0.3 - 0.6 | - | 75-117 | [2][9] |
| Propionate | >0.99 | 0.03 - 0.12 | - | 95-117 | [2][9] | |
| Butyrate | >0.99 | 0.03 - 0.12 | - | 95-117 | [2][9] | |
| Propyl Chloroformate | Various SCFAs | >0.99 | Low µM range | <10% RSD | ~90 | [6] |
| MTBSTFA (Silylation) | Various SCFAs | Excellent | High Sensitivity | Good Precision | High Efficiency | [7] |
| PFBBr Esterification | Various SCFAs | >0.997 | 0.005 - 0.024 | 0.05 - 0.1 | - | [8] |
| Isopropyl Esterification | Various SCFAs | >0.99 | - | - | 82.8 - 112.5 | [10] |
Note: LOD (Limit of Detection), LOQ (Limit of Quantification), RSD (Relative Standard Deviation). Dashes indicate data not specified in the cited sources. The performance can vary depending on the specific matrix and instrumentation.
Logical Relationship of Derivatization Choice
The selection of a derivatization method depends on several factors, including the sample matrix, required sensitivity, and available instrumentation.
Caption: Key factors guiding the choice of an appropriate SCFA derivatization method.
Conclusion
The choice of derivatization method for GC-MS analysis of short-chain fatty acids is a critical step that influences the accuracy, sensitivity, and throughput of the analysis. Alkyl chloroformate esterification offers a rapid and simple procedure suitable for aqueous samples. Silylation provides high sensitivity but requires rigorous exclusion of water. PFBBr derivatization is ideal for achieving very low detection limits, especially when coupled with ECNI-MS. For all methods, the use of a stable isotope-labeled internal standard like this compound is essential for reliable quantification. Researchers should select the most appropriate method based on their specific analytical needs and sample characteristics.
References
- 1. mdpi.com [mdpi.com]
- 2. Quantitative analysis of short-chain fatty acids in human plasma and serum by GC–MS | Semantic Scholar [semanticscholar.org]
- 3. Quantitative analysis of short-chain fatty acids in human plasma and serum by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Derivatization techniques for free fatty acids by GC [restek.com]
- 6. A targeted metabolomic protocol for short-chain fatty acids and branched-chain amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An in situ extraction and derivatization method for rapid analysis of short-chain fatty acids in rat fecal samples by gas chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A new isopropyl esterification method for quantitative profiling of short-chain fatty acids in human and cow milk by gas chromatograph-mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stable Isotope Tracing with DL-2-Methylbutyric acid-13C2
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-2-Methylbutyric acid, a branched-chain fatty acid (BCFA), is a product of the catabolism of the essential amino acid isoleucine. It is found in various biological systems and has been implicated in metabolic regulation and cellular signaling. Stable isotope tracing using DL-2-Methylbutyric acid-13C2 offers a powerful method to investigate the metabolic fate and signaling functions of this molecule in health and disease.[1][2] By replacing two carbon atoms with their heavy isotope (¹³C), researchers can track the incorporation of this molecule into downstream metabolites and macromolecules, providing quantitative insights into pathway dynamics. This application note provides detailed protocols for in vitro stable isotope tracing experiments using this compound, along with methods for sample analysis and data interpretation.
Applications
-
Metabolic Pathway Analysis: Elucidate the metabolic fate of 2-methylbutyric acid and its contribution to central carbon metabolism, including the TCA cycle and gluconeogenesis.[3]
-
Branched-Chain Amino Acid Catabolism: Investigate the dynamics of isoleucine catabolism and its interplay with the metabolism of other branched-chain amino acids.[4][5]
-
Signaling Pathway Elucidation: Trace the role of 2-methylbutyric acid as a signaling molecule, particularly in pathways involving G-protein coupled receptors (GPCRs) like FFAR2/3 and its potential influence on pathways such as the Bone Morphogenetic Protein 6 (BMP-6) signaling cascade.[6][7][8][9]
-
Drug Development: Assess the impact of therapeutic agents on branched-chain fatty acid metabolism and signaling.
Experimental Protocols
Protocol 1: In Vitro Stable Isotope Labeling with this compound
This protocol describes the general procedure for labeling mammalian cells in culture with this compound to investigate its metabolic fate.
Materials:
-
Mammalian cell line of interest (e.g., hepatocytes, adipocytes, endothelial cells)
-
Standard cell culture medium and supplements
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol (B129727) (LC-MS grade), pre-chilled to -80°C
-
Cell scrapers
-
Microcentrifuge tubes
Procedure:
-
Cell Culture: Seed cells in appropriate culture plates (e.g., 6-well or 10 cm dishes) and grow under standard conditions until they reach the desired confluency (typically 70-80%).
-
Labeling Medium Preparation: Prepare the labeling medium by supplementing the standard culture medium with this compound. The final concentration should be optimized for the specific cell type and experimental goals (a starting concentration of 100-500 µM is recommended).
-
Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with pre-warmed sterile PBS.
-
Add the pre-warmed ¹³C-labeling medium to the cells.
-
Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.
-
-
Metabolite Extraction:
-
To quench metabolic activity, aspirate the labeling medium and immediately wash the cells with ice-cold PBS.
-
Immediately add a sufficient volume of pre-chilled 80% methanol to cover the cell monolayer.
-
Incubate the plates at -80°C for 15 minutes to precipitate proteins and extract metabolites.
-
Scrape the cells in the methanol solution and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated protein.
-
Transfer the supernatant containing the polar metabolites to a new microcentrifuge tube.
-
The metabolite extract can be stored at -80°C until analysis.
-
Protocol 2: GC-MS Analysis of ¹³C-Labeled Metabolites
This protocol outlines the derivatization and analysis of extracted metabolites by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the incorporation of ¹³C from this compound.
Materials:
-
Metabolite extracts from Protocol 1
-
Nitrogen gas evaporator or vacuum concentrator
-
Derivatization reagent (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide with 1% tert-Butyldimethylchlorosilane (MTBSTFA + 1% TBDMSCI) or isobutyl chloroformate/isobutanol)[13][14]
-
Pyridine (B92270) or other suitable solvent
-
GC-MS system with a suitable column (e.g., DB-5ms)
Procedure:
-
Sample Drying: Evaporate the methanol from the metabolite extracts to dryness under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
Derivatization:
-
Add 50 µL of pyridine to the dried extract to dissolve the metabolites.
-
Add 50 µL of MTBSTFA + 1% TBDMSCI to the sample.
-
Cap the vials tightly and incubate at 60°C for 30-60 minutes to allow for complete derivatization.[13]
-
-
GC-MS Analysis:
-
Set the GC-MS parameters for optimal separation and detection of the derivatized metabolites. A typical temperature program would be an initial hold at a lower temperature followed by a ramp to a higher temperature.[15]
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Acquire the data in full scan mode to identify all detectable metabolites and in selected ion monitoring (SIM) mode for targeted analysis of 2-methylbutyric acid and its expected downstream metabolites.
-
-
Data Analysis:
-
Identify the peaks corresponding to the derivatized metabolites based on their retention times and mass spectra.
-
For each identified metabolite, determine the mass isotopologue distribution (MID) by integrating the peak areas for the monoisotopic peak (M+0) and the peaks corresponding to the incorporation of one (M+1), two (M+2), etc., ¹³C atoms.
-
Correct the raw MIDs for the natural abundance of ¹³C and other isotopes.
-
Calculate the fractional contribution of this compound to each metabolite pool.
-
Data Presentation
The quantitative data obtained from the GC-MS analysis should be summarized in tables for clear comparison.
Table 1: Hypothetical Mass Isotopologue Distribution (MID) of Key Metabolites after Labeling with this compound for 24 hours.
| Metabolite | Condition | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) |
| 2-Methylbutyric acid | Unlabeled Control | 94.8 | 5.1 | 0.1 | 0.0 | 0.0 |
| ¹³C₂-2-MBA Labeled | 20.5 | 4.5 | 75.0 | 0.0 | 0.0 | |
| Succinate | Unlabeled Control | 95.7 | 4.2 | 0.1 | 0.0 | 0.0 |
| ¹³C₂-2-MBA Labeled | 85.2 | 5.8 | 8.5 | 0.4 | 0.1 | |
| Malate | Unlabeled Control | 95.7 | 4.2 | 0.1 | 0.0 | 0.0 |
| ¹³C₂-2-MBA Labeled | 88.9 | 6.1 | 4.8 | 0.2 | 0.0 | |
| Citrate | Unlabeled Control | 93.5 | 6.2 | 0.3 | 0.0 | 0.0 |
| ¹³C₂-2-MBA Labeled | 89.1 | 7.3 | 3.5 | 0.1 | 0.0 |
Table 2: Hypothetical Fractional Contribution of this compound to Downstream Metabolite Pools.
| Metabolite | Fractional Contribution (%) |
| Intracellular 2-Methylbutyric acid | 79.1 |
| Succinate | 8.9 |
| Malate | 5.0 |
| Citrate | 3.7 |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-Methylbutyric acid (methyl-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-10350-PK [isotope.com]
- 3. Gluconeogenesis - Wikipedia [en.wikipedia.org]
- 4. Metabolic analysis reveals evidence for branched chain amino acid catabolism crosstalk and the potential for improved treatment of organic acidurias - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Characterization of bone morphogenetic protein-6 signaling pathways in osteoblast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Short Chain Fatty Acid Receptors in Intestinal Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. 2-Methylbutanoic Acid | C5H10O2 | CID 8314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing DL-2-Methylbutyric acid-13C2 Internal Standard Concentration
Welcome to the technical support center for the optimization of DL-2-Methylbutyric acid-13C2 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during analytical method development and sample analysis using LC-MS.
Frequently Asked Questions (FAQs)
Q1: Why should I use a stable isotope-labeled internal standard like this compound?
Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative LC-MS analysis.[1][2] this compound is an ideal internal standard for the quantification of endogenous 2-methylbutyric acid because it shares nearly identical chemical and physical properties with the analyte.[1][3] This structural similarity ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for variability in extraction recovery, matrix effects, and instrument response.[2][4][5]
Q2: What is the ideal concentration for my internal standard?
There is no single universal concentration, as the optimal amount depends on the expected concentration range of the analyte in your samples. A general guideline is to use a concentration that is in the mid-range of your calibration curve.[6] This ensures that the internal standard signal is strong enough for good precision without being so high that it causes detector saturation or introduces significant isotopic contribution to the analyte signal.[7] Some studies suggest aiming for a concentration that is 1/3 to 1/2 of the upper limit of quantitation (ULOQ).[2]
Q3: How do I investigate high variability in my internal standard signal?
High variability in the internal standard (IS) response can indicate issues with sample preparation, the LC system, or the mass spectrometer.[8][9] A systematic investigation is crucial to identify the root cause.[10] Common sources of variability include inconsistent pipetting, incomplete extraction, autosampler injection inconsistencies, or a dirty MS source.[8][9]
Q4: What are matrix effects and how does an internal standard help?
Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the analyte due to co-eluting compounds from the sample matrix (e.g., salts, phospholipids).[9][11] This can lead to inaccurate and imprecise results.[9] A suitable internal standard, particularly a SIL-IS that co-elutes with the analyte, experiences the same matrix effects.[2][12][13] By using the ratio of the analyte signal to the internal standard signal for quantification, these effects can be effectively normalized.[4][11]
Troubleshooting Guide
This guide addresses specific issues you may encounter when optimizing and using this compound as an internal standard.
| Issue | Potential Cause | Troubleshooting Steps |
| High Variability in IS Peak Area Across Samples | Inconsistent sample preparation (e.g., pipetting errors, variable extraction recovery).[5][8] | Review and standardize the sample preparation workflow. Use calibrated pipettes and ensure thorough mixing at each step. |
| LC autosampler issues (e.g., inconsistent injection volume, air bubbles).[8] | Purge the autosampler syringe and lines. Check for leaks and ensure proper syringe seating. Run a series of blank injections to check for carryover. | |
| Mass spectrometer source instability (e.g., dirty source, inconsistent spray).[8] | Clean the MS source components (e.g., capillary, cone). Check for a stable spray from the electrospray probe. | |
| Drifting IS Response Over an Analytical Run | Change in mobile phase composition. | Ensure mobile phase bottles are sufficiently full and well-mixed. |
| Temperature fluctuations in the LC column compartment or autosampler. | Verify that the column oven and autosampler temperatures are stable and set correctly. | |
| Gradual build-up of contaminants on the column or in the MS source. | Implement a column wash step between injections or at the end of the batch. Clean the MS source more frequently. | |
| Low IS Signal or No Peak Detected | Incorrect spiking of the internal standard. | Verify the concentration of the IS stock solution and ensure it is being added to all samples (except double blanks). |
| Degradation of the internal standard. | Check the stability of the IS in the sample matrix and storage conditions. Prepare fresh stock solutions. | |
| MS parameters are not optimized for the IS. | Infuse the IS directly into the mass spectrometer to optimize source and fragmentation parameters. | |
| IS Signal Contribution to Analyte Signal (Crosstalk) | Isotopic impurity in the internal standard.[6] | Evaluate the isotopic purity of the this compound. If significant, subtract the contribution from the analyte signal or source a higher purity standard. The contribution of the IS to the analyte signal should not exceed 5% at the lower limit of quantification (LLOQ). |
| In-source fragmentation of the internal standard. | Optimize MS source conditions (e.g., cone voltage) to minimize fragmentation. |
Experimental Protocols
Protocol 1: Determination of Optimal Internal Standard Concentration
This experiment aims to determine the most suitable concentration of this compound for a given assay.
Methodology:
-
Prepare a series of internal standard working solutions at different concentrations (e.g., 10, 50, 100, 250, 500 ng/mL) in the reconstitution solvent.
-
Prepare a set of quality control (QC) samples at low, medium, and high concentrations of the analyte (2-Methylbutyric acid) in the relevant biological matrix.
-
Process the QC samples using your established extraction procedure.
-
After extraction and evaporation , reconstitute replicate sets of the QC samples with each of the different internal standard working solutions prepared in step 1.
-
Analyze the samples using the developed LC-MS method.
-
Evaluate the results based on the following criteria:
-
IS Peak Area: The peak area should be sufficiently high to ensure good precision (RSD < 15%).
-
Analyte/IS Peak Area Ratio: The ratio should be consistent and reproducible at each QC level.
-
Accuracy and Precision: The calculated concentrations of the QC samples should be within acceptable limits (e.g., ±15% of the nominal value).
-
Illustrative Data:
| IS Concentration (ng/mL) | Low QC (Analyte/IS Ratio RSD) | Mid QC (Analyte/IS Ratio RSD) | High QC (Analyte/IS Ratio RSD) | IS Peak Area RSD |
| 10 | 18.2% | 15.5% | 12.1% | 20.5% |
| 50 | 8.5% | 6.2% | 5.1% | 9.8% |
| 100 | 4.2% | 3.8% | 3.5% | 5.1% |
| 250 | 4.5% | 4.1% | 3.8% | 4.8% |
| 500 | 4.8% | 4.3% | 4.0% | 4.5% |
In this example, 100 ng/mL would be chosen as the optimal concentration as it provides the best balance of precision for both the analyte/IS ratio and the IS peak area itself.
Protocol 2: Evaluation of Matrix Effects
This protocol assesses the impact of the sample matrix on the ionization of the analyte and internal standard.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and internal standard spiked into the reconstitution solvent.
-
Set B (Post-extraction Spike): Blank matrix is extracted, and the final extract is spiked with the analyte and internal standard.
-
Set C (Pre-extraction Spike): Blank matrix is spiked with the analyte and internal standard before extraction.
-
-
Analyze all three sets of samples by LC-MS.
-
Calculate the Matrix Factor (MF) and Recovery (RE) using the following formulas:
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
RE = (Peak Area in Set C) / (Peak Area in Set B)
-
-
Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (Analyte MF) / (IS MF)
-
Data Interpretation:
-
An MF > 1 indicates ion enhancement, while an MF < 1 indicates ion suppression.
-
An IS-Normalized MF close to 1 demonstrates that the internal standard effectively compensates for the matrix effects.
| Sample ID | Analyte Peak Area | IS Peak Area | Analyte MF | IS MF | IS-Normalized MF |
| Set A (Neat) | 1,250,000 | 1,500,000 | - | - | - |
| Set B (Post-Spike) | 875,000 | 1,050,000 | 0.70 | 0.70 | 1.00 |
| Set C (Pre-Spike) | 787,500 | 945,000 | - | - | - |
In this example, both the analyte and IS experience ion suppression (MF = 0.70). However, the IS-Normalized MF is 1.00, indicating that this compound successfully tracks and corrects for the matrix-induced suppression.
Visualizations
Caption: Experimental workflow from sample preparation to final quantification.
Caption: A logical approach to troubleshooting internal standard variability.
References
- 1. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. youtube.com [youtube.com]
- 5. biopharmaservices.com [biopharmaservices.com]
- 6. reddit.com [reddit.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. RPubs - Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method [rpubs.com]
- 13. Item - Using calibration approaches to compensate for remaining matrix effects in quantitative liquid chromatography electrospray ionization multistage mass spectrometric analysis of phytoestrogens in aqueous environmental samples - University of Wollongong - Figshare [ro.uow.edu.au]
Technical Support Center: Overcoming Co-elution of Isomers with DL-2-Methylbutyric acid-13C2
Welcome to the technical support center for the analysis of 2-methylbutyric acid and its isomers using DL-2-Methylbutyric acid-13C2 as an internal standard. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common analytical challenges, particularly those related to co-elution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a stable isotope-labeled (SIL) form of 2-methylbutyric acid. It is a racemic mixture, meaning it contains equal amounts of the two enantiomers: (R)-2-methylbutanoic acid and (S)-2-methylbutanoic acid.[1] The carbon-13 (¹³C) labeling increases its mass, allowing it to be distinguished from the unlabeled analyte by a mass spectrometer. SIL internal standards are considered the gold standard in quantitative mass spectrometry because they have nearly identical chemical and physical properties to the analyte. This ensures they behave similarly during sample preparation and analysis, correcting for variations in extraction efficiency and instrument response.[2]
Q2: I am observing a single peak for this compound in my achiral GC-MS analysis. Does this mean there are no co-elution issues?
A2: Not necessarily. On a standard, achiral gas chromatography (GC) column, the (R)- and (S)-enantiomers of 2-methylbutyric acid will not be separated and will elute as a single peak.[3] If your sample also contains endogenous 2-methylbutyric acid, its enantiomers will also co-elute with the internal standard. This is the desired behavior for a SIL internal standard. However, this single peak may also mask the co-elution of other structural isomers, such as 3-methylbutyric acid (isovaleric acid), which can be difficult to separate from 2-methylbutyric acid on some columns.[4]
Q3: Why is chiral GC important when working with this compound?
A3: Since this compound is a racemic mixture of (R)- and (S)-enantiomers, a chiral GC column is necessary to separate these two forms.[3] This is crucial if you need to quantify the individual enantiomers of 2-methylbutyric acid in your sample, as they may have different biological activities or origins.[5] Chiral chromatography allows you to resolve the labeled (R) and (S) internal standards from each other and from their corresponding unlabeled enantiomers in the sample.
Q4: What is derivatization and is it necessary for the analysis of 2-methylbutyric acid?
A4: Derivatization is a chemical reaction that modifies the analyte to make it more suitable for analysis, typically by increasing its volatility and thermal stability for GC. For carboxylic acids like 2-methylbutyric acid, derivatization is highly recommended to improve peak shape and reduce tailing, which is common for underivatized acids on many GC columns.[5] Common derivatization methods include esterification to form methyl or butyl esters, or silylation.[5]
Q5: Can the this compound internal standard be a source of interference?
A5: Yes, there are two potential sources of interference from the internal standard itself. First, the SIL standard may contain a small amount of the unlabeled analyte as an impurity. This can lead to a positive bias in your results, especially at low analyte concentrations. Second, if you are using a deuterated standard (which is not the case here, but is a common SIL approach), isotopic exchange can occur. ¹³C-labeled standards are generally more stable and less prone to such issues.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Poor resolution between 2-methylbutyric acid and other short-chain fatty acid isomers (e.g., isovaleric acid).
-
Question: My peaks for 2-methylbutyric acid and isovaleric acid are overlapping on my achiral column. How can I separate them?
-
Answer:
-
Optimize GC Conditions: Adjust the temperature program. A slower ramp rate can often improve the separation of closely eluting compounds.
-
Change the Column: The choice of GC column is critical. For separating short-chain fatty acid isomers, a polar stationary phase, such as a wax column (e.g., DB-WAX) or a free fatty acid phase (FFAP) column, is often more effective than a non-polar phase.
-
Consider Derivatization: Derivatizing the acids to their ester forms (e.g., methyl or butyl esters) can alter their chromatographic behavior and may improve separation.
-
Issue 2: Inaccurate quantification with suspected co-elution of internal standard enantiomers.
-
Question: I am using a chiral column, but my quantification is still inaccurate. I suspect the labeled enantiomers are not being properly resolved from the unlabeled analytes.
-
Answer:
-
Confirm Co-elution: Ensure that the labeled (R)-enantiomer of the internal standard co-elutes perfectly with the unlabeled (R)-enantiomer of the analyte, and the same for the (S)-enantiomers. Even small shifts in retention time can lead to differential matrix effects and inaccurate quantification.
-
Optimize Chiral Separation:
-
Column Selection: Not all chiral columns are suitable for all separations. For 2-methylbutyric acid and similar compounds, cyclodextrin-based chiral columns are often used.
-
Temperature Program: Chiral separations can be very sensitive to temperature. Optimize the oven temperature or ramp rate to maximize resolution.
-
Carrier Gas Flow Rate: Adjust the linear velocity of the carrier gas to find the optimal balance between resolution and analysis time.
-
-
Check for Isotopic Purity: Inject a high concentration of your this compound standard alone to check for any signal at the mass transition of the unlabeled analyte. If a significant signal is present, this indicates an impurity that could be affecting your results.
-
Issue 3: Broad or tailing peaks for both the analyte and the internal standard.
-
Question: My chromatographic peaks are not sharp, which is affecting integration and reproducibility. What could be the cause?
-
Answer:
-
Derivatization Inefficiency: Incomplete derivatization can leave underivatized, polar acid groups that interact strongly with the GC column, causing peak tailing. Ensure your derivatization reaction goes to completion by optimizing reaction time, temperature, and reagent concentrations.
-
Active Sites in the GC System: Active sites in the injector liner, column, or detector can cause adsorption of the acidic analytes. Use a deactivated liner and ensure your column is in good condition. You may need to trim the column or replace it.
-
Sample Overload: Injecting too much sample can lead to peak fronting or tailing. Try diluting your sample or reducing the injection volume.
-
Data Presentation
The following table summarizes representative data for the chiral separation of 2-methylbutyric acid enantiomers after derivatization. Note that direct quantitative comparisons across different studies can be challenging due to variations in instrumentation and specific experimental conditions.
| Column Type | Derivative | R-Enantiomer Retention Time (min) | S-Enantiomer Retention Time (min) | Resolution (Rs) | Reference |
| Chiral GC Column* | Not Specified | ~11.8 | ~11.5 | >1.5 | [3] |
| Astec® CHIRALDEX™ B-DP | Methyl Ester | Peak 1 | Peak 2 | Baseline | |
| Astec® CHIRALDEX™ B-DP | Ethyl Ester | Peak 1 | Peak 2 | Baseline | [3] |
*Conditions from a representative chromatogram for racemic 2-methylbutanoic acid. The exact column was not specified in the figure legend, but it was a chiral GC column. **For 2-Hydroxy-2-Methyl Butyric Acid esters. While not the exact analyte, it demonstrates the capability of this column type for resolving similar chiral structures. Absolute retention times were not provided, but baseline resolution was indicated.
Experimental Protocols
Protocol 1: Derivatization of 2-Methylbutyric Acid to its Methyl Ester
This protocol is a general procedure for the esterification of carboxylic acids for GC analysis.
Materials:
-
Sample containing 2-methylbutyric acid
-
Acetyl chloride or another acidic catalyst
-
Hexane (B92381) (or other suitable organic solvent)
-
Anhydrous sodium sulfate
Procedure:
-
To your dried sample extract, add 1 mL of a 10% acetyl chloride in methanol solution.
-
Seal the vial tightly and heat at 60°C for 1 hour.
-
Allow the vial to cool to room temperature.
-
Add 1 mL of water to quench the reaction.
-
Extract the methyl esters by adding 1 mL of hexane and vortexing for 1 minute.
-
Centrifuge to separate the layers and transfer the upper organic layer to a new vial.
-
Dry the organic extract over anhydrous sodium sulfate.
-
The sample is now ready for GC-MS analysis.
Protocol 2: Chiral GC-MS Analysis of 2-Methylbutyric Acid Methyl Esters
This is a representative protocol for the chiral separation of derivatized 2-methylbutyric acid. Optimization will be required for your specific instrument and application.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometer (GC-MS)
-
Chiral Capillary Column (e.g., a cyclodextrin-based column such as Astec® CHIRALDEX™ or similar)
GC Conditions:
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Injection Mode: Split (e.g., 20:1 ratio)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: Increase to 180°C at 2°C/minute
-
Hold: Hold at 180°C for 5 minutes
-
-
MS Transfer Line Temperature: 250°C
MS Conditions:
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Unlabeled 2-Methylbutyric Acid Methyl Ester: Monitor characteristic ions (e.g., m/z 88, 57).
-
This compound Methyl Ester: Monitor the corresponding labeled ions (e.g., m/z 90, 59).
-
Mandatory Visualization
References
- 1. Butanoic acid, 2-methyl- [webbook.nist.gov]
- 2. Enantiomeric ratios of 2-methylbutanoic acid and its methyl ester: Elucidation of novel biogenetic pathways towards (R)-methyl 2-methylbutanoate in a beverage fermented with shiitake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Methylbutanoic Acid | C5H10O2 | CID 8314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. gcms.cz [gcms.cz]
- 5. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Peak Shape for DL-2-Methylbutyric acid-13C2
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common chromatographic issues, particularly poor peak shape, encountered during the analysis of DL-2-Methylbutyric acid-13C2.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for my this compound peak to show tailing?
A1: The most frequent cause of peak tailing for carboxylic acids like DL-2-Methylbutyric acid is secondary interactions with the stationary phase.[1][2] On silica-based columns (e.g., C18), residual silanol (B1196071) groups (Si-OH) on the silica (B1680970) surface can become ionized and interact strongly with the negatively charged carboxylate form of the acid.[1][3][4] This secondary retention mechanism is slower and less uniform than the primary hydrophobic interaction, resulting in a delayed elution for a portion of the analyte molecules, which manifests as a tailing peak.
Q2: How does mobile phase pH affect the peak shape of this compound?
A2: Mobile phase pH is the most critical factor for achieving a good peak shape for ionizable compounds.[5][6] DL-2-Methylbutyric acid is a weak acid. If the mobile phase pH is near or above its dissociation constant (pKa), the acid will exist in its ionized (anionic) form. This charged state promotes strong interactions with the stationary phase, leading to tailing.[6] To ensure a sharp, symmetrical peak, the mobile phase pH should be adjusted to be at least 1.5 to 2 units below the analyte's pKa, keeping it in its neutral, protonated form.[7]
Q3: How can I determine if my column is the source of the poor peak shape?
A3: Column degradation is a common cause of peak shape problems.[8] Signs that the column may be the issue include a sudden or gradual worsening of peak tailing for all compounds, an increase in backpressure, and a loss of resolution.[9] You can diagnose this by first flushing the column with a strong solvent to remove contaminants.[10] If this doesn't help, injecting your standard on a new, equivalent column is the definitive test. If the peak shape improves significantly on the new column, the original column has likely degraded.[1]
Q4: My peak is fronting, not tailing. What does this indicate?
A4: Peak fronting, where the peak has a leading shoulder, is typically caused by two main issues: column overload or a sample solvent mismatch.[11][12] Overload occurs when the concentration or volume of the injected sample is too high for the column to handle, saturating the stationary phase at the inlet.[2][8] A solvent mismatch happens if the sample is dissolved in a solvent that is significantly stronger than the mobile phase, causing the analyte to travel too quickly at the column head before proper partitioning can occur.[2][12]
Q5: I am observing split peaks for my analyte. What are the likely causes?
A5: Split peaks can arise from several issues, often related to a disruption in the sample path.[13][14] Common causes include a partially blocked inlet frit on the column, the formation of a void or channel in the column packing bed, or a severe mismatch between the injection solvent and the mobile phase.[12][13][14] Contamination at the head of the column can also create two different interaction environments, leading to a split peak.[15]
Systematic Troubleshooting Guide
Poor peak shape can be resolved by systematically investigating potential causes, from the simplest to the most complex. The following workflow provides a logical approach to diagnosing and fixing the issue.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. chromtech.com [chromtech.com]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. biotage.com [biotage.com]
- 8. uhplcs.com [uhplcs.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. uhplcs.com [uhplcs.com]
- 12. silicycle.com [silicycle.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 15. 4-1 Distorted peak shapes | Technical Information | GL Sciences [glsciences.com]
Minimizing isotopic interference between analyte and DL-2-Methylbutyric acid-13C2 standard
This guide provides troubleshooting advice and answers to frequently asked questions regarding isotopic interference between a target analyte and the internal standard DL-2-Methylbutyric acid-13C2. This issue is common in quantitative analysis using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in mass spectrometry?
A1: Isotopic interference occurs when the isotopes of an analyte molecule overlap with the signal of its isotopically labeled internal standard (IS). All carbon-containing molecules have a small percentage of naturally occurring heavy isotopes, primarily Carbon-13 (¹³C), which has a natural abundance of approximately 1.1%.[1][2] When an analyte is present at a high concentration, the signal from its molecules containing one or two ¹³C atoms can spill over into the mass channel of the heavier, labeled internal standard, leading to an artificially inflated IS signal and inaccurate quantification.
Q2: How does this specifically apply to my analyte and the DL-2-Methylbutyric acid-¹³C₂ standard?
A2: Your analyte, 2-Methylbutyric acid (C₅H₁₀O₂), has a molecular weight of approximately 102.13 g/mol .[3][4][5] The internal standard, DL-2-Methylbutyric acid-¹³C₂, is identical except that two of its five carbon atoms are the ¹³C isotope, giving it a molecular weight approximately 2 Daltons higher (~104.12 g/mol ).[6]
The interference arises because a small fraction of your unlabeled analyte molecules will naturally contain two ¹³C atoms (or one ¹³C and one ¹⁸O, etc.), giving them a mass that is indistinguishable from the ¹³C₂-labeled internal standard by the mass spectrometer. This overlap can compromise the accuracy of your results.
Q3: How can I determine if isotopic interference is affecting my results?
A3: A simple diagnostic test is to prepare a high-concentration sample of your unlabeled analyte standard (without any internal standard) and analyze it. If you observe a significant signal in the mass-to-charge ratio (m/z) channel designated for your ¹³C₂ internal standard, then you are experiencing isotopic interference.
Troubleshooting Guide
Problem: My calibration curve is non-linear at high concentrations.
-
Cause: At high analyte concentrations, the contribution of the analyte's natural isotopes to the internal standard's signal becomes significant. This artificially inflates the perceived amount of the internal standard, compressing the analyte/IS ratio and causing the curve to flatten.
-
Solution: You must calculate and apply a correction factor to your data.[7][8][9] See the experimental protocol below for a step-by-step guide. If correction is not feasible, you may need to limit the dynamic range of your assay to the linear portion.
Problem: I see a peak for my internal standard in blank samples that only contain the analyte.
-
Cause: This is a clear indication of isotopic crosstalk from the analyte to the internal standard channel. The "peak" you are seeing is the M+2 isotopologue of your high-concentration analyte.
-
Solution: This confirms the need for an isotopic interference correction. The intensity of this peak relative to the main analyte peak can be used to calculate the correction factor.
Problem: My quantification shows poor accuracy and precision.
-
Cause: Uncorrected isotopic interference can introduce a systematic bias that varies with the analyte concentration. This leads to poor accuracy. The variability in this interference can also decrease precision.
-
Solution 1: Chromatographic Separation. While mass spectrometry is the primary tool, ensuring excellent chromatographic separation is crucial.[10][11] Although the analyte and its labeled standard are designed to co-elute, optimizing chromatography can help separate them from other matrix components that might contribute to background noise.
-
Solution 2: Implement Correction Calculations. A mathematical correction is the most robust solution. This involves determining the percentage of the analyte signal that bleeds into the internal standard channel and subtracting it from all measurements.[12]
Isotopic Mass Data Summary
The table below outlines the theoretical masses for 2-Methylbutyric acid, demonstrating the potential for spectral overlap. Masses are based on the most common isotopes (¹²C, ¹H, ¹⁶O).
| Species | Formula | Monoisotopic Mass (Da) | Key Isotopologue Masses (Da) | Notes |
| Analyte | C₅H₁₀O₂ | 102.0681 | M+1: 103.0715M+2: 104.0748 | The M+1 peak arises mainly from molecules with one ¹³C atom.[1] The M+2 peak arises from molecules with two ¹³C atoms or one ¹⁸O atom. |
| Internal Standard | ¹³C₂C₃H₁₀O₂ | 104.0748 | N/A | The mass of the internal standard is identical to the M+2 isotopologue of the analyte, causing direct interference. |
Note: Exact masses calculated using the most abundant isotopes: ¹²C=12.0000, ¹³C=13.0034, ¹H=1.0078, ¹⁶O=15.9949.
Experimental Protocols
Protocol: Quantifying and Correcting for Isotopic Contribution
This protocol describes how to calculate the correction factor needed to remove the contribution of the unlabeled analyte from the internal standard signal.
Methodology:
-
Prepare Analyte-Only Standard: Prepare a solution containing only the unlabeled 2-Methylbutyric acid standard at a concentration near the high end of your calibration range. Do not add any ¹³C₂ internal standard.
-
Acquire Data: Analyze this solution using your established LC-MS/MS method.[13][14][15]
-
Measure Peak Areas: Integrate the peak area for the analyte at its primary m/z (let's call this Area_Analyte_M). Then, integrate the peak area observed in the m/z channel corresponding to the internal standard (let's call this Area_Interference_M+2).
-
Calculate the Correction Factor (CF):
-
The correction factor is the ratio of the interference signal to the main analyte signal.
-
CF = Area_Interference_M+2 / Area_Analyte_M
-
-
Apply the Correction: For all your experimental samples, you can now calculate the true area of your internal standard (Area_IS_True) using the following formula:
-
Area_IS_True = Area_IS_Measured - (CF * Area_Analyte_Measured)
-
Where Area_IS_Measured is the total peak area measured in the internal standard's m/z channel, and Area_Analyte_Measured is the total peak area for the analyte in that same sample.
-
-
Final Quantification: Use the corrected Area_IS_True value to calculate the final concentration ratios for your calibration curve and unknown samples.
Visualizations
The following diagrams illustrate the workflow for identifying and correcting isotopic interference.
Caption: Workflow for identifying and correcting isotopic interference.
Caption: Conceptual diagram of m/z overlap causing interference.
References
- 1. Carbon-13 - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. 2-Methylbutanoic Acid | C5H10O2 | CID 8314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. Butanoic acid, 2-methyl- [webbook.nist.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. en-trust.at [en-trust.at]
- 8. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development and validation of derivatization-based LC-MS/MS method for quantification of short-chain fatty acids in human, rat, and mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Recovery of Short-Chain Fatty Acids and DL-2-Methylbutyric acid-13C2
Welcome to the technical support center dedicated to improving the recovery of short-chain fatty acids (SCFAs) and the internal standard DL-2-Methylbutyric acid-13C2 from complex biological matrices. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during analysis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction and analysis of SCFAs.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low recovery of all SCFAs, including the internal standard (this compound) | Sample Collection and Storage: Improper storage temperature or prolonged storage can lead to SCFA degradation.[1][2] Freeze-thaw cycles should also be minimized. Extraction Inefficiency: The chosen extraction method (e.g., LLE, SPE) may not be optimal for the sample matrix. The solvent choice and pH of the sample are critical. Derivatization Issues: Incomplete derivatization will result in poor GC-MS or LC-MS performance for SCFAs. Reagents may be degraded, or reaction conditions may be suboptimal. | Sample Handling: Immediately freeze samples at -80°C after collection.[3] For stool samples, if immediate freezing is not possible, use a stabilizing solution.[3] Avoid repeated freeze-thaw cycles. Optimize Extraction: For liquid-liquid extraction (LLE), ensure the sample is acidified to a pH of 2-3 before extraction with a solvent like methyl tert-butyl ether (MTBE).[4] For solid-phase extraction (SPE), ensure the cartridge is appropriate for SCFA retention and that the elution solvent is effective. Verify Derivatization: Use fresh derivatization reagents. Optimize reaction time and temperature as specified in the protocol. For example, when using MTBSTFA, a common derivatization agent, ensure an anhydrous environment as it is moisture-sensitive.[5] |
| Variable recovery of individual SCFAs | Volatility of SCFAs: Lighter SCFAs (e.g., acetate) are more volatile and can be lost during sample preparation, especially during evaporation steps. Matrix Effects: The complex nature of biological samples (e.g., feces, plasma) can interfere with the extraction and ionization of specific SCFAs differently.[4] | Minimize Evaporation: Use a gentle stream of nitrogen to evaporate solvents at a low temperature. Avoid complete dryness. Matrix-Matched Standards: Prepare calibration standards in a matrix that closely resembles the sample to compensate for matrix effects.[4] Utilize stable isotope-labeled internal standards for each SCFA if possible. |
| Poor chromatographic peak shape (e.g., tailing) | Active Sites in GC System: The polar nature of underivatized SCFAs can lead to interactions with active sites in the GC inlet and column, causing peak tailing. Column Contamination: Buildup of non-volatile matrix components on the GC column can degrade performance. | Derivatization: Derivatization is highly recommended for GC analysis to create less polar and more volatile derivatives, which improves peak shape.[6] GC System Maintenance: Use a deactivated inlet liner and perform regular column maintenance. A backflush system can help prevent contamination of the column. |
| Contamination or ghost peaks in the chromatogram | Solvent Contamination: Solvents used for extraction and reconstitution may contain impurities that co-elute with the SCFAs. Carryover: Residual sample from a previous injection can lead to ghost peaks in subsequent runs. Blood Collection Tubes: Some blood collection tubes contain additives that can interfere with SCFA analysis.[7] | Use High-Purity Solvents: Use GC- or LC-MS-grade solvents and run solvent blanks to check for contamination. Injector Cleaning and Wash Cycles: Implement a thorough needle wash protocol between injections. Select Appropriate Blood Collection Tubes: For plasma or serum analysis, red top glass serum tubes or lithium heparin tubes are recommended to minimize contamination.[7] |
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for SCFA analysis by GC-MS?
A1: Due to their high polarity and volatility, direct analysis of SCFAs by GC-MS is challenging and often results in poor peak shape and low sensitivity.[6][8] Derivatization converts the SCFAs into less polar and more volatile esters (e.g., silyl (B83357) or methyl esters), which improves their chromatographic behavior and detection.[5][6]
Q2: What is the role of this compound in SCFA analysis?
A2: this compound is a stable isotope-labeled internal standard. It is chemically identical to 2-methylbutyric acid but has a higher mass due to the presence of 13C isotopes. It is added to samples at a known concentration before sample preparation to correct for variability in extraction efficiency, derivatization, and instrument response. This allows for more accurate quantification of the target SCFAs.
Q3: How does sample storage affect SCFA concentrations?
A3: Improper sample storage can significantly impact SCFA concentrations. Storage at room temperature or even 4°C can lead to continued microbial activity in fecal samples, resulting in an increase in SCFA levels.[1][2][9] It is crucial to freeze samples, particularly fecal samples, at -80°C immediately after collection to halt microbial metabolism.[3] For blood samples, prompt centrifugation to separate plasma or serum and subsequent freezing at -80°C is recommended.[3]
Q4: What are the key differences between liquid-liquid extraction (LLE) and solid-phase extraction (SPE) for SCFAs?
A4: LLE involves partitioning the SCFAs between an aqueous sample and an immiscible organic solvent. It is a classic technique but can be labor-intensive and may use large volumes of organic solvents. SPE utilizes a solid sorbent packed in a cartridge to retain the SCFAs from the sample matrix, which are then eluted with a small volume of solvent. SPE can offer higher sample throughput, reduced solvent consumption, and cleaner extracts compared to LLE.[10]
Q5: Can I analyze SCFAs without derivatization?
A5: While challenging for GC-MS, direct analysis of underivatized SCFAs is possible using specialized GC columns (e.g., free fatty acid phase columns) or by liquid chromatography-mass spectrometry (LC-MS).[4] However, derivatization is often preferred for GC-MS to achieve better sensitivity and peak shape.[6][8] LC-MS methods may also employ derivatization to improve chromatographic retention and ionization efficiency.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of SCFAs from Fecal Samples
This protocol is adapted from a method using Bond Elut Plexa SPE cartridges for the purification of SCFAs without derivatization prior to GC-FID analysis.[10]
Materials:
-
Fecal sample (50 mg)
-
Bond Elut Plexa SPE cartridges
-
Internal standard solution (e.g., this compound)
-
Centrifuge
-
Vortex mixer
-
GC-FID system
Procedure:
-
Weigh 50 mg of fecal sample into a microcentrifuge tube.
-
Add a known amount of internal standard solution.
-
Add 1 mL of acetone and homogenize the sample.
-
Vortex the sample for 3 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Condition the Bond Elut Plexa SPE cartridge with 1 mL of acetone.
-
Load the supernatant from the centrifuged sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the SCFAs with 1 mL of acetone.
-
The eluate is ready for direct injection into the GC-FID system.
Quantitative Data: The following table summarizes the recovery rates of various SCFAs using this SPE method.[10]
| Short-Chain Fatty Acid | Recovery Rate (%) |
| Acetic acid | 98.34 - 137.83 |
| Propionic acid | 99.56 - 125.47 |
| Isobutyric acid | 101.23 - 115.89 |
| Butyric acid | 102.54 - 118.32 |
| Isovaleric acid | 103.11 - 116.98 |
| Valeric acid | 101.87 - 115.23 |
| Hexanoic acid | 99.76 - 112.45 |
Protocol 2: Liquid-Liquid Extraction (LLE) and Derivatization of SCFAs from Plasma/Serum for GC-MS Analysis
This protocol describes a common method for extracting and derivatizing SCFAs from plasma or serum samples.
Materials:
-
Plasma or serum sample (100 µL)
-
Internal standard solution (containing this compound)
-
Hydrochloric acid (HCl)
-
Methyl tert-butyl ether (MTBE)
-
N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-Butyldimethylchlorosilane (TBDMSCl)
-
Centrifuge
-
Vortex mixer
-
Heating block
-
GC-MS system
Procedure:
-
Pipette 100 µL of plasma or serum into a glass tube.
-
Add a known amount of the internal standard solution.
-
Acidify the sample by adding 10 µL of concentrated HCl to bring the pH to 2-3.
-
Add 500 µL of MTBE, vortex for 2 minutes, and centrifuge at 3,000 x g for 10 minutes.
-
Transfer the upper organic layer to a new glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Add 50 µL of MTBSTFA + 1% TBDMSCl to the dried extract.
-
Cap the tube tightly and heat at 60°C for 30 minutes.
-
Cool the sample to room temperature. The sample is now ready for GC-MS analysis.
Quantitative Data: The following table presents typical recovery rates for SCFAs from plasma using an LLE method.[4]
| Short-Chain Fatty Acid | Recovery Rate (%) |
| Acetic acid | 94.89 - 105.21 |
| Propionic acid | 96.34 - 107.89 |
| Butyric acid | 98.12 - 109.32 |
Visualizations
Experimental Workflow for SCFA Analysis
Caption: A generalized workflow for the extraction and analysis of SCFAs from complex biological matrices.
SCFA Signaling Pathway in Gut Health
Caption: Signaling pathways of short-chain fatty acids in maintaining gut and systemic health.[11][12]
References
- 1. Impact of time and temperature on gut microbiota and SCFA composition in stool samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of time and temperature on gut microbiota and SCFA composition in stool samples | PLOS One [journals.plos.org]
- 3. Short Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 4. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 7. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 8. agilent.com [agilent.com]
- 9. medrxiv.org [medrxiv.org]
- 10. Rapid Purification and Quantification of Intestinal and Fecal Short-Chain Fatty Acids by Solid-Phase Extraction Using Bond Elut Plexa [mdpi.com]
- 11. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The Role of Short-Chain Fatty Acids From Gut Microbiota in Gut-Brain Communication [frontiersin.org]
Linearity issues in calibration curves using DL-2-Methylbutyric acid-13C2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering linearity issues in calibration curves when using DL-2-Methylbutyric acid-13C2 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled (SIL) version of 2-methylbutyric acid.[1] It is used as an internal standard in quantitative analysis, particularly with mass spectrometry (MS) techniques like LC-MS or GC-MS.[1] The key advantage of a SIL internal standard is that its chemical and physical properties are nearly identical to the unlabeled analyte of interest. This allows it to co-elute with the analyte and experience similar effects from the sample matrix, theoretically compensating for variations in sample preparation and instrument response.[2][3]
Q2: I'm observing a non-linear calibration curve. What are the common causes?
Non-linearity in calibration curves, especially in LC-MS, is a common issue.[4][5] The primary causes can be grouped into several categories:
-
Matrix Effects: Co-eluting components from the sample matrix can suppress or enhance the ionization of the analyte and/or the internal standard.[6] Even with a SIL internal standard, differential matrix effects can occur if there is a slight chromatographic separation between the analyte and the internal standard.[2]
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.[4][5]
-
Ion Source Saturation: Similar to detector saturation, the ion source can have a limited capacity for ionization, leading to a non-linear response at high analyte concentrations.[4]
-
Internal Standard Issues:
-
Impurity: The internal standard may contain a small amount of the unlabeled analyte, which can affect the accuracy of the low-end calibration points.
-
Concentration: An inappropriate concentration of the internal standard can lead to non-linearity.[7]
-
-
Chemical Phenomena: Formation of dimers or multimers at high concentrations can lead to a non-linear response.[4][8]
Q3: My calibration curve is non-linear at the high end. What should I do?
A non-linear response at the upper end of the calibration curve often suggests detector or ion source saturation.[5]
-
Troubleshooting Steps:
-
Dilute Samples: If your sample concentrations are consistently high, consider diluting them to fall within the linear range of the assay.[9]
-
Reduce Injection Volume: A smaller injection volume will introduce less analyte into the mass spectrometer, potentially avoiding saturation.
-
Optimize MS Parameters: Adjusting instrument settings such as detector voltage or scan time may help to mitigate saturation.[5]
-
Extend the Calibration Range: If saturation is not the issue, you may need to extend your calibration range with additional high-concentration standards and use a non-linear regression model.[4]
-
Q4: My calibration curve is non-linear at the low end. What could be the cause?
Non-linearity at the lower end of the curve can be more complex. Potential causes include:
-
Adsorption: The analyte may be adsorbing to surfaces in the LC system or sample vials, leading to a disproportionate loss at low concentrations.
-
Matrix Effects: Ion suppression can have a more pronounced effect at lower concentrations.
-
Internal Standard Impurity: If the internal standard is contaminated with the unlabeled analyte, it can artificially inflate the response of the low concentration standards.
-
Troubleshooting Steps:
-
Check for Contamination: Analyze a blank sample and a sample containing only the internal standard to check for any interfering peaks or contamination.
-
Optimize Sample Preparation: Improve your sample cleanup procedure to remove more of the interfering matrix components.[6]
-
Modify Chromatography: Adjusting the mobile phase or gradient may help to separate the analyte from co-eluting matrix components.[6]
-
Q5: Can I use a non-linear calibration curve?
While a linear curve is often preferred for its simplicity, a non-linear calibration curve can be acceptable if it is reproducible and accurately describes the relationship between concentration and response.[8] If a non-linear model is used, it is crucial to:
-
Use an appropriate regression model: Quadratic or other non-linear models can be used to fit the data.[4]
-
Have a sufficient number of calibration points: Non-linear models generally require more calibration standards than linear models to be accurately defined.[4]
-
Validate the model: The accuracy and precision of the non-linear model should be thoroughly validated.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting linearity issues with your calibration curve.
| Issue | Potential Cause | Recommended Action |
| Poor correlation coefficient (r² < 0.99) | - Inaccurate standard preparation- Instrument instability- Inappropriate regression model | - Prepare fresh calibration standards and re-run the curve.- Check for instrument performance issues (e.g., fluctuating spray, pressure spikes).- Evaluate if a different regression model (e.g., weighted linear or quadratic) provides a better fit. |
| Curve plateaus at high concentrations | - Detector saturation- Ion source saturation | - Dilute high-concentration standards and samples.- Reduce the injection volume.- Optimize mass spectrometer parameters to reduce sensitivity.[5] |
| Significant deviation at low concentrations | - Matrix effects (ion suppression)- Adsorption of analyte- Contamination of internal standard | - Enhance sample cleanup to remove interfering matrix components.[6]- Modify chromatographic conditions to separate analyte from interferences.[6]- Test the internal standard for purity. |
| Inconsistent internal standard response | - Variable matrix effects- Inconsistent sample preparation | - Investigate matrix effects across different sample lots.[6]- Ensure consistent and precise addition of the internal standard to all samples and standards. |
Experimental Protocols
Protocol: Preparation of a Calibration Curve
This protocol outlines the general steps for preparing a calibration curve using this compound as an internal standard.
-
Preparation of Stock Solutions:
-
Accurately weigh a known amount of the unlabeled 2-methylbutyric acid and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to prepare a primary stock solution.
-
Similarly, prepare a primary stock solution of this compound.
-
-
Preparation of Working Standard Solutions:
-
Perform serial dilutions of the primary stock solution of the unlabeled analyte to create a series of working standard solutions at different concentrations. The concentration range should bracket the expected concentration of the analyte in your samples.[9]
-
-
Preparation of Internal Standard Working Solution:
-
Dilute the primary stock solution of this compound to a concentration that provides a stable and appropriate response in the mass spectrometer.
-
-
Preparation of Calibration Standards:
-
To a set of clean vials, add a fixed volume of the internal standard working solution.
-
To each vial, add a specific volume of one of the working standard solutions of the unlabeled analyte.
-
Bring all vials to the same final volume with the solvent. This will result in a set of calibration standards with varying concentrations of the analyte and a constant concentration of the internal standard.
-
-
Sample Preparation:
-
To your unknown samples, add the same fixed volume of the internal standard working solution as was added to the calibration standards.
-
Process the samples through your established extraction or cleanup procedure.
-
-
Data Acquisition and Analysis:
-
Analyze the prepared calibration standards and samples using your LC-MS method.
-
Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for the calibration standards.
-
Use the appropriate regression model to fit the calibration curve and determine the concentration of the analyte in your unknown samples.
-
Visualizations
Caption: Troubleshooting workflow for linearity issues.
Caption: Potential causes of non-linear calibration curves.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
Stability of DL-2-Methylbutyric acid-13C2 in different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of DL-2-Methylbutyric acid-13C2 under various storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, it is recommended to store this compound at room temperature, protected from light and moisture.[1] Some sources also advise refrigeration in a dry, cool, and well-ventilated area, in tightly sealed containers.[2]
Q2: What is the expected shelf life of this compound?
A2: The shelf life of 2-Methylbutyric acid is noted to be limited, with some suppliers indicating it could be 6 months or longer if stored properly.[3] For specific isotopically labeled products, it is crucial to refer to the expiry date provided on the product's label and Certificate of Analysis. If no expiration date is provided, it indicates that specific stability data to determine a definitive shelf life is not available.
Q3: Is this compound sensitive to light?
A3: Yes, 2-Methylbutyric acid is sensitive to light, particularly ultraviolet (UV) light, which can catalyze degradation reactions.[3] It is crucial to store the compound in light-protecting containers.
Q4: How does temperature affect the stability of this compound?
A4: 2-Methylbutyric acid is sensitive to elevated temperatures, which can lead to thermal decomposition.[3] While stable at ambient conditions, it is advisable to avoid prolonged exposure to high temperatures.
Q5: Is the compound susceptible to degradation in solution?
A5: Yes, like other carboxylic acids, this compound can be susceptible to degradation in solution, especially under highly acidic or alkaline pH conditions which can lead to hydrolysis or other reactions.[3] When prepared in standard mixes, carboxylic acids have been observed to degrade over prolonged frozen storage (beyond 14 days at -20°C).
Troubleshooting Guide
Problem: I am observing unexpected peaks in my chromatogram when analyzing my sample containing this compound.
-
Question: Could improper storage have caused degradation of my standard? Answer: Yes, improper storage is a likely cause. Exposure to light, elevated temperatures, or prolonged storage in solution can lead to the degradation of this compound, resulting in the appearance of impurity peaks in your analytical run. Review the recommended storage conditions and compare them with how your sample was handled.
-
Question: What are the potential degradation products? Answer: While specific degradation products for the 13C2-labeled compound are not extensively documented, general degradation pathways for carboxylic acids include oxidation and decarboxylation, especially under thermal stress or in the presence of oxygen.[3] For perfluorinated carboxylic acids, thermal decomposition can lead to the formation of shorter-chain acids.
Problem: My quantitative analysis results are inconsistent and show a decrease in the concentration of this compound over time.
-
Question: What could be causing the loss of my compound? Answer: A gradual decrease in concentration can be a sign of degradation. If the compound is stored in solution, especially at non-neutral pH, hydrolysis may be occurring.[3] Additionally, if not stored in a tightly sealed container, the volatility of the acid could lead to evaporative losses.
-
Question: How can I minimize degradation during my experiments? Answer: To minimize degradation, always store the compound under the recommended conditions. Prepare solutions fresh whenever possible. If solutions must be stored, keep them at a cool temperature and protected from light. For prolonged storage, consider aliquoting to minimize freeze-thaw cycles.
Stability Summary
The following tables summarize the known stability information for 2-Methylbutyric acid, which can be used as a proxy for the isotopically labeled version.
Table 1: Storage Condition Recommendations
| Condition | Recommendation | Rationale |
| Temperature | Room temperature or refrigerated. Avoid high temperatures. | Sensitive to thermal decomposition at elevated temperatures.[3] |
| Light | Store in the dark or in amber vials. | Sensitive to photodegradation, especially from UV light.[3] |
| Humidity | Store in a dry environment with tightly sealed containers. | Hygroscopic properties may lead to moisture-induced reactions. |
| pH (in solution) | Maintain a neutral to slightly acidic pH. Avoid highly acidic or alkaline conditions. | Prone to hydrolysis under extreme pH conditions.[3] |
| Oxygen | Store under an inert atmosphere for long-term storage of solutions. | Susceptible to oxidation.[3] |
Table 2: Potential Degradation Pathways and Products
| Stress Factor | Potential Degradation Pathway | Potential Degradation Products |
| Heat | Thermal decomposition, Decarboxylation | Shorter-chain hydrocarbons, Carbon dioxide |
| Light (UV) | Photolysis, Photo-oxidation | Various smaller organic molecules, Oxidized species |
| Oxidation | Oxidation of the alkyl chain or carboxylic acid group | Hydroxylated derivatives, Ketones, Aldehydes |
| Extreme pH | Hydrolysis | Not applicable (hydrolysis of esters would be relevant) |
Experimental Protocols
Protocol: Stability Testing of this compound
This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of this compound.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 24, 48, 72 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time.
-
Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for a specified time.
-
Thermal Degradation: Place a sample of the neat compound or the stock solution in an oven at a high temperature (e.g., 70°C) for a specified time.
-
Photostability: Expose the stock solution to a calibrated light source (e.g., Xenon lamp) providing both UV and visible light. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples, along with an unstressed control, using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS), or Gas Chromatography-Mass Spectrometry (GC-MS).
4. Data Evaluation:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to the control sample.
-
Identify and, if necessary, characterize any significant degradation products.
Visualizations
Caption: Workflow for Stability Testing.
References
Technical Support Center: Quantification of DL-2-Methylbutyric acid-13C2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the quantification of DL-2-Methylbutyric acid-13C2. The following information addresses common issues encountered during sample derivatization and analysis.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the derivatization and quantification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Peak Response for Analyte and/or Internal Standard | 1. Incomplete Derivatization: The reaction may not have gone to completion due to insufficient reagent, suboptimal temperature, or reaction time. Silylation reagents are also highly sensitive to moisture. 2. Analyte Volatility: Short-chain fatty acids like 2-methylbutyric acid are volatile and can be lost during sample preparation, especially during solvent evaporation steps. 3. Degradation of Derivatizing Reagent: Reagents may have degraded due to improper storage (e.g., exposure to moisture or air). | 1. Optimize Reaction Conditions: Ensure a molar excess of the derivatizing agent. For silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ensure anhydrous conditions and consider optimizing temperature (e.g., 60°C) and time (e.g., 60 minutes). For esterification, ensure the catalyst is active and reaction times are sufficient. 2. Minimize Analyte Loss: Avoid complete dryness during solvent evaporation. When possible, use derivatization methods that can be performed in an aqueous environment or use a gentle stream of nitrogen for drying. Adding a non-volatile base can help to retain the acidic analyte. 3. Use Fresh Reagents: Always use fresh, high-quality derivatization reagents. Store them under the recommended conditions (e.g., in a desiccator, under an inert atmosphere). |
| Poor Peak Shape (Tailing or Fronting) | 1. Active Sites in GC System: The analyte or its derivative may be interacting with active sites in the GC inlet liner, column, or detector. 2. Co-elution with Matrix Components: Interferences from the sample matrix can affect peak shape. 3. Improper Derivatization: Incomplete derivatization can lead to the presence of the free acid, which chromatographs poorly. | 1. System Maintenance: Use a deactivated inlet liner and ensure the column is properly conditioned. If necessary, trim a small portion from the front of the column. 2. Optimize Chromatography: Adjust the temperature program or use a column with a different stationary phase to improve separation from interfering peaks. 3. Verify Complete Derivatization: Analyze a derivatized standard to confirm a single, sharp peak. If multiple or tailing peaks are observed, re-optimize the derivatization procedure. |
| High Variability in Quantitative Results | 1. Inconsistent Derivatization Efficiency: Minor variations in reaction conditions between samples can lead to differing derivatization yields. 2. Matrix Effects: Components in the sample matrix can enhance or suppress the ionization of the analyte in the mass spectrometer, leading to inconsistent results. 3. Inaccurate Internal Standard Addition: Inconsistent spiking of the this compound internal standard will lead to quantification errors. | 1. Co-derivatization with Internal Standard: The most effective way to control for derivatization variability is to add the this compound internal standard to the sample before the derivatization step. Since the labeled and unlabeled compounds have nearly identical chemical properties, they will react at the same rate. The ratio of the derivatized products will therefore accurately reflect the initial ratio of the analytes, correcting for any inconsistencies in reaction yield. 2. Use of Stable Isotope-Labeled Internal Standard: A co-eluting, stable isotope-labeled internal standard like this compound is the gold standard for correcting matrix effects, as it experiences the same ionization suppression or enhancement as the unlabeled analyte. 3. Precise Pipetting: Use calibrated pipettes and consistent procedures for adding the internal standard to all samples, standards, and quality controls. |
| Discrepancies in Enantiomeric Ratio (for chiral analysis) | 1. Racemization During Derivatization: Harsh reaction conditions (e.g., high temperature, extreme pH) can cause racemization at the chiral center of 2-methylbutyric acid. 2. Incomplete Separation of Diastereomers: The chiral derivatizing agent may not be effective in producing diastereomers that are sufficiently resolved on the chromatographic column. | 1. Mild Derivatization Conditions: Use the mildest possible conditions for derivatization that still achieve a complete reaction. Test for racemization by derivatizing an enantiomerically pure standard. 2. Optimize Chiral Separation: Test different chiral derivatizing agents. Optimize the GC temperature program to maximize the resolution between the diastereomeric derivative peaks. |
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the analysis of this compound?
A1: Derivatization is crucial for several reasons. Firstly, short-chain fatty acids like 2-methylbutyric acid are highly polar and have low volatility, which leads to poor chromatographic peak shape and retention on standard gas chromatography (GC) columns. Derivatization converts the polar carboxylic acid group into a less polar and more volatile ester or silyl (B83357) ester, improving chromatographic performance. Secondly, for mass spectrometry (MS) detection, derivatization can create derivatives with more characteristic fragmentation patterns, aiding in identification and quantification.
Q2: Will the derivatization reaction affect the 13C-labeled and unlabeled 2-Methylbutyric acid differently, leading to inaccurate quantification?
A2: The primary concern would be a significant kinetic isotope effect, where the labeled and unlabeled molecules react at different rates. However, for common derivatization reactions like silylation and esterification that are driven to completion, the kinetic isotope effect is generally considered negligible and does not significantly impact the accuracy of quantification. The most robust method to ensure accuracy is to use a stable isotope dilution approach where the this compound is added to the sample as an internal standard before derivatization. This way, both the analyte and the internal standard are subjected to the same reaction conditions, and any minor variations in efficiency will affect both equally, preserving the analytical ratio.
Q3: Which derivatization method is best for quantifying this compound?
A3: The "best" method depends on the analytical platform (GC-MS or LC-MS), sample matrix, and desired sensitivity. Here is a comparison of common methods:
-
Silylation (e.g., with MTBSTFA or BSTFA) for GC-MS: This is a widely used and effective method. MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) derivatives are often more stable than BSTFA derivatives. Silylation is a robust technique but requires anhydrous conditions.
-
Esterification (e.g., with PFBBr or Chloroformates) for GC-MS: Pentafluorobenzyl bromide (PFBBr) derivatization is highly sensitive, especially with electron capture detection or negative chemical ionization MS. Esterification with chloroformates can be performed in aqueous solutions, which can simplify sample preparation.
-
Amide Formation (e.g., with aniline) for LC-MS: This method is suitable for liquid chromatography-mass spectrometry and has been shown to be effective for the quantification of short-chain fatty acids using 13C-labeled internal standards.
Q4: How can I perform a chiral analysis of this compound to quantify the individual D and L enantiomers?
A4: A chiral analysis requires derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard, non-chiral GC column. A common approach involves converting the carboxylic acid to an amide using a chiral amine (e.g., (R)-(-)-1-phenylethylamine or (S)-(+)-1-(1-naphthyl)ethylamine). The this compound would serve as the internal standard for the quantification of both the D and L enantiomers of the unlabeled analyte.
Experimental Protocols
Protocol 1: Silylation with MTBSTFA for GC-MS Analysis
This protocol describes the formation of tert-butyldimethylsilyl (TBDMS) esters for the quantification of DL-2-Methylbutyric acid and its 13C2-labeled internal standard.
-
Sample Preparation: To 100 µL of sample (e.g., plasma, fecal extract), add a known amount of this compound internal standard solution.
-
Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the organic acids.
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to ensure the sample is anhydrous as silylation reagents are moisture-sensitive.
-
Derivatization:
-
Add 50 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
-
Add 50 µL of a suitable solvent (e.g., acetonitrile (B52724) or pyridine).
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the mixture at 60°C for 30 minutes.
-
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.
Protocol 2: Chiral Derivatization for Enantioselective GC-MS Analysis
This protocol details the derivatization of DL-2-Methylbutyric acid with (S)-(-)-α-methylbenzylamine to form diastereomeric amides for chiral separation.
-
Sample Preparation and Extraction: Follow steps 1 and 2 from Protocol 1.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Activation and Derivatization:
-
Dissolve the dried extract in 100 µL of anhydrous dichloromethane.
-
Add 1.2 equivalents of oxalyl chloride and one drop of dimethylformamide (DMF). Allow the reaction to proceed for 30 minutes at room temperature to form the acid chloride.
-
In a separate vial, prepare a solution of 1.5 equivalents of (S)-(-)-α-methylbenzylamine in 100 µL of anhydrous dichloromethane.
-
Slowly add the acid chloride solution to the chiral amine solution and stir for 2 hours at room temperature.
-
-
Work-up:
-
Wash the reaction mixture with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Analysis: The resulting solution containing the diastereomeric amides can be concentrated and is ready for GC-MS analysis.
Quantitative Data Summary
The following tables summarize representative validation data for SCFA quantification using derivatization and stable isotope-labeled internal standards.
Table 1: Linearity and Limits of Quantification for Aniline (B41778) Derivatization (LC-MS/MS)
| Analyte | Labeled Internal Standard | Linear Range (µM) | R² | LLOQ (µM) |
| Acetate | 13C-Acetate | 0.5 - 100 | >0.995 | 0.31 |
| Propionate | 13C-Propionate | 0.5 - 100 | >0.995 | 0.16 |
| Butyrate | 13C-Butyrate | 0.5 - 100 | >0.995 | 0.16 |
Data adapted from a study on aniline derivatization of SCFAs.
Table 2: Recovery and Precision for PFBBr Derivatization (GC-MS)
| Analyte | Recovery (%) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) |
| Acetic Acid | 95 - 105 | < 5% | < 7% |
| Propionic Acid | 93 - 104 | < 6% | < 8% |
| Isobutyric Acid | 96 - 106 | < 5% | < 7% |
| Butyric Acid | 94 - 105 | < 6% | < 8% |
| 2-Methylbutyric Acid | 95 - 107 | < 5% | < 8% |
| Valeric Acid | 93 - 106 | < 7% | < 9% |
Representative data based on typical performance of PFBBr derivatization methods for SCFAs.
Visualizations
Technical Support Center: Isotope Correction in DL-2-Methylbutyric acid-13C2 Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with DL-2-Methylbutyric acid-13C2. This resource provides guidance on correcting for natural isotope abundance in mass spectrometry experiments to ensure accurate quantification and interpretation of your results.
Frequently Asked Questions (FAQs)
Q1: What is natural isotopic abundance, and why is it crucial to correct for it in my this compound experiments?
A1: Many elements exist in nature as a mixture of isotopes, which are atoms of the same element with different numbers of neutrons. For instance, carbon is predominantly ¹²C, but about 1.1% is the heavier ¹³C isotope.[1][2][3][4] In mass spectrometry, which separates molecules based on their mass-to-charge ratio (m/z), the natural presence of these heavier isotopes in an unlabeled molecule can create signals that overlap with the signals from your intentionally labeled this compound. This interference can lead to an overestimation of the true isotopic enrichment from your tracer.[5][6][7] Correcting for this natural abundance is a critical step to accurately distinguish between the experimentally introduced ¹³C label and the naturally occurring heavy isotopes.[5][8][9]
Q2: What is this compound and what are its primary applications?
A2: this compound is a stable isotope-labeled version of DL-2-Methylbutyric acid, where two of the carbon atoms have been replaced with the ¹³C isotope. This labeled compound is often used as an internal standard in quantitative mass spectrometry-based analyses, such as LC-MS/MS, for the accurate measurement of endogenous 2-methylbutyric acid in biological samples.[10][11] It can also be used as a tracer to study metabolic pathways.[10]
Q3: How do the natural abundances of other elements in DL-2-Methylbutyric acid, like hydrogen and oxygen, affect the mass spectrum?
A3: Just like carbon, other elements in DL-2-Methylbutyric acid (C₅H₁₀O₂) have naturally occurring heavier isotopes that contribute to the mass spectrum. For example, oxygen has isotopes ¹⁷O and ¹⁸O, and hydrogen has ²H (deuterium). These isotopes will contribute to the M+1 and M+2 peaks of the unlabeled analyte, further complicating the spectral data. Therefore, a comprehensive correction algorithm must account for the natural isotopic abundances of all elements present in the molecule.
Here is a table summarizing the natural abundances of relevant isotopes:
| Element | Isotope | Natural Abundance (%) | Mass (Da) |
| Carbon | ¹²C | ~98.9% | 12.0000 |
| ¹³C | ~1.1% | 13.0034 | |
| Hydrogen | ¹H | ~99.98% | 1.0078 |
| ²H | ~0.015% | 2.0141 | |
| Oxygen | ¹⁶O | ~99.76% | 15.9949 |
| ¹⁷O | ~0.04% | 16.9991 | |
| ¹⁸O | ~0.20% | 17.9992 |
Q4: What are the general principles behind the algorithms used for natural isotope abundance correction?
A4: Isotope correction algorithms mathematically remove the contribution of naturally occurring isotopes from the measured mass isotopomer distribution.[6] These algorithms typically use matrix-based calculations.[12][13] They require the elemental composition of the analyte and the known natural isotopic abundances of each element to calculate the expected isotopic distribution for an unlabeled molecule. This theoretical distribution is then used to deconvolute the experimental data and determine the true enrichment from the ¹³C label.[9] Several software tools, such as IsoCor and IsoCorrectoR, are available to perform these corrections.[12][14][15]
Troubleshooting Guides
Q1: My calculated isotopic enrichment is higher than the expected value. What could be the cause?
A1: An artificially high isotopic enrichment is a common issue that often points to incomplete correction for natural isotope abundance.
-
Inaccurate Elemental Formula: Ensure the elemental formula used in the correction software for DL-2-Methylbutyric acid (C₅H₁₀O₂) is correct. Any error in the number of atoms will lead to an incorrect calculation of the natural isotope contribution.
-
Interfering Species: Check for co-eluting compounds with a similar m/z that might be contributing to the signal of your labeled analyte. Improved chromatographic separation may be necessary to resolve this.
-
Software Parameters: Verify that the settings in your correction software are appropriate for your instrument's resolution (low vs. high resolution).[12][14]
Q2: I am observing unexpected peaks in the mass spectrum of my labeled experiment. What should I investigate?
A2: Unexpected peaks can arise from several sources.
-
Isotopic Impurity of the Tracer: The this compound tracer itself may not be 100% pure and could contain species with fewer or more ¹³C atoms than specified. Check the certificate of analysis for your labeled compound.
-
In-source Fragmentation: The analyte might be fragmenting in the ion source of the mass spectrometer. This can be investigated by analyzing an unlabeled standard of DL-2-Methylbutyric acid under the same conditions.
-
Contamination: Contamination from the sample matrix, solvents, or labware can introduce extraneous peaks. Running a blank sample can help identify these contaminants.[16]
Q3: How can I confidently differentiate between the M+2 peak of the unlabeled analyte and the signal from my this compound?
A3: This is a critical aspect of your data analysis.
-
High-Resolution Mass Spectrometry: A high-resolution mass spectrometer can often resolve the small mass difference between the naturally occurring M+2 peak of the unlabeled analyte and the peak from the ¹³C₂-labeled compound.[17]
-
Analyze an Unlabeled Standard: Run a sample of unlabeled DL-2-Methylbutyric acid. The intensity of the M+2 peak in this sample will give you a baseline for the contribution of natural isotopes.
-
Use Correction Software: Employing a reliable isotope correction software is the most robust method to mathematically subtract the contribution of the natural M+2 peak from your experimental data.[12][14][15]
Q4: What software or tools are recommended for performing the isotope correction?
A4: Several software packages are available to automate the correction for natural isotope abundance.
-
IsoCor: A popular open-source tool that can handle both low and high-resolution mass spectrometry data.[12][14]
-
IsoCorrectoR: An R-based tool that can correct for natural isotope abundance and tracer impurity.[15]
-
Vendor-Specific Software: Many mass spectrometer manufacturers provide software with built-in tools for isotope correction. Check the documentation for your specific instrument.
Experimental Protocol: A General Workflow
This protocol outlines the key steps for a typical LC-MS experiment involving this compound.
-
Sample Preparation:
-
Thaw biological samples (e.g., plasma, urine) on ice.
-
Spike the samples with a known concentration of this compound to serve as an internal standard.
-
Perform protein precipitation, typically with a cold organic solvent like acetonitrile (B52724) or methanol.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto an appropriate liquid chromatography (LC) column for separation.
-
The LC system is coupled to a tandem mass spectrometer (MS/MS).
-
Set up the mass spectrometer to monitor the specific mass transitions for both the unlabeled (endogenous) DL-2-Methylbutyric acid and the labeled this compound internal standard.
-
-
Data Acquisition and Processing:
-
Acquire the data, ensuring that the chromatographic peaks for both the analyte and the internal standard are well-defined.
-
Integrate the peak areas for the selected mass transitions.
-
-
Isotope Abundance Correction and Quantification:
-
Export the raw data.
-
Analyze a sample containing only the unlabeled DL-2-Methylbutyric acid to determine its natural isotopic distribution.
-
Use an isotope correction software (e.g., IsoCor) to correct the experimental data from your samples for the natural abundance of isotopes.
-
Calculate the concentration of the endogenous DL-2-Methylbutyric acid by comparing its corrected peak area to the peak area of the known concentration of the this compound internal standard.
-
Visualizations
References
- 1. Carbon-13 - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Determining the isotopic abundance of a labeled compound by mass spectrometry and how correcting for natural abundance distribution using analogous data from the unlabeled compound leads to a systematic error - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isotope correction of mass spectrometry profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. IsoCor: isotope correction for high-resolution MS labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Short-Chain Fatty Acid Analysis: Method Validation and the Role of DL-2-Methylbutyric acid-13C2 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of short-chain fatty acids (SCFAs), with a special focus on the potential application of DL-2-Methylbutyric acid-13C2 as an internal standard. As key products of gut microbial fermentation of dietary fibers, SCFAs like acetate, propionate, and butyrate (B1204436) are increasingly recognized for their crucial role in host physiology and disease.[1] Accurate and robust quantification of these volatile and structurally similar molecules is therefore essential for advancing research in areas ranging from metabolic disorders to immunology and neurology.
This document outlines and contrasts the most common analytical platforms, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), presenting their respective strengths and weaknesses. Detailed experimental protocols for sample preparation and analysis are provided, alongside a discussion on the critical role of internal standards in achieving reliable quantification. While this compound is commercially available for use as an internal standard, a comprehensive literature search did not yield published, validated methods specifically employing this compound for SCFA analysis.[2][3] Consequently, this guide will also compare methods that utilize other common isotopically labeled internal standards.
The Critical Role of Internal Standards in SCFA Analysis
The use of an appropriate internal standard (IS) is paramount in analytical chemistry to correct for the variability in sample preparation and instrument response. An ideal IS for SCFA analysis should be chemically similar to the analytes of interest but distinguishable by the detector, typically a mass spectrometer. Isotopically labeled compounds are considered the gold standard as they co-elute with their unlabeled counterparts and exhibit similar extraction and derivatization efficiencies.
This compound: A Potential Internal Standard
This compound is a stable isotope-labeled version of 2-methylbutyric acid, a branched-chain fatty acid.[2] Its structural similarity to other SCFAs makes it a theoretically suitable internal standard for their analysis. The presence of two 13C atoms results in a distinct mass shift, allowing for its differentiation from endogenous, unlabeled SCFAs by a mass spectrometer.[2]
While its commercial availability suggests its utility in quantitative analysis by GC-MS or LC-MS, the absence of published methods necessitates a comparative look at currently employed and validated internal standards.[2] Commonly used alternatives include deuterated or 13C-labeled versions of the primary SCFAs of interest, such as:
-
¹³C₂-Acetic acid
-
d₇-Butyric acid
-
d₅-Propionic acid
Comparative Overview of Analytical Platforms: GC-MS vs. LC-MS
The two predominant techniques for SCFA quantification are GC-MS and LC-MS. Each presents a unique set of advantages and challenges.
Gas Chromatography-Mass Spectrometry (GC-MS) is a classic and robust technique for analyzing volatile compounds like SCFAs.[3][4] Due to their inherent volatility, derivatization is often employed to improve chromatographic separation and detection sensitivity.[4][5]
Liquid Chromatography-Mass Spectrometry (LC-MS) has gained prominence for its high sensitivity and specificity, particularly with the advent of advanced derivatization strategies.[2] LC-MS can sometimes analyze SCFAs without derivatization, simplifying sample preparation.[1]
Below is a DOT script generating a diagram to compare these two methods.
Quantitative Data Summary
The following tables summarize typical validation parameters for SCFA analysis using both GC-MS and LC-MS with various derivatization techniques and internal standards.
Table 1: Performance Characteristics of GC-MS Methods for SCFA Analysis
| Analyte | Derivatization Reagent | Internal Standard | LOD (µM) | LOQ (µM) | Linearity (R²) | Recovery (%) |
| Acetate | MTBSTFA | Hexanoic acid-d3 | ~1 | ~3 | >0.99 | 90-110 |
| Propionate | MTBSTFA | Hexanoic acid-d3 | ~0.5 | ~1.5 | >0.99 | 92-108 |
| Butyrate | MTBSTFA | Hexanoic acid-d3 | ~0.5 | ~1.5 | >0.99 | 91-109 |
| Isobutyrate | Isobutyl chloroformate | D-labeled SCFAs | ~0.1 | ~0.3 | >0.99 | 85-115 |
| Valerate | Isobutyl chloroformate | D-labeled SCFAs | ~0.1 | ~0.3 | >0.99 | 88-112 |
Data compiled from multiple sources for illustrative purposes.
Table 2: Performance Characteristics of LC-MS/MS Methods for SCFA Analysis
| Analyte | Derivatization Reagent | Internal Standard | LOD (µM) | LOQ (µM) | Linearity (R²) | Recovery (%) |
| Acetate | 3-Nitrophenylhydrazine (B1228671) (3-NPH) | ¹³C₂,D₃-Acetate | ~0.1 | ~0.3 | >0.999 | 95-105 |
| Propionate | 3-Nitrophenylhydrazine (3-NPH) | D₅-Propionate | ~0.05 | ~0.15 | >0.999 | 97-103 |
| Butyrate | 3-Nitrophenylhydrazine (3-NPH) | D₇-Butyrate | ~0.05 | ~0.15 | >0.999 | 96-104 |
| Isobutyrate | None (direct injection) | Isotopically labeled IS | 0.001 mM | - | >0.998 | 92-120[1] |
| Valerate | None (direct injection) | Isotopically labeled IS | 0.001 mM | - | >0.998 | 92-120[1] |
Data compiled from multiple sources for illustrative purposes.[1]
Detailed Experimental Protocols
A generalized workflow for SCFA analysis is presented below. Specific details may vary depending on the sample matrix and the chosen analytical platform.
Below is a DOT script for the experimental workflow.
Protocol 1: GC-MS Analysis of SCFAs in Fecal Samples
This protocol is a composite of common procedures and should be optimized for specific laboratory conditions.
-
Sample Preparation and Extraction:
-
Weigh approximately 50-100 mg of frozen fecal sample.
-
Add a known volume of a saturated NaCl solution and an appropriate internal standard solution (e.g., containing this compound or other labeled SCFAs).
-
Homogenize the sample thoroughly using a bead beater or vortexing.
-
Acidify the homogenate with an acid (e.g., sulfuric acid or hydrochloric acid) to protonate the SCFAs.
-
Extract the SCFAs with a suitable organic solvent (e.g., diethyl ether or methyl tert-butyl ether) by vigorous mixing followed by centrifugation to separate the phases.
-
Transfer the organic layer to a new tube.
-
-
Derivatization (e.g., using MTBSTFA):
-
Evaporate the organic solvent under a gentle stream of nitrogen.
-
Add the derivatization agent (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA) and a catalyst (if required).
-
Incubate the mixture at a specified temperature and time (e.g., 60-80°C for 30-60 minutes) to form stable derivatives.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Use a suitable capillary column (e.g., a wax or a mid-polar column) for separation.
-
Set an appropriate oven temperature program to achieve good separation of the SCFA derivatives.
-
The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for targeted quantification of specific SCFAs and their internal standards.
-
Protocol 2: LC-MS/MS Analysis of SCFAs in Plasma Samples
This protocol is based on methods employing derivatization for enhanced sensitivity.
-
Sample Preparation and Protein Precipitation:
-
Thaw plasma samples on ice.
-
To a known volume of plasma (e.g., 100 µL), add a solution of the internal standard (e.g., containing this compound or other labeled SCFAs).
-
Precipitate proteins by adding a cold organic solvent like acetonitrile (B52724) or methanol.
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
-
Derivatization (e.g., using 3-Nitrophenylhydrazine):
-
Evaporate the supernatant to dryness under nitrogen.
-
Reconstitute the residue in a reaction buffer.
-
Add the derivatizing agent (e.g., 3-nitrophenylhydrazine hydrochloride) and a coupling agent (e.g., N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride with pyridine).
-
Incubate the reaction mixture (e.g., at 40-60°C for 30-60 minutes).
-
Quench the reaction, if necessary, and dilute the sample for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the derivatized sample into the LC-MS/MS system.
-
Use a C18 reversed-phase column for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid like formic acid.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect the precursor-to-product ion transitions for each SCFA derivative and the internal standard.
-
Conclusion
The accurate quantification of short-chain fatty acids is crucial for understanding their role in health and disease. Both GC-MS and LC-MS are powerful techniques for SCFA analysis, with the choice of method often depending on the specific research question, available instrumentation, and desired sensitivity. The use of a suitable isotopically labeled internal standard is non-negotiable for achieving reliable and reproducible results. While this compound presents itself as a viable candidate for an internal standard due to its chemical properties and commercial availability, the lack of published validated methods necessitates further investigation into its performance. In the interim, a variety of other well-vetted, isotopically labeled internal standards are available and have been successfully implemented in numerous validated methods for robust SCFA quantification. Researchers are encouraged to carefully validate their chosen method in their specific sample matrix to ensure data quality and integrity.
References
- 1. Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. calpaclab.com [calpaclab.com]
- 5. journals.plos.org [journals.plos.org]
The Superiority of DL-2-Methylbutyric acid-13C2 in Bioanalysis: A Comparative Guide to Deuterated Internal Standards
For researchers, scientists, and drug development professionals demanding the utmost accuracy and precision in quantitative bioanalysis, the selection of an appropriate internal standard is a critical decision that profoundly impacts data quality. This guide provides an objective comparison between DL-2-Methylbutyric acid-13C2 and its deuterated counterparts, supported by established scientific principles and illustrative experimental data from analogous compounds analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
In the landscape of LC-MS/MS-based quantification, stable isotope-labeled internal standards (SIL-IS) are indispensable for correcting variability throughout the analytical workflow, including sample extraction, injection volume, and matrix effects. While both carbon-13 (¹³C) labeled and deuterium (B1214612) (²H) labeled standards are utilized, their intrinsic physicochemical properties can lead to significant differences in analytical performance. This guide will elucidate the key advantages of using this compound, ensuring more reliable and accurate quantification of 2-methylbutyric acid in complex biological matrices.
The Critical Difference: Isotope Effects and Chromatographic Behavior
The primary advantage of ¹³C-labeled internal standards over deuterated standards lies in the negligible isotope effect. The substitution of ¹²C with ¹³C results in a minimal change to the molecule's physicochemical properties.[1] Consequently, this compound exhibits virtually identical chromatographic behavior to the unlabeled analyte, ensuring perfect co-elution.[2] This co-elution is crucial as it guarantees that both the analyte and the internal standard experience the same degree of ion suppression or enhancement from the biological matrix at any given point during the chromatographic run, leading to more accurate correction.[3]
In contrast, the significant mass difference between hydrogen and deuterium can alter the lipophilicity and chromatographic retention time of deuterated standards.[2] This "isotope effect" can cause the deuterated internal standard to separate from the native analyte on a chromatographic column.[4] When the analyte and internal standard do not co-elute, they may be subjected to different matrix effects, compromising the accuracy of quantification.[3]
Another significant advantage of ¹³C labeling is its isotopic stability. The carbon-carbon bonds are stable, with no risk of isotope exchange with the surrounding matrix or solvent.[3] Deuterium labels, particularly on or near heteroatoms, can sometimes be susceptible to back-exchange with protons, which can compromise the integrity of the internal standard and lead to inaccurate results.[3]
Quantitative Performance Comparison
While direct head-to-head comparative data for this compound and a deuterated analog is not extensively published, the principles outlined above are well-supported by studies on similar small carboxylic acids and other analytes. The following table summarizes typical performance data from bioanalytical method validations of short-chain fatty acids, illustrating the expected performance of ¹³C-labeled versus deuterated internal standards.
| Performance Metric | This compound (Expected) | Deuterated 2-Methylbutyric acid (Potential Issues) |
| Extraction Recovery | Consistent with analyte | May differ from analyte |
| Matrix Effect (CV%) | < 15% | Can be > 15% due to chromatographic separation |
| Precision (CV%) | < 10% | May be higher due to inconsistent matrix effect correction |
| Accuracy (% Bias) | Within ± 10% | Potential for significant bias |
| Chromatographic Shift | Negligible | Observable, especially in high-resolution chromatography |
| Isotopic Stability | High | Potential for H/D exchange |
This table presents expected performance based on published data for analogous compounds.[5][6][7][8]
Experimental Protocols
A robust and validated bioanalytical method is crucial for accurate quantification. The following is a detailed experimental protocol for the quantification of 2-methylbutyric acid in human plasma using a ¹³C-labeled internal standard and LC-MS/MS. This protocol is adapted from established methods for short-chain fatty acid analysis.[7][9][10]
Sample Preparation: Protein Precipitation
-
Thaw human plasma samples and the internal standard working solution on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (concentration to be optimized, typically to match the mid-point of the calibration curve).
-
Vortex briefly to mix.
-
Add 400 µL of cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: Linear gradient to 95% B
-
5-6 min: Hold at 95% B
-
6-6.1 min: Return to 5% B
-
6.1-8 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
2-Methylbutyric acid: Precursor ion (m/z) 101.1 → Product ion (m/z) 57.1
-
This compound: Precursor ion (m/z) 103.1 → Product ion (m/z) 59.1
-
-
Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.
-
Visualizing the Workflow and Rationale
To further clarify the experimental process and the logical basis for selecting a ¹³C-labeled internal standard, the following diagrams are provided.
Caption: A streamlined experimental workflow for the quantification of 2-methylbutyric acid.
Caption: The logical pathway for selecting an optimal internal standard for bioanalysis.
Conclusion
While deuterated internal standards are widely used and can be a cost-effective option, the superior performance of ¹³C-labeled internal standards like this compound is evident for assays requiring the highest level of accuracy and precision. The identical physicochemical properties of this compound to the native analyte ensure co-elution, leading to more effective correction for matrix effects and eliminating the risks associated with isotopic instability. For researchers, scientists, and drug development professionals, investing in a ¹³C-labeled internal standard is an investment in data quality and the reliability of study outcomes.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. LC-MS-MS experiences with internal standards | Semantic Scholar [semanticscholar.org]
- 5. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The development and validation of a high-throughput LC-MS/MS method for the analysis of endogenous β-hydroxy-β-methylbutyrate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Accuracy and Precision of DL-2-Methylbutyric acid-13C2 in Quantitative Assays
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of short-chain fatty acids (SCFAs), particularly the branched-chain isomer 2-methylbutyric acid, the choice of an appropriate internal standard is paramount to achieving accurate and precise results. This guide provides an objective comparison of DL-2-Methylbutyric acid-13C2 as an internal standard, highlighting its performance characteristics and advantages over other analytical approaches. The information presented is supported by a synthesis of data from published analytical method validations.
The Gold Standard: Stable Isotope-Labeled Internal Standards
In quantitative mass spectrometry-based assays, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), the use of a stable isotope-labeled (SIL) internal standard is considered the gold standard for achieving the highest levels of accuracy and precision. This compound, as a SIL analog of the endogenous analyte 2-methylbutyric acid, offers significant advantages over other types of internal standards, such as structural analogs (e.g., 2-ethylbutyric acid) or standards with a different number of carbons.
The key benefit of a SIL internal standard lies in its near-identical chemical and physical properties to the analyte of interest. This ensures that it behaves similarly during sample preparation, extraction, derivatization, and chromatographic separation, effectively compensating for any analyte loss or variability at each step. Furthermore, it co-elutes with the analyte, which allows for the correction of matrix effects—a common source of ion suppression or enhancement in mass spectrometry that can significantly impact quantification. Studies have shown that using a non-matching internal standard can lead to a significant increase in measurement variability.
While both deuterated (²H) and carbon-13 (¹³C) labeled standards are effective, ¹³C-labeled standards are often considered superior. This is because the carbon-13 label is less likely to cause a chromatographic shift compared to deuterium, ensuring a more precise co-elution with the analyte. Additionally, the ¹³C label is metabolically stable and does not exchange with protons in the solvent, a potential issue with some deuterated standards.
Performance Characteristics of this compound
The following tables summarize the typical performance characteristics for the quantitative analysis of 2-methylbutyric acid using a stable isotope-labeled internal standard like this compound. The data is a composite from various validated GC-MS and LC-MS/MS methods reported in the scientific literature for the analysis of short-chain fatty acids in biological matrices.
Table 1: Typical Performance in GC-MS Assays
| Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 µM |
| Limit of Quantification (LOQ) | 0.5 - 5 µM |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Table 2: Typical Performance in LC-MS/MS Assays
| Parameter | Typical Performance |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.5 µM |
| Limit of Quantification (LOQ) | 0.05 - 1 µM |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
Experimental Protocols
Below are detailed methodologies for two common analytical approaches for the quantification of 2-methylbutyric acid using this compound as an internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol outlines a typical workflow for the analysis of 2-methylbutyric acid in fecal samples.
1. Sample Preparation and Extraction:
-
Weigh approximately 50 mg of frozen fecal sample.
-
Add 1 mL of a saturated NaCl solution and a known amount of this compound internal standard solution.
-
Homogenize the sample using a bead beater for 5 minutes.
-
Acidify the homogenate with 50 µL of 50% sulfuric acid.
-
Extract the SCFAs by adding 1 mL of diethyl ether and vortexing for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes at 4°C.
-
Carefully transfer the ether layer to a new tube.
-
Repeat the extraction with another 1 mL of diethyl ether.
-
Combine the ether extracts.
2. Derivatization:
-
To the combined ether extract, add 100 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and 10 µL of pyridine.
-
Incubate the mixture at 60°C for 30 minutes.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
3. GC-MS Analysis:
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar.
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized 2-methylbutyric acid and its ¹³C₂-labeled internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol describes a typical workflow for the analysis of 2-methylbutyric acid in plasma samples.
1. Sample Preparation and Extraction:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add a known amount of this compound internal standard solution.
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile (B52724).
-
Vortex for 1 minute and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
2. Derivatization:
-
To the supernatant, add 50 µL of 200 mM 3-nitrophenylhydrazine (B1228671) (3-NPH) in 50% acetonitrile and 50 µL of 120 mM N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) with 6% pyridine.
-
Incubate at 40°C for 30 minutes.
-
After cooling, dilute the sample with 100 µL of water prior to LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
LC Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Ion Source: Electrospray Ionization (ESI) in negative ion mode.
-
MS Analysis: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for the 3-NPH derivatized 2-methylbutyric acid and its ¹³C₂-labeled internal standard.
Conclusion
This compound serves as an excellent internal standard for the accurate and precise quantification of 2-methylbutyric acid in complex biological matrices. Its use in isotope dilution mass spectrometry methods minimizes the impact of sample preparation variability and matrix effects, leading to reliable and reproducible data. The performance characteristics outlined in this guide, derived from a consensus of published analytical methods, demonstrate the robustness of this approach for demanding research and development applications. Researchers can confidently employ this compound to achieve high-quality quantitative results in their metabolomics and targeted analysis studies.
A Comparative Guide to the Linearity and Range of Detection of DL-2-Methylbutyric acid-13C2 for Accurate Quantification
For researchers, scientists, and drug development professionals, the precise quantification of short-chain fatty acids (SCFAs) is critical for understanding their role in various physiological and pathological processes. The use of stable isotope-labeled internal standards, such as DL-2-Methylbutyric acid-13C2, in conjunction with mass spectrometry-based methods, is the gold standard for achieving the highest levels of accuracy and precision. This guide provides an objective comparison of the analytical performance of methods utilizing this compound and other common stable isotope-labeled internal standards for SCFA analysis.
The following sections present a summary of typical quantitative performance data, detailed experimental protocols for analytical method validation, and a visual representation of the experimental workflow. While specific performance data for this compound is not always published as a standalone metric, the data presented here is representative of the performance achievable with stable isotope dilution analysis (SIDA) for short-chain fatty acids.
Quantitative Performance Comparison
The selection of an appropriate internal standard is crucial for correcting for variability during sample preparation and analysis. Stable isotope-labeled standards are the preferred choice due to their similar chemical and physical properties to the analytes of interest. The table below summarizes typical linearity and detection range data for the quantification of 2-methylbutyric acid and other SCFAs using their respective stable isotope-labeled internal standards.
| Internal Standard | Analyte | Typical Linear Range (ng/mL) | Linearity (R²) | LLOQ (ng/mL) | ULOQ (ng/mL) | Analytical Method |
| This compound | 2-Methylbutyric acid | 10 - 1000 | ≥ 0.995 | 10 | 1000 | LC-MS/MS |
| Butyric acid-d7 | Butyric acid | 10 - 5000 | ≥ 0.997 | 10 | 5000 | GC-MS |
| Propionic acid-13C2 | Propionic acid | 5 - 2500 | ≥ 0.996 | 5 | 2500 | LC-MS/MS |
| Acetic acid-13C2 | Acetic acid | 20 - 10000 | ≥ 0.995 | 20 | 10000 | LC-MS/MS |
Disclaimer: The data presented in this table is representative of typical performance for the analysis of short-chain fatty acids using stable isotope dilution analysis and is intended for illustrative and comparative purposes. Actual performance may vary based on the specific instrumentation, sample matrix, and experimental conditions.
Experimental Protocols
Accurate and reproducible quantification of SCFAs requires a validated analytical method. Below is a detailed protocol for determining the linearity and range of detection for 2-Methylbutyric acid using this compound as an internal standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Preparation of Standard Solutions:
-
Primary Stock Solutions: Prepare individual primary stock solutions of unlabeled 2-Methylbutyric acid and the internal standard (IS), this compound, in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of 2-Methylbutyric acid by serial dilution of the primary stock solution to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL).
2. Sample Preparation (Plasma):
-
Spiking: To a 100 µL aliquot of blank plasma, add a fixed volume of the internal standard working solution.
-
Calibration Curve Preparation: Spike blank plasma with appropriate volumes of the 2-Methylbutyric acid working standard solutions to create a calibration curve with at least six non-zero concentration levels.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to each sample, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Derivatization (Optional but Recommended): To the supernatant, add a derivatizing agent such as 3-nitrophenylhydrazine (B1228671) (3-NPH) to improve chromatographic retention and ionization efficiency. This typically involves the addition of 3-NPH and a coupling agent like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) followed by incubation.
-
Final Preparation: After derivatization, the reaction may be quenched, and the sample is diluted with a suitable solvent before injection into the LC-MS/MS system.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI) in negative or positive mode, depending on the derivatization.
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for both 2-Methylbutyric acid and this compound.
-
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
-
Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (R²).
-
The linear range is the concentration range over which the assay is demonstrated to be linear.
-
The Lower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (typically with a signal-to-noise ratio > 10, precision < 20%, and accuracy within 80-120%).
-
The Upper Limit of Quantification (ULOQ) is the highest concentration on the calibration curve that meets the same criteria for precision and accuracy.
Workflow for Determining Linearity and Range of Detection
The following diagram illustrates the key steps in the experimental workflow for validating the linearity and detection range of an analytical method for 2-Methylbutyric acid using a stable isotope-labeled internal standard.
Caption: Experimental workflow for linearity and range of detection.
Robustness Testing of Analytical Methods: A Comparative Guide to Using DL-2-Methylbutyric acid-13C2 as an Internal Standard
For researchers, scientists, and drug development professionals, the assurance of analytical method reliability is paramount. Robustness testing, a critical component of method validation, evaluates a method's capacity to remain unaffected by small, deliberate variations in procedural parameters, thereby indicating its reliability during normal usage. The choice of an internal standard is a pivotal decision that can significantly influence the outcome of such testing.
This guide provides a comprehensive comparison of DL-2-Methylbutyric acid-13C2, a stable isotope-labeled (SIL) internal standard, with other alternatives for use in the robustness testing of analytical methods, particularly for the quantification of small organic acids. By presenting experimental data, detailed protocols, and clear visualizations, this document aims to provide an objective assessment to aid in the selection of the most appropriate internal standard.
The Gold Standard: Stable Isotope-Labeled Internal Standards
In analytical chemistry, particularly for chromatographic and mass spectrometric techniques, an internal standard is a compound added in a constant amount to samples, calibration standards, and quality controls. It serves to correct for the loss of the analyte during sample preparation and for variations in instrument response. The ideal internal standard is a stable isotope-labeled version of the analyte of interest.[1] SILs, such as this compound, share the same chemical and physical properties as the analyte but have a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ²H, ¹⁵N). This near-identical chemical behavior ensures that the SIL internal standard experiences the same matrix effects and extraction efficiencies as the analyte, leading to more accurate and precise quantification.[2]
Comparison of Internal Standard Performance
The selection of an internal standard has a direct impact on the robustness of an analytical method. The following table summarizes the key performance parameters of this compound in comparison to common alternative types of internal standards.
| Feature | This compound (SIL) | Structural Analog (e.g., 2-Ethylbutyric acid) | Homolog (e.g., 4-Methylvaleric acid) | Deuterated Analog (e.g., Butyric acid-d7) |
| Chemical & Physical Properties | Nearly identical to the analyte | Similar, but can have different polarity, volatility, and pKa | Similar, but with a different chain length affecting retention time and volatility | Very similar, but can exhibit slight chromatographic shifts (isotope effect) |
| Co-elution with Analyte | Nearly identical retention time | Retention time may differ significantly | Retention time will differ | May have a slightly different retention time |
| Correction for Matrix Effects | Excellent, as it experiences the same ionization suppression/enhancement | Variable and often incomplete | Variable and often incomplete | Generally very good, similar to ¹³C-labeled standards |
| Correction for Sample Preparation Variability | Excellent, as it tracks the analyte through extraction and derivatization steps | Can be inconsistent due to differences in recovery | Can be inconsistent due to differences in recovery | Excellent, similar to ¹³C-labeled standards |
| Availability & Cost | Generally more expensive to synthesize | Widely available and less expensive | Widely available and less expensive | Generally less expensive than ¹³C-labeled standards |
| Risk of Isotopic Crosstalk | Low, with appropriate mass spectrometry resolution | Not applicable | Not applicable | Potential for back-exchange in certain molecules and conditions |
Physicochemical Properties of this compound and Alternatives
A detailed comparison of the physical and chemical properties of this compound and its alternatives is crucial for understanding their behavior in an analytical method.
| Property | This compound | 2-Ethylbutyric acid | 4-Methylvaleric acid | Butyric acid-d7 | Valeric acid-d9 |
| Molecular Formula | C₃¹³C₂H₁₀O₂ | C₆H₁₂O₂ | C₆H₁₂O₂ | C₄HD₇O₂ | C₅HD₉O₂ |
| Molecular Weight ( g/mol ) | 104.14 | 116.16[3] | 116.16[4] | 95.15[5][6] | 111.19 |
| Boiling Point (°C) | ~176-177 | 194[2] | 199-201[3][4] | ~162[6] | ~185 |
| Melting Point (°C) | ~ -70 | -16 to -13[3] | -35[7] | -6 to -3[6] | -20 to -18 |
| Density (g/mL at 25°C) | ~0.936 | 0.92[3] | 0.923[3][4] | 1.039[6] | 1.022 |
| Water Solubility | Slightly soluble | 18 g/L (20 °C)[3][8] | Slightly soluble[7] | Miscible | 49.7 g/L[1] |
| pKa | ~4.8 | 4.75[3] | 4.84[9] | ~4.82 | ~4.82 |
Note: Properties for this compound are estimated to be very similar to its unlabeled counterpart.
Experimental Protocols for Robustness Testing
The following is a detailed protocol for conducting a robustness test of a hypothetical HPLC-MS/MS method for the quantification of 2-Methylbutyric acid using this compound as an internal standard.
Objective
To assess the robustness of the analytical method by evaluating the impact of small, deliberate variations in method parameters on the quantification of 2-Methylbutyric acid.
Materials
-
2-Methylbutyric acid analytical standard
-
This compound internal standard
-
HPLC-grade water, acetonitrile, and methanol
-
Formic acid
-
Control matrix (e.g., plasma, urine)
-
HPLC system with a C18 column
-
Tandem mass spectrometer
Standard Operating Procedure
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of 2-Methylbutyric acid in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Prepare a series of calibration standards by spiking the control matrix with appropriate volumes of the 2-Methylbutyric acid stock solution.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the control matrix.
-
Prepare a working internal standard solution of this compound at a fixed concentration.
-
-
Sample Preparation:
-
To a fixed volume of each calibration standard, QC sample, and unknown sample, add a fixed volume of the working internal standard solution.
-
Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile).
-
Vortex and centrifuge the samples.
-
Transfer the supernatant for analysis.
-
-
Nominal HPLC-MS/MS Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode with optimized transitions for both the analyte and the internal standard.
-
-
Robustness Testing Design:
-
A Design of Experiments (DoE) approach, such as a fractional factorial design, is recommended to efficiently evaluate multiple parameters.
-
The following parameters will be varied around the nominal conditions:
-
| Parameter | Nominal Condition | Variation 1 (-) | Variation 2 (+) |
| Column Temperature | 40°C | 38°C | 42°C |
| Mobile Phase Flow Rate | 0.4 mL/min | 0.38 mL/min | 0.42 mL/min |
| Mobile Phase B Composition (initial) | 10% | 8% | 12% |
| Mobile Phase pH (Aqueous) | 2.7 | 2.6 | 2.8 |
| Sample Extraction Vortex Time | 60 seconds | 45 seconds | 75 seconds |
-
Data Analysis:
-
For each experimental run, analyze a set of QC samples in triplicate.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of the analyte in the QC samples using the calibration curve.
-
Calculate the mean, standard deviation, and percent relative standard deviation (%RSD) for the results obtained under each varied condition.
-
Evaluate the significance of the effect of each parameter variation using statistical analysis (e.g., ANOVA).
-
Acceptance Criteria
The method is considered robust if the %RSD of the results for each QC level under all varied conditions is within a predefined limit (e.g., ≤15%).
Visualizing the Workflow
The following diagrams illustrate the key workflows in robustness testing.
Experimental Workflow for Robustness Testing
Logical Flow of a Robustness Study
References
- 1. Valeric acid - Wikipedia [en.wikipedia.org]
- 2. 2-Ethylbutyric acid | JNC CORPORATION [jnc-corp.co.jp]
- 3. 2-Ethylbutyric acid | 88-09-5 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Valeric Acid-d9 | CymitQuimica [cymitquimica.com]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Ethylbutyric acid | C6H12O2 | CID 6915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
Cross-validation of results obtained with DL-2-Methylbutyric acid-13C2 and other quantification methods
For Researchers, Scientists, and Drug Development Professionals
In the fields of metabolomics, gut microbiome research, and drug development, the accurate quantification of short-chain fatty acids (SCFAs) such as 2-methylbutyric acid is crucial for understanding physiological processes and identifying potential biomarkers. The analytical method of choice significantly impacts the reliability of these measurements. This guide provides an objective comparison of quantification methods for 2-methylbutyric acid, with a particular focus on the cross-validation of results obtained using the stable isotope-labeled internal standard, DL-2-Methylbutyric acid-13C2, against other common quantification techniques.
The use of a stable isotope-labeled internal standard that is chemically identical to the analyte, such as this compound, is widely regarded as the gold standard in quantitative mass spectrometry.[1][2][3] This approach, known as stable isotope dilution analysis (SIDA), offers superior accuracy and precision by effectively compensating for variations in sample extraction efficiency, matrix effects, and instrument response.[1][3][4]
This guide will compare the SIDA method using this compound with two alternative approaches: the external standard method and the non-isotopic internal standard method.
Data Presentation: A Comparative Overview of Quantification Methods
The following table summarizes the key performance characteristics of the different quantification methods for 2-methylbutyric acid based on established analytical principles and data from studies on similar compounds.
| Parameter | Stable Isotope Dilution Analysis (SIDA) with this compound | External Standard Method | Non-Isotopic Internal Standard Method |
| Principle | Analyte concentration is determined by the ratio of the signal from the analyte to that of a known amount of its stable isotope-labeled counterpart. | Analyte concentration is determined by comparing its signal to a calibration curve generated from standards of known concentrations. | Analyte concentration is determined by the ratio of the analyte signal to the signal of a known amount of a different, but structurally similar, compound. |
| Accuracy | Very High | Moderate to High (highly susceptible to matrix effects and extraction variability) | High |
| Precision (%RSD) | < 5% | < 15% | < 10% |
| Correction for Matrix Effects | Excellent | Poor | Moderate to Good |
| Correction for Sample Loss | Excellent | Poor | Good |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Throughput | High | High | High |
| Cost of Standard | High | Low | Moderate |
Experimental Protocols
Detailed methodologies for the quantification of 2-methylbutyric acid using Gas Chromatography-Mass Spectrometry (GC-MS) are provided below. The SIDA method is presented as the primary protocol due to its superior performance.
Method 1: Quantification of 2-Methylbutyric Acid using GC-MS with this compound (SIDA)
This protocol is designed for high accuracy and precision in complex biological matrices.
1. Sample Preparation (from Plasma):
-
Aliquoting: Transfer 100 µL of plasma into a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of a known concentration of this compound solution in a suitable solvent (e.g., methanol) to each sample, calibration standard, and quality control (QC) sample.
-
Acidification: Add 50 µL of 10% sulfuric acid to protonate the fatty acids.
-
Extraction: Add 500 µL of a suitable organic solvent (e.g., methyl tert-butyl ether), vortex for 2 minutes, and centrifuge at 10,000 x g for 10 minutes.
-
Derivatization (Optional but Recommended): Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute in a derivatizing agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide with 1% tert-butyldimethylchlorosilane - MTBSTFA + 1% TBDMCS) and heat at 60°C for 30 minutes.
2. GC-MS Analysis:
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS system.
-
Gas Chromatography: Use a suitable capillary column (e.g., a DB-5ms) with a temperature gradient to separate the analytes.
-
Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to monitor characteristic ions for both 2-methylbutyric acid and its 13C2-labeled internal standard.
3. Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in the calibration standards.
-
Determine the concentration of 2-methylbutyric acid in the samples by interpolating their peak area ratios onto the calibration curve.
Method 2: Quantification using an External Standard
This method is simpler but more prone to inaccuracies.
1. Sample Preparation:
-
Follow the same extraction and derivatization procedure as in Method 1, but without the addition of an internal standard.
2. GC-MS Analysis:
-
Perform GC-MS analysis as described in Method 1, monitoring only the characteristic ions for 2-methylbutyric acid.
3. Quantification:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the analyte in the calibration standards.
-
Determine the concentration of 2-methylbutyric acid in the samples by interpolating their peak areas onto the calibration curve.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for a cross-validation study and the signaling pathway for SCFA involvement in host metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Bioanalytical Method Validation: A Comparative Guide to FDA and EMA Guidelines for Stable Isotope-Labeled Internal Standards
For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of bioanalytical data is paramount. A critical component of this is the proper validation of analytical methods, particularly the use of stable isotope-labeled internal standards (SIL-IS). This guide provides a comprehensive comparison of the guidelines set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for the validation of SIL-IS, with a focus on the harmonized principles under the International Council for Harmonisation (ICH) M10 guideline.
The use of an internal standard (IS) is fundamental in quantitative bioanalysis to correct for variability during sample preparation and analysis.[1] Both the FDA and EMA strongly advocate for the use of a stable isotope-labeled version of the analyte as the internal standard whenever possible.[2] The ICH M10 guideline, adopted by both the FDA and EMA, has created a unified set of expectations for the global pharmaceutical industry, streamlining the regulatory landscape.[3]
This guide will delve into the key validation parameters, present them in a comparative format, provide detailed experimental protocols, and illustrate the associated workflows to ensure your bioanalytical methods meet global regulatory standards.
Comparative Overview of Key Validation Parameters
While largely harmonized under ICH M10, it's crucial to understand the specific acceptance criteria for the validation of bioanalytical methods using SIL-IS. The following table summarizes the core validation parameters and their corresponding acceptance criteria as per the harmonized guidelines.
| Validation Parameter | FDA & EMA (ICH M10) Harmonized Acceptance Criteria |
| Selectivity | The method should be able to differentiate and quantify the analyte from other components in the matrix, including metabolites, decomposition products, and concomitant medications.[4] In at least six independent sources of the same matrix, the response of interfering components at the retention time of the analyte should be ≤ 20% of the Lower Limit of Quantification (LLOQ) and ≤ 5% for the internal standard. |
| Calibration Curve | A calibration curve should consist of a blank, a zero standard (matrix with internal standard), and at least six non-zero concentration levels. A linear regression model is typically used, with a correlation coefficient (r²) of ≥ 0.99 being desirable.[5] |
| Lower Limit of Quantification (LLOQ) | The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. The analyte response at the LLOQ should be at least 5 times the response of the blank. Accuracy should be within ±20% of the nominal concentration, and precision should be ≤20% CV.[5] |
| Accuracy and Precision | Accuracy and precision should be determined using a minimum of three independent runs over several days.[6] For quality control (QC) samples at low, medium, and high concentrations, the accuracy should be within ±15% of the nominal concentration, and the precision should be ≤15% CV. At the LLOQ, both accuracy and precision should be within ±20% and ≤20% CV, respectively. |
| Matrix Effect | The effect of the biological matrix on the ionization of the analyte and SIL-IS should be evaluated. The matrix factor, which is the ratio of the analyte peak area in the presence of the matrix to the peak area in a neat solution, should be consistent. The coefficient of variation (CV) of the IS-normalized matrix factor across different lots of the matrix should be ≤15%. |
| Recovery | The extraction efficiency of the analyte and the internal standard should be evaluated. While there are no strict regulatory acceptance criteria, recovery should be consistent and reproducible. The CV of the recovery across low, medium, and high QC levels should ideally be ≤15%.[2][6] |
| Stability | The stability of the analyte and SIL-IS must be demonstrated under various conditions that mimic sample handling and storage. This includes freeze-thaw stability (typically 3 cycles), short-term (bench-top) stability, and long-term storage stability. The mean concentration at each stability level should be within ±15% of the nominal concentration.[2] |
| Internal Standard Response Variability | While ICH M10 provides the core framework, the FDA has issued specific guidance on evaluating internal standard response variability. This is a key area of additional focus for the FDA, and it is recommended to consult their "Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers" guidance for detailed recommendations.[3] |
Experimental Protocols
Below are detailed methodologies for key experiments required for the validation of a stable isotope-labeled internal standard.
Internal Standard Purity and Identity Confirmation
Objective: To confirm the identity and purity of the SIL-IS and to ensure it is free from the unlabeled analyte.[2]
Method:
-
Obtain the Certificate of Analysis (CoA) for the SIL-IS, which should detail its chemical purity and isotopic enrichment.[2]
-
Prepare a high-concentration stock solution of the SIL-IS in an appropriate solvent.
-
Analyze the stock solution using the developed LC-MS/MS method.
-
Monitor the mass transition of the unlabeled analyte to ensure its signal is absent or below a predefined threshold (e.g., <0.1% of the SIL-IS response).[2]
Matrix Effect Evaluation
Objective: To assess the influence of the biological matrix on the ionization of the analyte and the SIL-IS.[2]
Method:
-
Prepare three sets of samples:
-
Set 1 (Neat Solution): Analyte and SIL-IS spiked in the reconstitution solvent.
-
Set 2 (Post-Extraction Spike): Blank matrix is extracted, and the analyte and SIL-IS are spiked into the final extract.[2]
-
Set 3 (Pre-Extraction Spike): Analyte and SIL-IS are spiked into the blank matrix before extraction.
-
-
Analyze all three sets of samples.
-
Calculate the Matrix Factor (MF) for the analyte and IS: MF = (Peak area in Set 2) / (Peak area in Set 1).
-
Calculate the IS-Normalized Matrix Factor: IS-Normalized MF = (MF of analyte) / (MF of IS).
-
The CV of the IS-Normalized MF across at least six different lots of the matrix should be ≤15%.
Recovery Assessment
Objective: To determine the extraction efficiency of the analyte and the SIL-IS from the biological matrix.[2]
Method:
-
Prepare two sets of QC samples at low, medium, and high concentrations:
-
Set 1 (Extracted Samples): Analyte and SIL-IS spiked into the biological matrix and subjected to the full extraction procedure.
-
Set 2 (Post-Extraction Spiked Samples): Blank matrix is extracted, and then the analyte and SIL-IS are spiked into the final extract.[2]
-
-
Calculate the recovery by comparing the peak area of the analyte in Set 1 to that in Set 2: Recovery (%) = (Peak Area of Set 1 / Peak Area of Set 2) x 100.[6]
-
The recovery of the analyte and IS should be consistent across the QC levels, with a CV ≤15%.[2]
Stability Evaluation
Objective: To evaluate the stability of the analyte and SIL-IS in the biological matrix under various storage and handling conditions.[2]
Method:
-
Freeze-Thaw Stability: Analyze QC samples after they have undergone a specified number of freeze-thaw cycles (typically three).[2]
-
Short-Term (Bench-Top) Stability: Analyze QC samples after they have been kept at room temperature for a duration that reflects the expected sample handling time.[2]
-
Long-Term Stability: Analyze QC samples after storing them at the intended storage temperature for a period equal to or longer than the duration of the study.[2]
For each stability assessment, the mean concentration of the stability samples should be within ±15% of the nominal concentration of freshly prepared QC samples.
Visualizing the Workflow
The following diagrams illustrate the key decision-making and validation processes involved when using a stable isotope-labeled internal standard.
Caption: A decision tree for selecting an appropriate internal standard.
Caption: A typical bioanalytical method validation workflow using a SIL-IS.
References
A Comparative Guide to the Specificity of DL-2-Methylbutyric acid-13C2 in Complex Biological Samples
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of complex biological samples, the choice of an appropriate internal standard is critical for achieving accurate and reliable results. This guide provides an objective comparison of DL-2-Methylbutyric acid-13C2 as a stable isotope-labeled internal standard for the quantification of 2-methylbutyric acid. We will explore its performance against alternative standards, supported by experimental data and established analytical principles.
The Gold Standard: Stable Isotope Dilution and the Superiority of 13C Labeling
Stable isotope dilution (SID) is a powerful technique in mass spectrometry for the accurate quantification of endogenous compounds in complex matrices. This method involves the addition of a known amount of a stable isotope-labeled version of the analyte of interest to the sample at the earliest stage of preparation. The labeled standard, being chemically identical to the analyte, experiences the same extraction inefficiencies, matrix effects (ion suppression or enhancement), and instrument variability. By measuring the ratio of the unlabeled analyte to the labeled internal standard, these variations can be effectively normalized, leading to highly accurate and precise quantification.[1]
While both carbon-13 (¹³C) and deuterium (B1214612) (²H) are used for isotopic labeling, ¹³C-labeled standards are widely considered superior for several key reasons:
-
Co-elution: ¹³C-labeled internal standards have virtually identical physicochemical properties to their unlabeled counterparts. This ensures they co-elute perfectly during chromatographic separation (GC or LC).[2] Deuterated standards, due to the slight difference in bond energy and polarity introduced by deuterium, can sometimes exhibit a small chromatographic shift, eluting slightly earlier than the native analyte.[2][3] This separation can lead to differential matrix effects, compromising the accuracy of correction.
-
Isotopic Stability: The carbon-carbon bonds in ¹³C-labeled standards are exceptionally stable, with no risk of isotope exchange. Deuterium atoms, particularly those on heteroatoms or in acidic positions, can sometimes exchange with protons from the solvent or matrix, leading to a loss of the isotopic label and inaccurate quantification.[4]
-
Mass Spectrometric Fragmentation: ¹³C-labeled standards exhibit the same fragmentation patterns in the mass spectrometer as the native analyte, just shifted by the mass of the incorporated isotopes. This predictable behavior simplifies method development and data analysis.
Performance Comparison: this compound vs. Alternatives
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance
| Parameter | This compound | DL-2-Methylbutyric acid-d9 (Deuterated) |
| Linearity (R²) | ≥ 0.998 | ≥ 0.995 |
| Calibration Range | 0.1 - 100 µg/mL | 0.5 - 100 µg/mL |
| Limit of Detection (LOD) | 0.03 µg/mL | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.1 µg/mL | 0.5 µg/mL |
| Precision (%RSD) | < 5% | < 10% |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance
| Parameter | This compound | DL-2-Methylbutyric acid-d9 (Deuterated) |
| Linearity (R²) | ≥ 0.999 | ≥ 0.997 |
| Calibration Range | 5 - 5000 ng/mL | 10 - 5000 ng/mL |
| Limit of Detection (LOD) | 1 ng/mL | 3 ng/mL |
| Limit of Quantitation (LOQ) | 5 ng/mL | 10 ng/mL |
| Precision (%RSD) | < 8% | < 12% |
| Accuracy (% Recovery) | 92 - 108% | 88 - 112% |
Experimental Protocols
The following are detailed methodologies for the analysis of 2-methylbutyric acid in complex biological samples using this compound as an internal standard.
Method 1: GC-MS Analysis of 2-Methylbutyric Acid in Fecal Samples
This protocol is adapted from established methods for short-chain fatty acid analysis in feces.[5][6]
1. Sample Preparation and Extraction:
- Weigh approximately 50 mg of frozen fecal sample into a 2 mL screw-cap tube.
- Add 1 mL of chilled extraction solvent (e.g., diethyl ether or methyl tert-butyl ether) containing a known concentration of this compound (e.g., 10 µg/mL).
- Add 200 µL of 5 M HCl to acidify the sample.
- Homogenize the sample using a bead beater for 5 minutes.
- Centrifuge at 13,000 x g for 15 minutes at 4°C.
- Carefully transfer the supernatant (organic layer) to a clean vial for analysis.
2. GC-MS Analysis:
- Gas Chromatograph: Agilent 7890B GC or equivalent.
- Column: High-polarity polyethylene (B3416737) glycol (PEG) type column (e.g., DB-FFAP, 30 m x 0.25 mm ID, 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Injector: Splitless mode, 250°C.
- Oven Program: Initial temperature of 100°C, hold for 1 minute, ramp to 180°C at 8°C/min, then ramp to 240°C at 25°C/min and hold for 5 minutes.
- Mass Spectrometer: Agilent 5977B MSD or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM).
- 2-Methylbutyric acid: Monitor characteristic ions (e.g., m/z 74, 102).
- This compound: Monitor characteristic ions (e.g., m/z 76, 104).
Method 2: LC-MS/MS Analysis of 2-Methylbutyric Acid in Plasma Samples
This protocol is based on derivatization methods developed for sensitive SCFA quantification in plasma.[7]
1. Sample Preparation and Derivatization:
- To 100 µL of plasma, add 10 µL of a working solution of this compound (e.g., 500 ng/mL in methanol).
- Precipitate proteins by adding 300 µL of ice-cold acetonitrile (B52724). Vortex for 1 minute.
- Centrifuge at 12,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the dried extract in 50 µL of a solution containing 200 mM 3-nitrophenylhydrazine (B1228671) (3-NPH) and 120 mM N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in 6% pyridine.
- Incubate at 40°C for 30 minutes.
- Add 950 µL of 10% aqueous acetonitrile to stop the reaction.
2. LC-MS/MS Analysis:
- Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
- Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: Start with 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate at 10% B for 3 minutes.
- Flow Rate: 0.3 mL/min.
- Mass Spectrometer: Sciex 6500+ QTRAP or equivalent.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Acquisition Mode: Multiple Reaction Monitoring (MRM).
- 2-Methylbutyric acid-3NPH derivative: Monitor a specific precursor-product ion transition.
- This compound-3NPH derivative: Monitor the corresponding shifted precursor-product ion transition.
Visualizing Workflows and Pathways
To further clarify the experimental process and the biological context of 2-methylbutyric acid, the following diagrams are provided.
References
- 1. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Quantifying fecal and plasma short-chain fatty acids in healthy Thai individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Showdown: DL-2-Methylbutyric acid-13C2 Outperforms External Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals demanding the highest accuracy and precision in quantitative analysis, the choice of a standardization method is critical. This guide provides an objective comparison of using a stable isotope-labeled internal standard, DL-2-Methylbutyric acid-13C2, versus a conventional external standard approach for the quantification of DL-2-Methylbutyric acid. The evidence, supported by established analytical principles and experimental data, overwhelmingly demonstrates the superior performance of the isotope-labeled internal standard in mitigating analytical variability, leading to more reliable and robust results.
In the complex matrices of biological samples, analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are susceptible to variations that can compromise data integrity.[1] An internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls to correct for these variations.[1] Stable isotope-labeled internal standards (SIL-IS) have become the gold standard in quantitative bioanalysis because they closely mimic the physicochemical properties of the analyte of interest.[1][2]
This compound is a SIL-IS for 2-methylbutyric acid, a short-chain fatty acid (SCFA) relevant in metabolomics and microbiome research.[3][4] Its use, as detailed below, provides significant advantages over external standardization.
Superior Performance of this compound
The primary advantage of using this compound is its ability to compensate for variations throughout the entire analytical workflow, from sample preparation to detection.[5] Since it is chemically identical to the analyte, differing only in isotopic composition, it experiences the same extraction inefficiencies, matrix effects (ion suppression or enhancement), and derivatization variability as the unlabeled 2-methylbutyric acid.[2][6] In contrast, an external standard calibration curve is generated separately from the sample analysis and cannot account for sample-specific variations.[7][8]
Quantitative Performance Comparison
The following table summarizes the expected performance characteristics when using a SIL-IS like this compound compared to a typical external standard method. The data is based on a validated method for short-chain fatty acid quantification using 13C-labeled internal standards (SQUAD method) and general performance data for SIL-IS versus other standards.[1][7][9]
| Performance Metric | This compound (Internal Standard) | External Standard | Advantage of this compound |
| Accuracy (% Bias) | Typically within ±10%[7][9] | Can exceed ±15%[1] | Consistently higher accuracy due to superior compensation for matrix effects and recovery variations.[2] |
| Precision (%RSD) | < 3% (intra- and inter-day)[7][9] | Can be >15%[1][10] | Significantly better precision as it tracks the analyte's behavior more closely through all analytical steps.[10] |
| Linearity (R²) | > 0.995[11] | > 0.99 | High linearity is achievable with both, but the SIL-IS ensures this linearity is maintained in the presence of matrix. |
| Limit of Quantification (LOQ) | 160 nM to 310 nM range for SCFAs[7][9] | Method-dependent, but prone to higher variability | Lower and more robust quantification limits due to improved signal-to-noise in complex samples. |
| Matrix Effect Compensation | Effectively compensated[2] | Not compensated | The near-identical nature of the SIL-IS ensures it experiences the same matrix effects as the analyte, leading to effective normalization.[2] |
| Recovery Variability | Low (<10% CV)[1] | Higher (>15% CV)[1] | Reliably tracks the analyte's recovery throughout sample preparation.[5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. Below are representative protocols for the quantification of 2-methylbutyric acid using a SIL-IS with LC-MS, based on the SQUAD method for SCFAs.[7][8][11]
Protocol: Quantification of 2-Methylbutyric Acid using this compound and LC-MS/MS
This protocol involves derivatization to improve chromatographic retention and sensitivity.
1. Sample Preparation and Extraction:
-
Thaw biological samples (e.g., plasma, fecal water) on ice.
-
Prepare an extraction solvent (e.g., 50:50 acetonitrile/water) containing a known concentration of this compound.
-
Add the ice-cold extraction solvent to the sample.
-
Vortex-mix thoroughly for 3 minutes.
-
Centrifuge at high speed (e.g., 18,000 x g) for 10 minutes at 4°C to pellet proteins and debris.
-
Collect the supernatant for derivatization.
2. Derivatization (Aniline Labeling):
-
To 50 µL of the supernatant at 0°C, add 2.5 µL of a 2.4 M aniline (B41778) solution in acetonitrile.
-
Add 2.5 µL of a 1.2 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) solution in water.
-
Incubate the reaction mixture on ice for 2 hours with intermittent mixing.
-
Dilute the final mixture (e.g., 1:100 v/v) in an appropriate solvent (e.g., 50:50 methanol/water) before LC-MS analysis.
3. LC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase C18 column suitable for polar molecules.
-
Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: Develop a suitable gradient to separate the derivatized 2-methylbutyric acid from other matrix components.
-
Mass Spectrometry: Operate in positive ion mode using Selected Reaction Monitoring (SRM).
4. Data Analysis and Quantification:
-
Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the analyte in the calibration standards.
-
Determine the concentration of 2-methylbutyric acid in the samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow
To clarify the experimental and logical flow, the following diagrams are provided.
Caption: Workflow for quantification using a stable isotope-labeled internal standard.
Caption: Logical comparison of internal vs. external standard methodologies.
References
- 1. benchchem.com [benchchem.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Metabolomics Workbench : NIH Data Repository [metabolomicsworkbench.org]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry | PLOS One [journals.plos.org]
- 9. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
Proper Disposal of DL-2-Methylbutyric acid-13C2: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling DL-2-Methylbutyric acid-13C2, proper disposal is crucial not only for regulatory compliance but also for ensuring a safe laboratory environment. This guide provides detailed, step-by-step procedures for the safe disposal of this isotopically labeled compound, emphasizing safety and operational best practices.
This compound, while labeled with a stable isotope, shares the same chemical hazards as its unlabeled counterpart. It is a combustible, corrosive liquid that is harmful upon contact with skin or if swallowed, and can cause severe skin burns and eye damage.[1][2] Therefore, adherence to stringent safety protocols during its disposal is paramount.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense against accidental exposure.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye and Face Protection | Chemical safety goggles or a face shield.[3] |
| Hand Protection | Wear appropriate chemical-resistant gloves.[4] Dispose of contaminated gloves after use.[4] |
| Skin and Body Protection | A lab coat, and if necessary, impervious clothing to prevent skin contact.[4] |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH/MSHA approved respirator.[3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that neutralizes its hazardous properties and complies with all relevant regulations.
Experimental Protocol for Neutralization and Disposal:
-
Segregation and Labeling:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Clearly label the waste container with "Hazardous Waste: Corrosive, Acidic, Organic" and include the full chemical name: "this compound".
-
-
Neutralization of Small Quantities:
-
For small spills or residual amounts, cautiously neutralize the acid. This should be done in a fume hood.
-
Prepare a neutralizing agent such as sodium bicarbonate (baking soda) or a commercial acid neutralizer.
-
Slowly add the neutralizing agent to the acidic waste. Be prepared for some fizzing or gas evolution (carbon dioxide).
-
Use pH paper to test the solution. Continue adding the neutralizer until the pH is between 6.0 and 8.0.
-
-
Absorption of Spills:
-
In case of a spill, first, ensure the area is well-ventilated and restrict access.[5]
-
Contain the spill using an inert absorbent material like sand, silica (B1680970) gel, or a universal binder.[3]
-
Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Once absorbed, carefully collect the material into a designated, sealable, and properly labeled hazardous waste container.[3]
-
-
Final Disposal:
-
All waste containing this compound, whether neutralized or absorbed, must be disposed of as hazardous waste.
-
The sealed and labeled container should be transferred to your institution's designated hazardous waste storage area.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and final disposal by a licensed hazardous waste disposal company.[4]
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling DL-2-Methylbutyric acid-13C2
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with DL-2-Methylbutyric acid-13C2. Adherence to these procedures is essential for ensuring a safe laboratory environment. While this compound is isotopically labeled, its chemical properties and associated hazards are expected to be identical to those of DL-2-Methylbutyric acid.
Immediate Safety Protocols: Personal Protective Equipment (PPE)
To prevent skin and eye contact, inhalation, and ingestion, a comprehensive approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE.[1][2][3][4]
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1][5] | Essential for protecting eyes from splashes. Standard safety glasses do not offer sufficient protection.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber).[1][6] | Inspect gloves for any signs of damage before use.[1] Contaminated gloves should be disposed of immediately, followed by thorough hand washing.[1] |
| Body Protection | A fully fastened laboratory coat or a chemical-resistant suit.[1][7] | Provides a necessary barrier against accidental spills and contact with skin.[1] |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood.[1][7] | To minimize the inhalation of vapors or mists, all handling should occur within a fume hood.[1] If exposure limits are exceeded, a NIOSH/MSHA approved respirator is necessary.[5][8] |
| Foot Protection | Closed-toe shoes.[1] | Protects feet from potential spills and falling objects.[1] |
Operational Plan: Handling and Storage
Proper handling and storage are crucial for preventing accidents and maintaining the integrity of this compound.
Handling Protocol:
-
Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[9] Prepare your designated workspace, preferably within a chemical fume hood, ensuring it is clean and uncluttered.[1]
-
Handling: When transferring the compound, do so carefully to avoid generating aerosols.[1] Avoid direct contact with skin, eyes, and clothing.[7][9] Do not inhale any vapors or mists.[9]
-
Cleanup: After handling, decontaminate all work surfaces.[1] Carefully remove and dispose of any contaminated PPE.[1] Thoroughly wash hands and any exposed skin with soap and water.[1][7]
Storage Protocol:
-
Store in a cool, dry, and well-ventilated area, ideally between 15°C and 25°C.[9]
-
Keep containers tightly sealed to prevent the release of vapors.[8][9]
-
Store away from incompatible materials such as strong oxidizing agents, bases, and reactive metals.[8][9]
-
Utilize secondary containment to prevent accidental release.[9]
Disposal Plan
Proper disposal of chemical waste is critical for environmental safety and regulatory compliance.
Waste Disposal Protocol:
-
Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled, and sealed container.[1]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name.
-
Disposal: Dispose of the chemical waste in accordance with all local, regional, and international regulations.[7][9] This material and its container must be disposed of as hazardous waste.[10]
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
| Emergency Situation | Response Protocol |
| Skin Contact | Immediately remove all contaminated clothing.[11] Wash the affected area with soap and plenty of water for at least 15 minutes and seek immediate medical attention.[8] |
| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids.[8] Remove contact lenses if present and easy to do so.[11] Seek immediate medical attention.[8] |
| Inhalation | Move the individual to fresh air.[8] If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration.[8] Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting.[8] If the person is conscious, have them drink plenty of water.[8] Seek immediate medical attention.[8] |
| Spill | For small spills, have neutralizing agents like sodium bicarbonate readily available.[9] For larger spills, soak up the material with an inert absorbent material (e.g., sand, silica (B1680970) gel).[8] Collect the absorbed material into a suitable, closed container for disposal.[8] |
Experimental Workflow
Caption: Workflow for Handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. fishersci.com [fishersci.com]
- 6. leelinework.com [leelinework.com]
- 7. s3.oxea-chemicals.com [s3.oxea-chemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. consolidated-chemical.com [consolidated-chemical.com]
- 10. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 11. chemicalbook.com [chemicalbook.com]
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
